molecular formula C9H12N4O B1450926 7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one CAS No. 1286279-33-1

7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

Cat. No.: B1450926
CAS No.: 1286279-33-1
M. Wt: 192.22 g/mol
InChI Key: TWIRTOOIBISMKQ-UHFFFAOYSA-N
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Description

7-Tert-butylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (CAS 1286279-33-1) is a pharmaceutical intermediate and a versatile scaffold in medicinal chemistry, particularly in the development of novel kinase inhibitors. This compound belongs to the pyrazolo[1,5-a][1,3,5]triazine class of heterocycles, which have been identified as potent and selective inhibitors of Cyclin-dependent kinase 7 (CDK7) . CDK7 is a promising therapeutic target for aggressive cancers, including pancreatic ductal adenocarcinoma (PDAC), due to its dual role in regulating cell cycle progression and transcription . Inhibiting CDK7 can lead to significant downregulation of gene transcription and preferential inhibition of the mitotic cell cycle, inducing apoptosis and disrupting the cell cycle in cancer cells . Furthermore, this core structure serves as a critical building block for more complex bioactive molecules. It is a key component in the investigational drug BMS-813160, a dual modulator of the C-C chemokine receptor types 2 and 5 (CCR2 and CCR5), which has been investigated in clinical trials for advanced pancreatic ductal adenocarcinoma and other conditions . Researchers value this compound for its utility in constructing molecules that can be screened for antiproliferative activity and for probing intricate biochemical pathways . Please note that this product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

7-tert-butyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-9(2,3)6-4-7-10-5-11-8(14)13(7)12-6/h4-5H,1-3H3,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIRTOOIBISMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183526
Record name 7-(1,1-Dimethylethyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one
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Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286279-33-1
Record name 7-(1,1-Dimethylethyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1,1-Dimethylethyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(tert-butyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
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Foundational & Exploratory

7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one: A Promising Scaffold in Kinase-Targeted Drug Discovery

Authored by a Senior Application Scientist

Foreword: The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the pyrazolo[1,5-a][1][2][3]triazine scaffold has emerged as a structure of significant interest. Its intrinsic resemblance to endogenous purines allows it to function as a potent bioisostere, capable of interacting with a multitude of enzymatic targets, particularly protein kinases.[4][5] This guide focuses on a specific exemplar of this class, 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one (CAS No. 1286279-33-1) . While specific biological data for this exact molecule remains nascent in public literature, its structure embodies the key pharmacophoric features that make this scaffold a compelling starting point for drug discovery programs, especially in oncology and neuropharmacology. This document serves as a technical synthesis of the known chemistry, established biological context, and proven experimental methodologies relevant to this compound and its close analogs, providing researchers with a robust framework for its future investigation.

Core Compound Identification and Physicochemical Properties

7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one is a nitrogen-rich heterocyclic compound. The fusion of the pyrazole and triazine rings creates a planar system, while the tert-butyl group at the 7-position adds significant lipophilicity, a feature that can be critical for cell permeability and interaction with hydrophobic pockets in target proteins.

PropertyValueSource(s)
CAS Number 1286279-33-1[5][6]
Molecular Formula C₉H₁₂N₄O[6][7]
Molecular Weight 192.22 g/mol [6]
IUPAC Name 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one[6]
InChIKey TWIRTOOIBISMKQ-UHFFFAOYSA-N[6]
Canonical SMILES CC(C)(C)C1=NN2C(=C1)N=CNC2=O[7]
Monoisotopic Mass 192.1011 Da[7]
Predicted XlogP 1.5[7]

Synthetic Strategies: A Representative Protocol

The synthesis of the pyrazolo[1,5-a][1][2][3]triazine core is well-established and typically involves the construction of the triazine ring onto a pre-formed aminopyrazole precursor.[6][8] Microwave-assisted organic synthesis (MAOS) has proven particularly effective for this class of compounds, offering significant advantages in terms of reduced reaction times and increased yields.[8]

The logical precursor for the title compound is 5-amino-3-tert-butyl-1H-pyrazole . The synthesis of this key intermediate is achievable through the reaction of pivaloylacetonitrile with hydrazine, a standard method for constructing pyrazoles from β-ketonitriles.[9]

Representative One-Pot Synthesis Workflow

The following diagram illustrates a plausible and efficient one-pot microwave-assisted workflow for synthesizing the title compound from the aminopyrazole precursor.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Methylation cluster_2 Step 3: Cyclization & Hydrolysis start 5-Amino-3-tert-butyl-1H-pyrazole reagent1 Ethoxycarbonyl isothiocyanate (in DMF) start->reagent1 Reaction intermediate1 Intermediate N-Carbethoxythiourea (Not Isolated) reagent1->intermediate1 reagent2 Methyl Iodide (MeI) + Base (e.g., K2CO3) intermediate1->reagent2 Sequential Addition intermediate2 S-Methylated Intermediate (Not Isolated) reagent2->intermediate2 reagent3 Strong Base (e.g., NaOH aq.) + Heat (Microwave) intermediate2->reagent3 Sequential Addition final_product 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one reagent3->final_product G cluster_0 CDK-Activating Kinase (CAK) Complex GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (pRb) Inactivates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Induces G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition CyclinE_CDK2->G1_S_Transition Promotes CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G1_S_Transition CDK7 CDK7 / Cyclin H / MAT1 CDK7->CyclinD_CDK46 Phosphorylates (Activates) CDK7->CyclinE_CDK2 Phosphorylates (Activates) CDK7->CyclinA_CDK2 Phosphorylates (Activates) RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates (Activates) Oncogenes Oncogene Transcription (e.g., MYC) RNAPII->Oncogenes Inhibitor 7-tert-butylpyrazolo [1,5-a]triazin-4(3H)-one Inhibitor->CDK7 ATP-Competitive Inhibition

Sources

An In-Depth Technical Guide to 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one: Molecular Structure and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest within the medicinal chemistry community.[4] Its structural resemblance to endogenous purines makes it a compelling bioisostere for the design of novel therapeutics, particularly in the realm of kinase inhibition.[4][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential therapeutic applications of a specific derivative, 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one. We will delve into its structural features, propose a robust synthetic pathway, and discuss its potential as a scaffold for the development of targeted therapies.

Introduction: The Pyrazolo[1,5-a]triazine Core - A Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a][1][2][3]triazine system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. As a purine analogue, it can mimic the interactions of adenine and guanine, allowing it to bind to the ATP-binding sites of various enzymes, most notably kinases.[2][3] This has led to the development of numerous pyrazolo[1,5-a]triazine derivatives with potent inhibitory activity against key signaling proteins implicated in cancer and other diseases.[4][5]

The core structure, a fusion of a pyrazole and a 1,3,5-triazine ring, provides a rigid framework amenable to substitution at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The nitrogen atoms in the ring system act as hydrogen bond acceptors, while the aromatic nature of the scaffold facilitates π-π stacking interactions with aromatic residues in protein binding pockets.

Molecular Structure of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one

Chemical Identity and Physicochemical Properties

7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one is a derivative of the core pyrazolo[1,5-a]triazine scaffold, distinguished by the presence of a bulky tert-butyl group at the 7-position.

PropertyValueSource
CAS Number 1286279-33-1[2][6]
Molecular Formula C₉H₁₂N₄O[2][7]
Molecular Weight 192.22 g/mol [2]
Canonical SMILES CC(C)(C)C1=NN2C(=C1)N=CNC2=O[7]
InChIKey TWIRTOOIBISMKQ-UHFFFAOYSA-N[2]
Structural Elucidation: A Theoretical Perspective

While a definitive single-crystal X-ray structure for 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one is not publicly available, its molecular geometry can be inferred from related structures and computational modeling. The pyrazolo[1,5-a]triazine core is expected to be largely planar due to its aromatic character. The tert-butyl group at the 7-position will introduce significant steric bulk, which can influence the molecule's conformation and its interactions with biological targets.

The presence of the keto group at the 4-position suggests the potential for tautomerism, with the hydrogen atom potentially residing on N3 or the exocyclic oxygen. The predominant tautomer in different environments will influence its hydrogen bonding capabilities.

Spectroscopic Characterization (Predicted)

Based on the known spectral data of related pyrazolo[1,5-a]triazine derivatives, the following spectroscopic characteristics can be predicted for 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one:

Spectroscopy Predicted Features
¹H NMR - A singlet for the tert-butyl protons (~1.4-1.6 ppm).- A singlet for the C5-H proton (~8.0-8.5 ppm).- A singlet for the C2-H proton (~8.5-9.0 ppm).- A broad singlet for the N3-H proton (variable, likely >10 ppm).
¹³C NMR - Resonances for the tert-butyl quaternary carbon and methyl carbons.- Aromatic carbons of the pyrazole and triazine rings.- A downfield signal for the C4 carbonyl carbon (~160-170 ppm).
IR Spectroscopy - A strong C=O stretching vibration for the ketone (~1650-1700 cm⁻¹).- N-H stretching vibrations (~3100-3300 cm⁻¹).- C-H stretching vibrations from the tert-butyl group and aromatic rings.
Mass Spectrometry - A molecular ion peak [M]+ at m/z 192.1011.[7]

Synthesis of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one: A Proposed Pathway

A robust and versatile method for the synthesis of the pyrazolo[1,5-a]triazine scaffold involves the condensation of a 5-aminopyrazole precursor with a suitable cyclizing agent.[4] The following proposed synthetic route for 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one is based on established methodologies.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization A Pivaloylacetonitrile C 3-Amino-5-tert-butylpyrazole A->C Reaction B Hydrazine Hydrate B->C E 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one C->E Cyclocondensation D Urea D->E

Caption: Proposed synthetic pathway for 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one.

Experimental Protocol:

Step 1: Synthesis of 3-Amino-5-tert-butylpyrazole

  • To a solution of pivaloylacetonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-amino-5-tert-butylpyrazole.

Step 2: Synthesis of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one

  • In a high-boiling point solvent (e.g., diphenyl ether), combine 3-amino-5-tert-butylpyrazole and urea.

  • Heat the mixture to a high temperature (typically >200 °C) to facilitate the cyclocondensation reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify the product by precipitation and washing with a suitable solvent, or by column chromatography.

Therapeutic Potential and Mechanism of Action

The pyrazolo[1,5-a]triazine scaffold is a known "hinge-binding" motif for many protein kinases.[5] The nitrogen atoms at positions 1 and 6 of the purine ring are crucial for forming hydrogen bonds with the kinase hinge region. The pyrazolo[1,5-a]triazine core mimics this arrangement, allowing it to effectively compete with ATP for binding to the active site.

Derivatives of this scaffold have shown potent inhibitory activity against several important cancer-related kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Pyrazolo[1,5-a]triazine derivatives have been identified as potent inhibitors of CDK7 and CDK2, which are key regulators of the cell cycle and transcription.[4][5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

  • Thymidine Phosphorylase (TP): This enzyme is involved in pyrimidine metabolism and has been implicated in tumor angiogenesis and metastasis. Certain pyrazolo[1,5-a]triazine derivatives have demonstrated potent inhibition of TP.[1]

The 7-tert-butyl substituent on the pyrazole ring of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one is expected to occupy a hydrophobic pocket adjacent to the ATP-binding site in many kinases. This bulky, lipophilic group can enhance binding affinity and contribute to the selectivity of the inhibitor for specific kinases.

Signaling_Pathway cluster_0 Kinase Inhibition cluster_1 Downstream Effects Molecule 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one Kinase Protein Kinase (e.g., CDK, TP) Molecule->Kinase Inhibits CellCycle Cell Cycle Arrest Apoptosis Apoptosis Angiogenesis Inhibition of Angiogenesis Kinase->CellCycle Regulates Kinase->Apoptosis Regulates Kinase->Angiogenesis Promotes

Caption: Potential mechanism of action via kinase inhibition.

Future Directions and Conclusion

7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one represents a promising starting point for the development of novel kinase inhibitors. While specific biological data for this compound is limited in the public domain, the well-established therapeutic potential of the pyrazolo[1,5-a]triazine scaffold provides a strong rationale for its further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Experimental validation of the proposed synthetic route and comprehensive spectroscopic and crystallographic analysis are essential to confirm its structure and properties.

  • Biological Screening: Screening against a panel of cancer-related kinases will be crucial to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications at other positions of the scaffold will help in optimizing potency and selectivity.

  • In Vivo Evaluation: Promising candidates should be evaluated in preclinical models of cancer to assess their efficacy and pharmacokinetic properties.

References

  • Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. (PubMed). [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (National Institutes of Health). [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (National Institutes of Health). [Link]

  • Pyrazolo[1,5-a][1][2][3]triazine synthesis & diverse biological activity. (Avento). [Link]

  • 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3h)-one. (PubChem). [Link]

  • Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][1][2][3]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. (Google Patents).

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. (PubMed). [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system of significant interest to medicinal chemists.[4] Its structural resemblance to endogenous purines has made it a valuable template for the design of bioactive agents targeting a wide array of biological pathways.[4][5] This guide provides a detailed overview of the physical and chemical properties of a specific derivative, 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one, a compound categorized under antipsychotics.[6] While experimental data for this particular molecule is limited in publicly accessible literature, this document will synthesize available information, predicted data, and established principles of heterocyclic chemistry to provide a comprehensive technical profile for researchers, scientists, and drug development professionals.

Molecular Identity and Core Structure

7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one is a substituted bicyclic heteroaromatic compound. The core of the molecule is the pyrazolo[1,5-a][1][2][3]triazine ring system, which is functionalized with a tert-butyl group at the 7-position and a ketone at the 4-position.

IdentifierValueSource
Chemical Name 7-(tert-Butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one[6]
CAS Number 1286279-33-1[6][7]
Molecular Formula C₉H₁₂N₄O[6][8]
Molecular Weight 192.22 g/mol [6][8]
Exact Mass 192.101 Da[6][8]
InChIKey TWIRTOOIBISMKQ-UHFFFAOYSA-N[6][8]

The structural arrangement of this molecule, particularly the presence of both hydrogen bond donors and acceptors, as well as the bulky, lipophilic tert-butyl group, is expected to significantly influence its physical and chemical properties, including solubility, melting point, and interactions with biological macromolecules.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties. These predictions are crucial for guiding experimental design in areas such as formulation development and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

PropertyPredicted ValueSource
XLogP3 0.7151[6]
Polar Surface Area (PSA) 63.05 Ų[6]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 1PubChem

The predicted XLogP3 value suggests a moderate lipophilicity, which is a key factor in drug design, influencing both solubility and membrane permeability. The polar surface area is also within a range typical for orally bioavailable drugs.

Chemical Properties and Reactivity

The chemical behavior of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one is dictated by the functionalities present in its heterocyclic core.

Tautomerism

The pyrazolo[1,5-a]triazin-4(3H)-one core can exist in different tautomeric forms. The indicated (3H) suggests the proton is located on the nitrogen at position 3 of the triazine ring. However, depending on the solvent and pH, other tautomers may exist in equilibrium. Understanding the predominant tautomeric form is critical as it affects the molecule's hydrogen bonding capacity, polarity, and interaction with biological targets.

Experimental Workflow: Tautomeric Form Elucidation

G cluster_solution Solution-Phase Analysis cluster_solid Solid-State Analysis Compound Compound in Deuterated Solvent (e.g., DMSO-d6, CDCl3) NMR 1H and 15N NMR Spectroscopy Compound->NMR UV_Vis UV-Vis Spectroscopy (pH titration) Compound->UV_Vis Analysis Data Analysis and Structure Elucidation NMR->Analysis UV_Vis->Analysis Crystal Single Crystal XRay X-ray Crystallography Crystal->XRay Solid_NMR Solid-State NMR Crystal->Solid_NMR XRay->Analysis Solid_NMR->Analysis Conclusion Predominant Tautomer(s) Identified Analysis->Conclusion

Caption: Workflow for determining the predominant tautomeric form.

Chemical Stability

The pyrazolo[1,5-a]triazine ring system is generally stable. However, it may be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to strong oxidizing or reducing agents. The lactam functionality (the -C(=O)-NH- group) could be a site for hydrolysis, particularly at extreme pH values. The stability of the compound should be assessed under conditions relevant to its intended use and storage.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the heterocyclic rings and the tert-butyl group. The aromatic protons will appear in the downfield region (typically δ 7-9 ppm). The tert-butyl group will exhibit a sharp singlet in the upfield region (around δ 1.3-1.5 ppm) corresponding to its nine equivalent protons. The NH proton of the lactam will likely appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The carbonyl carbon of the lactam will be in the highly deshielded region (δ > 160 ppm). The carbons of the heterocyclic rings will appear in the aromatic region, and the quaternary and methyl carbons of the tert-butyl group will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • A strong C=O stretching vibration for the lactam carbonyl group (around 1650-1700 cm⁻¹).

  • N-H stretching vibrations (around 3200-3400 cm⁻¹).

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=N and C=C stretching vibrations characteristic of the heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI-MS): This technique would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 193.10838.[8]

  • Predicted Collision Cross Section (CCS): Predicted CCS values for different adducts can aid in compound identification in ion mobility-mass spectrometry. For the [M+H]⁺ ion, the predicted CCS is 143.5 Ų.[8]

Experimental Methodologies for Physicochemical Characterization

For drug development professionals, the experimental determination of physical properties is a critical step. The following are standard protocols for characterizing a novel compound like 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one.

Melting Point Determination

The melting point is a crucial indicator of purity.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The sample is heated at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range is indicative of high purity.

Solubility Assessment

Solubility in aqueous and organic solvents is a key parameter for formulation and bioavailability.

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO, acetone).

  • Equilibrium Solubility Method: An excess of the compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.

Data Flow: Experimental Solubility Determination

G Start Excess Compound + Solvent Equilibrate Equilibration (Constant Temp. & Agitation) Start->Equilibrate Separate Phase Separation (Centrifugation/Filtration) Equilibrate->Separate Analyze Analysis of Supernatant (e.g., HPLC-UV) Separate->Analyze Result Solubility Value (e.g., mg/mL) Analyze->Result

Caption: Standard workflow for equilibrium solubility measurement.

Conclusion and Future Directions

7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data on its physical and chemical properties are not widely published, this guide provides a robust framework for its characterization based on its molecular structure, predicted properties, and established analytical methodologies. Further experimental investigation is necessary to fully elucidate its physicochemical profile, which will be invaluable for its potential development as a therapeutic agent. The protocols and theoretical considerations outlined herein offer a clear path for researchers to undertake such studies, ensuring a comprehensive and accurate characterization of this promising molecule.

References

  • Various Authors. (2025). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from

  • PubChemLite. (n.d.). 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3h)-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Retrieved from [Link]

  • PubMed. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. Retrieved from [Link]

  • Various Authors. (2025). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1][4][9]triazin-4(6H)-ones. Retrieved from

  • ResearchGate. (n.d.). Pyrazolo[1,5-a][1][2][3]triazine based scaffold as purine analogues with diverse biological activity | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 7-tert-butyl-3H-pyrazolo[5,4-d]triazin-4-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3h)-one. Retrieved from [https://pubchemlite.com/compound/7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3h)-one]([Link]1][2][3]triazin-4(3h)-one)

  • PubChem. (n.d.). Pyrazolo[1,5-d][1][4][9]triazinone. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis of new pyrazolo[1][2][4]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link]

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Unraveling the Mechanism of Action of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Foreword: Charting a Course into the Unknown

To our fellow researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the very lifeblood of therapeutic innovation. The compound at the center of this guide, 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one, represents a frontier of knowledge. While direct, extensive research on this specific molecule is not yet prevalent in the public domain, the pyrazolo[1,5-a]triazine scaffold to which it belongs is a rich territory of documented biological activity.[1][2][3][4][5][6]

This guide, therefore, is constructed not as a retrospective summary, but as a prospective and logical framework for investigation. As a Senior Application Scientist, my objective is to synthesize the existing knowledge of the broader pyrazolo[1,5-a]triazine class to illuminate the most probable mechanisms of action for 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one. We will delve into the causality behind suggested experimental approaches, ensuring that each proposed protocol is a self-validating system for inquiry.

Our journey will be grounded in the established pharmacology of related compounds, providing a robust, evidence-based starting point for your own research endeavors. The following sections will dissect potential biological targets, propose detailed experimental workflows to test these hypotheses, and offer insights into the interpretation of potential data.

The Pyrazolo[1,5-a]triazine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]triazine nucleus is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[2] This scaffold is a bioisostere of purines, allowing it to interact with a wide range of biological targets, particularly those that bind adenosine or guanosine.

Derivatives of this core structure have been reported to exhibit a spectrum of pharmacological effects, including but not limited to:

  • Anticancer Properties: Through mechanisms such as kinase inhibition, cell cycle disruption, and induction of apoptosis.[1][5]

  • Enzyme Inhibition: Targeting enzymes like thymidine phosphorylase and phosphodiesterases.[3][7][8][9]

  • Neurological Activity: Modulating receptors such as the GABA-A receptor and exhibiting potential in the treatment of neurodegenerative diseases.[10][11][12]

The specific substitutions on the pyrazolo[1,5-a]triazine ring system are critical in defining the compound's selectivity and potency for its biological target. The presence of a tert-butyl group at the 7-position of our lead compound is a key structural feature that will influence its pharmacokinetic and pharmacodynamic properties.

Primary Hypothesized Mechanism of Action: Kinase Inhibition

A prominent and well-documented mechanism of action for pyrazolo[1,5-a]triazine derivatives is the inhibition of protein kinases.[2] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition

Recent studies have highlighted the potential of pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent inhibitors of CDK7.[1][5] CDK7 is a key regulator of the cell cycle and transcription. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Rationale: To investigate if 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one acts as a CDK7 inhibitor, a multi-pronged approach is necessary, starting with in vitro enzymatic assays and progressing to cell-based and more complex models.

Proposed Experimental Workflow: CDK7 Inhibition

CDK7_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models A Recombinant CDK7/Cyclin H/MAT1 Kinase Assay B ATP Competition Assay A->B Determine Ki and IC50 C Western Blot for p-CDK7 and downstream targets (e.g., p-RNA Pol II) A->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (e.g., Annexin V/PI staining) D->E F Pancreatic Cancer Xenograft Model E->F G Pharmacodynamic (PD) Biomarker Analysis in Tumors F->G

Caption: Workflow for investigating CDK7 inhibition.

Detailed Protocol: Recombinant CDK7 Kinase Assay

  • Objective: To determine the direct inhibitory effect of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one on CDK7 activity.

  • Materials:

    • Recombinant human CDK7/Cyclin H/MAT1 complex.

    • Biotinylated peptide substrate.

    • ATP.

    • Test compound (7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one) at various concentrations.

    • Kinase buffer.

    • Detection reagents (e.g., HTRF or luminescence-based).

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add detection reagents.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Expected Outcome and Interpretation: A low IC50 value would suggest that 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one is a potent direct inhibitor of CDK7. Subsequent ATP competition assays would elucidate whether the inhibition is ATP-competitive.

Secondary Hypothesized Mechanisms of Action

Beyond kinase inhibition, the pyrazolo[1,5-a]triazine scaffold has been associated with other important biological targets.

Thymidine Phosphorylase (TP) Inhibition

TP is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis and tumor progression.[3] Inhibition of TP is a validated anticancer strategy.

Experimental Rationale: A direct enzymatic assay can determine the inhibitory potential of the compound against TP.

Proposed Experimental Workflow: TP Inhibition

TP_Inhibition_Workflow A Recombinant Human TP Enzyme Assay B Substrate Competition Assay (Thymidine vs. Compound) A->B Determine mode of inhibition C Cell-Based Angiogenesis Assay (e.g., HUVEC tube formation) A->C

Caption: Workflow for investigating TP inhibition.

Phosphodiesterase (PDE) Inhibition

Certain pyrazolo-triazine derivatives have been explored as inhibitors of PDEs, particularly PDE2 and PDE4, which are involved in cyclic nucleotide signaling.[7][8][9] These enzymes are targets for neurological and inflammatory disorders.

Experimental Rationale: A panel of PDE enzyme assays would be required to determine the inhibitory activity and selectivity of the compound.

Proposed Experimental Workflow: PDE Inhibition

PDE_Inhibition_Workflow A PDE Enzyme Panel Screening (PDE1-11) B IC50 Determination for Hits A->B Identify primary PDE target(s) C Cell-Based cAMP/cGMP Assays B->C

Caption: Workflow for investigating PDE inhibition.

Cellular Phenotypic Screening: A Holistic Approach

In parallel with target-specific assays, a broader phenotypic screening in relevant cell lines is crucial to understand the overall cellular impact of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one.

Data Summary: Antiproliferative Activity of Related Pyrazolo[1,5-a]triazine Derivatives

Cell LineCompound TypeIC50 (µM)Reference
SUIT 2.28 (Pancreatic)Indolyl pyrazolo[1,5-a]-1,3,5-triazine0.19 - 1.58[1][5]
PATU-T (Pancreatic)Indolyl pyrazolo[1,5-a]-1,3,5-triazine0.19 - 1.58[1][5]
PANC-1 (Pancreatic)Indolyl pyrazolo[1,5-a]-1,3,5-triazine0.19 - 1.58[1][5]
MCF-7 (Breast)Pyrazolo[4,3-e]tetrazolo[1,5-b][1][13][14]triazine< 1[13]
MDA-MB-231 (Breast)Pyrazolo[4,3-e]tetrazolo[1,5-b][1][13][14]triazine< 1[13]

Detailed Protocol: Cell Viability and Apoptosis Assay

  • Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., PANC-1, MCF-7).

    • Cell culture medium and supplements.

    • Test compound.

    • Resazurin-based viability reagent.

    • Annexin V-FITC/Propidium Iodide apoptosis detection kit.

    • Flow cytometer.

  • Procedure (Viability):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 72 hours.

    • Add resazurin reagent and incubate for 2-4 hours.

    • Measure fluorescence to determine cell viability.

  • Procedure (Apoptosis):

    • Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest and stain cells with Annexin V-FITC and Propidium Iodide.

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) by flow cytometry.

  • Data Analysis:

    • Calculate the IC50 for cell viability.

    • Quantify the percentage of apoptotic cells compared to a vehicle control.

Concluding Remarks and Future Directions

The exploration of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one holds significant promise. Based on the robust evidence from its structural analogs, the most probable mechanisms of action involve the inhibition of key cellular regulators such as protein kinases, with CDK7 being a primary candidate. However, the possibilities of TP or PDE inhibition should not be overlooked.

The experimental frameworks provided in this guide offer a logical and efficient path to elucidate the precise mechanism of action of this novel compound. A systematic approach, combining in vitro biochemical assays with cell-based phenotypic and mechanistic studies, will be paramount in defining its therapeutic potential. The insights gained from such investigations will not only characterize 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one but also contribute to the broader understanding of the structure-activity relationships within the versatile pyrazolo[1,5-a]triazine class of compounds.

References

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  • Hostetler, E., et al. (2006). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][13][14]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. ResearchGate. [Link]

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  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][13][14]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters. [Link]

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The Pyrazolo[1,5-a]triazine Scaffold: A Privileged Heterocycle in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrazolo[1,5-a]triazine core, a nitrogen-rich heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides an in-depth exploration of the biological activities of pyrazolo[1,5-a]triazine derivatives, focusing on their anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities. We will delve into their mechanisms of action, present key structure-activity relationships (SAR), and provide detailed protocols for essential biological assays.

A Versatile Core: The Foundation of Diverse Biological Activity

The pyrazolo[1,5-a]triazine nucleus is a bioisostere of purine, meaning it has similar physical and chemical properties. This mimicry allows it to compete with natural purines for binding to enzymes and receptors, thereby modulating their activity. The versatility of this scaffold lies in the ease with which its core structure can be functionalized at various positions, enabling the fine-tuning of its pharmacological profile to achieve desired potency and selectivity.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazolo[1,5-a]triazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and tumor progression.

Mechanism of Action: Kinase Inhibition

A predominant mechanism of anticancer activity for this class of compounds is the inhibition of protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition: Several pyrazolo[1,5-a]triazine derivatives have been identified as potent inhibitors of CDK7. CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is essential for the activation of other CDKs that drive the cell cycle. Additionally, CDK7 is a component of the general transcription factor TFIIH, playing a vital role in the initiation of transcription. By inhibiting CDK7, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1]

Below is a diagram illustrating the central role of CDK7 in the cell cycle and transcription, and how its inhibition can impact cancer cells.

CDK7_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylation Gene_Expression Oncogene Expression RNA_Pol_II->Gene_Expression CDK7 CDK7 CDK7->CDK4_6 Activation CDK7->CDK2 Activation CDK7->CDK1 Activation CDK7->TFIIH Pyrazolo_triazine Pyrazolo[1,5-a]triazine Inhibitor Pyrazolo_triazine->CDK7

CDK7 Signaling Pathway and Inhibition.

Other Kinase Targets: Beyond CDK7, pyrazolo[1,5-a]pyrimidine derivatives, a closely related scaffold, have been shown to inhibit other kinases such as EGFR, B-Raf, and MEK, which are crucial in various cancers.[2] The pyrazolo[1,5-a]triazine core is also being explored for its potential to inhibit a range of other kinases.

Quantitative Data on Anticancer Activity

The anticancer efficacy of pyrazolo[1,5-a]triazine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a][3][4][5]triazinesCDK7Pancreatic (SUIT 2.28, PATU-T, PANC-1)0.19 - 1.58[5]
Pyrazolo[1,5-a][3][4][5]triazinesProtein Kinase CK2Prostate, Colonmicromolar range[5]
Pyridopyrazolo-triazinesNot specifiedBreast (MCF-7)3.89[6]
Pyridopyrazolo-triazinesNot specifiedColon (HCT-116)12.58[6]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of the pyrazolo[1,5-a]triazine scaffold have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The structural similarity to purines may allow these compounds to interfere with nucleic acid synthesis in microorganisms.

Spectrum of Activity

Studies have shown that certain pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives exhibit good antibacterial and antifungal activity.[7] This includes activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Antiviral Activity: Exploring a New Frontier

The potential of pyrazolo[1,5-a]triazine derivatives as antiviral agents is an emerging area of research. While some studies have been conducted, the full spectrum of their antiviral activity is yet to be elucidated.

One study evaluated a series of pyrazolo[4,3-e][3][8][9]triazines against a panel of RNA and DNA viruses, including parainfluenza-3 virus, herpes simplex virus-1 and -2, and influenza A and B viruses.[10] Although no significant antiviral effects were observed for the tested compounds in that particular study, it highlights the interest in this scaffold for antiviral drug discovery.[10] More recent research on the related pyrazolo[1,5-a]pyrimidine scaffold has shown antiviral activity against SARS-CoV-2, VEEV, and DENV-2.[11]

Central Nervous System (CNS) Activity: Modulating Neuronal Function

Intriguingly, pyrazolo[1,5-a]triazine derivatives have also shown potential for modulating CNS activity, particularly as anticonvulsant agents.

Anticonvulsant Properties

Several pyrazolo[1,5-a][3][4][5]triazine derivatives have been screened for their anticonvulsant activity in animal models.[12] One compound, MH4b1, demonstrated protection against maximal electroshock (MES)-induced seizures, suggesting potential utility against tonic-clonic seizures.[12] Further studies indicated that this compound might influence GABAergic neurotransmission, a key inhibitory pathway in the brain.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[1,5-a]triazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies provide crucial insights for the rational design of more potent and selective compounds.

For kinase inhibitors, modifications at specific positions of the pyrazolo[1,5-a]triazine ring can significantly impact their binding affinity and selectivity. For example, in the development of protein kinase CK2 inhibitors, a structure-guided approach led to the identification of potent inhibitors by modifying the core scaffold.[5] Similarly, for FLT3-ITD inhibitors based on the pyrazolo[1,5-a]pyrimidine core, specific substitutions were found to be critical for achieving nanomolar potency.[13]

Experimental Protocols: Essential Assays for Biological Evaluation

The following are detailed protocols for two fundamental assays used to evaluate the biological activity of pyrazolo[1,5-a]triazine derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[3]

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]triazine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

The experimental workflow for a typical cytotoxicity assay is depicted below.

Cytotoxicity_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO₂) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_treatment Incubation (24-72h) compound_treatment->incubation_treatment mtt_addition MTT Addition incubation_treatment->mtt_addition incubation_mtt Incubation (2-4h) mtt_addition->incubation_mtt solubilization Formazan Solubilization (DMSO) incubation_mtt->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Experimental Workflow for MTT Cytotoxicity Assay.
In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.[14][15][16]

Principle: The assay measures the activity of a kinase by quantifying the amount of a phosphorylated substrate or the amount of ADP produced. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in its presence.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the pyrazolo[1,5-a]triazine derivative in 100% DMSO.

    • Create a serial dilution of the compound in DMSO to generate a dose-response curve.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the serially diluted compound or DMSO (for the "no inhibitor" control) to the appropriate wells.

    • Add the kinase enzyme to each well.

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing the kinase substrate and ATP in a kinase assay buffer.

    • Initiate the reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the product. The detection method will depend on the assay format (e.g., luminescence-based for ADP detection, fluorescence-based for phosphorylated substrate).

    • For an ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[1,5-a]triazine scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, with anticancer and kinase inhibitory properties being particularly well-documented. The ongoing exploration of their antimicrobial, antiviral, and CNS activities is likely to unveil new therapeutic opportunities. Future research will undoubtedly focus on optimizing the potency and selectivity of these compounds through rational drug design, guided by a deeper understanding of their structure-activity relationships and mechanisms of action. The continued investigation of this versatile heterocyclic system holds great promise for addressing unmet medical needs across various disease areas.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

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  • PubMed. Structure-based design, synthesis, and study of pyrazolo[1,5-a][3][4][5]triazine derivatives as potent inhibitors of protein kinase CK2. Retrieved from [Link]

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  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Mojzych, M. (2011). Antiviral Activity Evaluation of Pyrazolo[4,3-e][3][8][9]triazines. Journal of the Chemical Society of Pakistan, 33(5), 698-701.

  • ResearchGate. (2014). Assessment of the anticonvulsant activity of pyrazolo[1,5-a][3][4][5]triazines obtained by synthesis. Retrieved from [Link]

  • PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • PubMed Central. CDK7 inhibitors as anticancer drugs. Retrieved from [Link]

  • PubMed Central. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7). Retrieved from [Link]

  • NIH. (2022, August 10). CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer. Retrieved from [Link]

  • PubMed. (2021, October 15). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Retrieved from [Link]

  • NIH. (2023, February 16). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Retrieved from [Link]

  • AACR Journals. CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II. Retrieved from [Link]

  • Sired Udenar. (2017, January 31). Assessment of the anticonvulsant activity of pyrazolo[1,5-a][3][4][5]triazines obtained by synthesis. Retrieved from [Link]

  • bioRxiv. (2025, April 3). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • PubMed. (2021, March 26). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Retrieved from [Link]

  • ResearchGate. Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. Retrieved from [Link]

  • ResearchGate. Anticonvulsant profile of 2-ethylthio-7-methyl-4-(4-methylphenyl) pyrazolo[1,5-a][3][4][5]triazine. Retrieved from [Link]

  • MDPI. Pyrazolo[4,3-e]tetrazolo[1,5-b][3][8][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from [Link]

  • ResearchGate. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]

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  • ResearchGate. (2025, April 25). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][8][9]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Retrieved from [Link]

  • PubMed. Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. Retrieved from [Link]

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An In-depth Technical Guide to Identifying and Validating the Therapeutic Targets of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Pursuit of Novel Therapeutics

The journey from a novel chemical entity to a clinically approved therapeutic is one of meticulous investigation and strategic validation. This guide is crafted for the discerning researcher and drug development professional, providing a comprehensive framework for elucidating the therapeutic potential of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one. As a Senior Application Scientist, my objective is not to present a rigid protocol but to empower your research with a logical, adaptable, and scientifically rigorous workflow. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating component of a larger, cohesive strategy.

Part 1: The Pyrazolo[1,5-a]triazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazolo[1,5-a]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly those that recognize adenosine or guanine.[1] This "purine bioisosterism" has been successfully exploited to develop inhibitors for various enzymes and antagonists for receptors, making the pyrazolo[1,5-a]triazine core a "privileged scaffold" in drug discovery.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and neurological applications.[2]

Part 2: Unveiling 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one: A Candidate for Targeted Therapy

The subject of our investigation is 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one, a specific derivative of the aforementioned scaffold.

Chemical Structure:

  • IUPAC Name: 7-(tert-Butyl)pyrazolo[1,5-a][3][4][5]triazin-4(3H)-one

  • CAS No.: 1286279-33-1

  • Molecular Formula: C9H12N4O[6][7]

The incorporation of a tert-butyl group at the 7-position is a key structural feature. This bulky, lipophilic moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by shielding adjacent positions from enzymatic degradation and can also confer selectivity by sterically hindering binding to off-target proteins while potentially optimizing interactions within a specific binding pocket.

Part 3: Hypothesized Therapeutic Targets: A Data-Driven Approach

Based on the established activities of the broader pyrazolo[1,5-a]triazine class, we can formulate a set of primary hypotheses for the potential therapeutic targets of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one.

Table 1: Prioritized Potential Therapeutic Targets

Target Class Specific Examples Rationale for Inclusion Potential Therapeutic Area
Cyclin-Dependent Kinases (CDKs) CDK7, CDK2Pyrazolo[1,5-a]triazine derivatives have shown potent inhibition of CDKs, particularly CDK7, which is a promising target in pancreatic cancer.[3] The scaffold acts as a purine bioisostere, mimicking the ATP molecule that binds to the kinase active site.[4][5]Oncology
Thymidine Phosphorylase (TP) TPThis enzyme is involved in tumor growth and metastasis, and pyrazolo[1,5-a][3][4][5]triazine derivatives have been synthesized as potent TP inhibitors.[8]Oncology
Phosphodiesterases (PDEs) PDE5, PDE4The triazine ring system is present in known PDE inhibitors.[9][10] For instance, pyrazolopyrimidinones are potent PDE5 inhibitors for erectile dysfunction.[11]Erectile Dysfunction, Inflammatory Diseases
Adenosine Receptors A2A, A1The structural similarity to adenosine makes this scaffold a candidate for adenosine receptor antagonism. A2A receptor antagonists are being explored for Parkinson's disease and cancer immunotherapy.[12][13][14][15][16]Neurodegenerative Diseases, Immuno-oncology

Part 4: The Experimental Validation Workflow: A Blueprint for Discovery

The following section outlines a comprehensive, multi-tiered approach to systematically investigate and validate the hypothesized targets for 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one.

Tier 1: In Silico Profiling and Initial Screening

The initial phase involves computational modeling to predict binding affinities and guide subsequent experimental work. This is a cost-effective method to prioritize our hypothesized targets.

Workflow Diagram: In Silico Target Prioritization

cluster_0 In Silico Analysis Compound 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one (3D Structure) Docking Molecular Docking Simulation Compound->Docking Targets Hypothesized Targets (PDB Structures: CDK2, CDK7, TP, PDE5, A2A) Targets->Docking Scoring Binding Energy & Pose Analysis Docking->Scoring Prioritization Ranked Target List Scoring->Prioritization

Caption: Workflow for computational target prediction.

Experimental Protocol: Molecular Docking

  • Preparation of the Ligand: Generate a 3D conformation of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one and perform energy minimization using computational chemistry software (e.g., Avogadro, ChemDraw 3D).

  • Sourcing Target Structures: Download the crystal structures of the hypothesized human targets from the Protein Data Bank (PDB). Prioritize structures co-crystallized with known ligands.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of the compound within the active site of each target.

  • Analysis: Analyze the docking scores (e.g., kcal/mol) and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions). A lower binding energy suggests a more favorable interaction. This analysis will provide a preliminary ranking of the most likely targets.

Tier 2: In Vitro Biochemical Confirmation

This tier aims to confirm the direct interaction of the compound with the prioritized targets from the in silico analysis using purified proteins.

Workflow Diagram: Biochemical Hit Validation

cluster_1 Biochemical Assays Compound_Stock Compound Dilution Series Enzyme_Assays Enzymatic Assays (Kinase, PDE, TP) Compound_Stock->Enzyme_Assays Binding_Assays Radioligand Binding Assays (Adenosine Receptors) Compound_Stock->Binding_Assays IC50_Ki Determine IC50 / Ki values Enzyme_Assays->IC50_Ki Binding_Assays->IC50_Ki

Caption: Workflow for in vitro target validation.

Experimental Protocol: Kinase Inhibition Assay (e.g., CDK7)

  • Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, ATP, and a suitable substrate peptide.

  • Assay Principle: Utilize a kinase activity assay kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is inversely proportional to the kinase inhibition.

  • Procedure: a. Prepare a serial dilution of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one. b. In a 96-well plate, add the kinase, substrate, and compound dilutions. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: PDE5 Inhibition Assay

  • Reagents: Recombinant human PDE5, cGMP substrate, and a detection system.

  • Assay Principle: A common method involves the enzymatic conversion of cGMP to GMP, followed by the conversion of GMP to guanosine by a nucleotidase. The amount of phosphate released from the subsequent cleavage of guanosine is then quantified.

  • Procedure: Follow a similar procedure as the kinase assay, incubating the PDE5 enzyme with cGMP and varying concentrations of the test compound.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Experimental Protocol: Adenosine Receptor Binding Assay (e.g., A2A)

  • Reagents: Cell membranes expressing the human A2A receptor, a radiolabeled antagonist (e.g., [3H]ZM241385), and unlabeled competitor (the test compound).

  • Assay Principle: This is a competitive binding assay where the test compound competes with the radioligand for binding to the receptor.

  • Procedure: a. Incubate the cell membranes with the radioligand and a serial dilution of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Quantify the radioactivity of the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Tier 3: Cell-Based Functional Corroboration

After confirming direct target engagement, it is crucial to assess the compound's activity in a relevant cellular context.

Workflow Diagram: Cellular Mechanism of Action

cluster_2 Cell-Based Assays Cell_Lines Select Relevant Cell Lines (e.g., PANC-1 for CDKs, HEK293-A2A for receptors) Treatment Treat cells with compound Cell_Lines->Treatment Downstream_Analysis Downstream Functional Readouts Treatment->Downstream_Analysis Viability Cell Viability/Proliferation (e.g., MTT, BrdU) Downstream_Analysis->Viability Pathway Target Pathway Modulation (e.g., Western Blot for p-Rb, cAMP Assay) Downstream_Analysis->Pathway Phenotype Phenotypic Response (e.g., Cell Cycle Arrest, Apoptosis) Downstream_Analysis->Phenotype

Caption: Workflow for confirming cellular activity.

Experimental Protocol: Cell Cycle Analysis for CDK Inhibitors

  • Cell Line: Use a cancer cell line known to be sensitive to CDK inhibition (e.g., PANC-1 for pancreatic cancer).[3]

  • Procedure: a. Culture the cells and treat them with varying concentrations of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one for 24-48 hours. b. Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide (PI). c. Analyze the DNA content of the cells using flow cytometry.

  • Analysis: A potent CDK inhibitor is expected to cause cell cycle arrest, observable as an accumulation of cells in the G1 or G2/M phase.

Experimental Protocol: cAMP Assay for Adenosine A2A Receptor Antagonists

  • Cell Line: Use a cell line overexpressing the human A2A receptor (e.g., HEK293-hA2A).

  • Assay Principle: The A2A receptor is Gs-coupled, and its activation leads to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this increase.

  • Procedure: a. Pre-treat the cells with the test compound. b. Stimulate the cells with an A2A receptor agonist (e.g., NECA). c. Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Analysis: The compound's potency as an antagonist can be determined by its ability to inhibit the agonist-induced cAMP production.

Part 5: Data Interpretation and Target Prioritization

The culmination of this workflow is the synthesis of all collected data to identify the most promising therapeutic target(s).

Table 2: Sample Data Interpretation Matrix

Target Docking Score (kcal/mol) Biochemical IC50/Ki (nM) Cellular EC50 (nM) Selectivity Priority
CDK7 -9.250250High vs. other CDKsHigh
TP -7.51,200>10,000ModerateLow
PDE5 -8.18505,000Low vs. PDE6Low
A2A Receptor -8.8150800Moderate vs. A1Medium

A high-priority target will exhibit a favorable docking score, potent inhibition in biochemical assays (low nanomolar range), and corresponding activity in cell-based functional assays. Crucially, it should also demonstrate selectivity against related off-targets to minimize potential side effects. For instance, a compound targeting PDE5 should be significantly less potent against PDE6 to avoid visual disturbances.[11]

Part 6: Concluding Remarks and Future Directions

This guide provides a robust, logical framework for the systematic identification and validation of therapeutic targets for 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one. By integrating in silico, biochemical, and cell-based approaches, researchers can confidently identify the most promising therapeutic avenues for this novel compound.

Upon successful validation of a primary target, future directions would include:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of the disease (e.g., tumor xenograft models for a CDK inhibitor, animal models of Parkinson's for an A2A antagonist).

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's safety and drug-like properties.

The methodical application of the principles and protocols outlined herein will pave the way for a comprehensive understanding of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one and accelerate its potential journey toward clinical development.

References

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.).
  • Synthesis of pyrazolo[1,5-a][3][4][5]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed.

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][3][4][5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). Bentham Science Publishers.

  • Pyrazolo[1,5-a][3][4][5]triazine based scaffold as purine analogues with diverse biological activity. (2025). ResearchGate.

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][3][4][5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). ResearchGate.

  • 7-tert-butylpyrazolo[1,5-a][3][4][5]triazin-4(3h)-one. (n.d.). Echemi.

  • 7-(tert-butyl)pyrazolo[1,5-a][3][4][5]triazin-4(3h)-one. (n.d.). PubChemLite.

  • Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. (2006). PubMed.
  • Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines. (2009). PubMed.
  • Bitopic fluorescent antagonists of the A2A adenosine receptor based on pyrazolo[4,3-e][1][3][8]triazolo[1,5-c]pyrimidin-5-amine functionalized congeners. (n.d.). PubMed Central.

  • Synthesis of[1][3][8]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (2005). PubMed.

  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. (n.d.).
  • Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. (2007). PubMed.
  • Synthesis of new pyrazolo[3][4][8]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.). Beilstein Journal of Organic Chemistry.

  • Discovery of triazines as potent, selective and orally active PDE4 inhibitors. (2013). PubMed.
  • Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. (n.d.).

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A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[1,5-a][1][2][3]triazine core, a nitrogen-rich heterocyclic system, has garnered significant attention from medicinal chemists in both academic and industrial settings.[1] This scaffold is a bioisosteric analog of purines, such as adenine and guanine, which are fundamental components of DNA and RNA.[1][4] This structural similarity allows pyrazolo[1,5-a]triazine derivatives to interact with biological targets of natural purines, leading to a wide range of biological activities.[4] Consequently, this heterocyclic system has become a "privileged scaffold" in drug discovery, with numerous derivatives synthesized and evaluated for their therapeutic potential.[1][5]

The interest in pyrazolo[1,5-a]triazines stems from their diverse pharmacological profile, which includes anticancer, anti-inflammatory, analgesic, antipyretic, and antiviral activities.[1][6][7] Notably, derivatives of this scaffold have shown promise as potent and selective inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), thymidine phosphorylase (TP), and xanthine oxidase.[2][5][8] The successful development of pyrazolo[1,5-a]triazine-based compounds as kinase inhibitors has particularly fueled the growing interest in this chemical class.[1]

This technical guide provides a comprehensive overview of the discovery and synthesis of the pyrazolo[1,5-a]triazine core. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic strategies, reaction mechanisms, and the rationale behind experimental choices.

Synthetic Strategies for the Pyrazolo[1,5-a]triazine Core

The construction of the pyrazolo[1,5-a]triazine ring system typically involves the annulation of a 1,3,5-triazine ring onto a pre-existing pyrazole scaffold.[2] Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern on the final molecule. A common and versatile approach starts from 5-aminopyrazole derivatives.

General Synthesis from 5-Aminopyrazoles

A prevalent strategy for synthesizing the pyrazolo[1,5-a]triazine scaffold involves a three-step sequence starting from readily available starting materials.[1] This approach offers a high degree of flexibility for introducing various substituents onto the heterocyclic core.

A generalized synthetic pathway is depicted below:

General Synthesis of Pyrazolo[1,5-a]triazines cluster_reagents Reagents and Conditions A Starting Material (e.g., Ketone) B Intermediate 1 (Enaminonitrile) A->B i) DMF-DMA C Intermediate 2 (5-Aminopyrazole) B->C ii) Hydrazine Derivative D Final Product (Pyrazolo[1,5-a]triazine) C->D iii) Cyanamide, NaH

Caption: General synthetic pathway for pyrazolo[1,5-a]triazine synthesis.

This pathway highlights the key transformations involved in constructing the target heterocyclic system. The initial step typically involves the reaction of a ketone with an activating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone intermediate. Subsequent reaction with a hydrazine derivative leads to the formation of the crucial 5-aminopyrazole intermediate. The final cyclization step to form the triazine ring is often achieved by reacting the 5-aminopyrazole with cyanamide in the presence of a strong base like sodium hydride.[3]

Annulation of the 1,3,5-Triazine Ring

The final and most critical step in many synthetic routes is the construction of the 1,3,5-triazine ring onto the pyrazole core.[2] This is typically achieved through cyclocondensation reactions.

One common method involves the reaction of a 5-aminopyrazole with a one-carbon dielectrophile, such as an orthoester or a carboxylic anhydride.[1] Another approach utilizes the reaction of an N-(3-methyl-5-pyrazolyl)-urea with triethyl orthoacetate to yield a 2-hydroxy-pyrazolo[1,5-a]-s-triazine.[4] Furthermore, 1-amidino-5-aminopyrazoles can be cyclized to form pyrazolo[1,5-a]-s-triazines by reacting with various reagents, including orthoesters, acetic-formic anhydride, and N,N'-carbonyldiimidazole.[4]

The choice of cyclizing agent is critical as it determines the nature of the substituent at the 4-position of the pyrazolo[1,5-a]triazine ring. This position is often a key site for modulating the biological activity of the resulting compounds.

Key Reaction Mechanisms in Detail

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcome of synthetic transformations. A key mechanistic step in the synthesis of certain pyrazolo[1,5-a]triazines involves a Dimroth-type rearrangement, although this is more prevalent in related pyrimidine syntheses. The cyclization of 5-aminopyrazoles with various reagents generally proceeds through a nucleophilic attack of the exocyclic amino group, followed by an intramolecular cyclization and subsequent elimination.

Cyclization of 5-Aminopyrazole with Cyanamide

The cyclization of a 5-aminopyrazole with cyanamide in the presence of a strong base is a powerful method for constructing the 4-amino-pyrazolo[1,5-a]triazine scaffold. The proposed mechanism is illustrated below:

Cyclization_Mechanism cluster_reactants cluster_intermediates cluster_product 5-Aminopyrazole 5-Aminopyrazole Deprotonated\n5-Aminopyrazole Deprotonated 5-Aminopyrazole 5-Aminopyrazole->Deprotonated\n5-Aminopyrazole NaH Cyanamide Cyanamide Adduct Adduct Deprotonated\n5-Aminopyrazole->Adduct + Cyanamide Cyclized Intermediate Cyclized Intermediate Adduct->Cyclized Intermediate Intramolecular Nucleophilic Attack 4-Amino-pyrazolo[1,5-a]triazine 4-Amino-pyrazolo[1,5-a]triazine Cyclized Intermediate->4-Amino-pyrazolo[1,5-a]triazine Tautomerization

Caption: Proposed mechanism for the cyclization of 5-aminopyrazole with cyanamide.

The reaction is initiated by the deprotonation of the 5-aminopyrazole by sodium hydride, generating a more nucleophilic species. This anion then attacks the electrophilic carbon of cyanamide to form an adduct. Subsequent intramolecular nucleophilic attack by the pyrazole ring nitrogen onto the nitrile carbon leads to the formation of a cyclized intermediate, which then tautomerizes to the more stable 4-amino-pyrazolo[1,5-a]triazine product.

Therapeutic Applications and Biological Activities

The pyrazolo[1,5-a]triazine scaffold has proven to be a versatile template for the design of therapeutic agents targeting a variety of diseases.[5] The structural resemblance to purines allows these compounds to interact with a wide range of biological targets.[4]

Anticancer Activity

A significant area of research has focused on the development of pyrazolo[1,5-a]triazine derivatives as anticancer agents.[6][9] These compounds have been shown to inhibit the growth of various cancer cell lines.[6] One of the key mechanisms of their anticancer activity is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[8][10] For instance, certain indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazine derivatives have demonstrated remarkable cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC50 values in the sub-micromolar range.[8] These compounds were found to induce apoptosis, disrupt the cell cycle, and inhibit cell migration.[8]

Another important target for anticancer drug development is thymidine phosphorylase (TP), an enzyme that promotes tumor growth and metastasis.[2] Pyrazolo[1,5-a]triazin-2-thioxo-4-ones have been identified as potent inhibitors of TP.[2] One derivative bearing a para-substituted pentafluorosulfur group exhibited an IC50 value of 0.04 µM, which was approximately 800 times more potent than the reference compound 7-deazaxanthine.[2]

Other Biological Activities

Beyond cancer, pyrazolo[1,5-a]triazine derivatives have shown potential in other therapeutic areas:

  • Anti-inflammatory, Analgesic, and Antipyretic Activity: Certain fused pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]triazine derivatives have demonstrated significant anti-inflammatory, analgesic, and antipyretic properties.[7]

  • Antiviral Activity: A derivative of pyrazolo[1,5-c]1,3,5-triazin-4-one was identified as a novel anti-varicella-zoster virus compound, effective against both acyclovir-sensitive and -resistant strains.[4]

  • Enzyme Inhibition: This scaffold has been utilized to create inhibitors for various enzymes, including xanthine oxidase for the treatment of hyperuricemia.[5]

The diverse biological activities of pyrazolo[1,5-a]triazines are summarized in the table below:

Biological ActivityTarget/MechanismReference
AnticancerCDK7 Inhibition, Apoptosis Induction[8][10]
AnticancerThymidine Phosphorylase Inhibition[2]
Anti-inflammatory-[7]
Analgesic-[7]
Antipyretic-[7]
AntiviralInhibition of Varicella-Zoster Virus[4]
AntihyperuricemicXanthine Oxidase Inhibition[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative synthesis of a pyrazolo[1,5-a]triazine derivative, based on published procedures.[3][10]

Synthesis of a 4-Amino-7-aryl-pyrazolo[1,5-a]triazine

This protocol describes a general procedure for the synthesis of a 4-amino-7-aryl-pyrazolo[1,5-a]triazine starting from an acetophenone derivative.

Step 1: Synthesis of the Enaminonitrile Intermediate

  • To a solution of the substituted acetophenone (1.0 eq) in 1,4-dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reflux the reaction mixture for 1-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminonitrile intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of the 5-Aminopyrazole Intermediate

  • Dissolve the crude enaminonitrile intermediate from Step 1 in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the 5-aminopyrazole intermediate.

Step 3: Synthesis of the 4-Amino-pyrazolo[1,5-a]triazine

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMSO, add a solution of the 5-aminopyrazole intermediate (1.0 eq) in anhydrous DMSO dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyanamide (1.2 eq) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 2-5 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-pyrazolo[1,5-a]triazine.

Experimental_Workflow start Start: Substituted Acetophenone step1 Step 1: Reaction with DMF-DMA (Formation of Enaminonitrile) start->step1 step2 Step 2: Reaction with Hydrazine (Formation of 5-Aminopyrazole) step1->step2 step3 Step 3: Cyclization with Cyanamide/NaH (Formation of Pyrazolo[1,5-a]triazine) step2->step3 purification Purification (Chromatography/Recrystallization) step3->purification end Final Product: 4-Amino-7-aryl-pyrazolo[1,5-a]triazine purification->end

Caption: Experimental workflow for the synthesis of a 4-amino-7-aryl-pyrazolo[1,5-a]triazine.

Future Perspectives and Challenges

The pyrazolo[1,5-a]triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Expansion of Chemical Space: The development of new synthetic methodologies to access a wider range of substituted pyrazolo[1,5-a]triazines will be crucial for exploring new structure-activity relationships.

  • Target Identification and Validation: While many biological activities have been reported, further studies are needed to identify the specific molecular targets of many active compounds.

  • Optimization of Pharmacokinetic Properties: A key challenge in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Future efforts will need to focus on fine-tuning the physicochemical properties of pyrazolo[1,5-a]triazine derivatives to improve their drug-like characteristics.

  • Clinical Translation: While many promising compounds have been identified in preclinical studies, the successful translation of these findings into clinical candidates remains a significant hurdle.

References

  • Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). Heterocycles.

  • Dolzhenko, A., et al. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Semantic Scholar.

  • Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed.

  • Pyrazolo[1,5-a][1][2][3]triazine based scaffold as purine analogues with diverse biological activity. (n.d.). ResearchGate.

  • General synthetic pathway for the preparation of the new pyrazolo... (n.d.). ResearchGate.

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). National Institutes of Health.

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. (n.d.). IRIS UniPA.

  • Synthesis of new pyrazolo[1][2][11]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.). Beilstein Journal of Organic Chemistry.

  • (PDF) 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines: synthesis and anticancer activity. (2020). ResearchGate.

  • Nucleosides. 112. Synthesis of some new pyrazolo[1,5-a]-1,3,5-triazines and their C-nucleosides. (n.d.). ACS Publications.

  • Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflammatory. (2003). PubMed.

  • ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. (n.d.). ResearchGate.

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][11]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Institutes of Health.

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7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one and its Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one, a heterocyclic compound belonging to the pyrazolo[1,5-a][1][2][3]triazine class. This family of compounds is recognized for its structural similarity to purines, making it a "purine isostere" with significant potential in medicinal chemistry.[2][4] The structural modifications of natural purines, particularly through the use of isosteric ring systems, have been a focal point in numerous drug discovery programs.[4][5] This document will delve into the synthesis, chemical properties, known and potential biological activities, and the overarching therapeutic promise of this scaffold, with a specific focus on the 7-tert-butyl derivative.

The Pyrazolo[1,5-a][1][2][3]triazine Scaffold: A Privileged Core

The pyrazolo[1,5-a][1][2][3]triazine ring system is a nitrogen-rich heterocyclic core that has garnered considerable interest from both academic and industrial medicinal chemists.[2] Its resemblance to endogenous purines, such as adenine and guanine, allows molecules based on this scaffold to interact with a wide array of biological targets that typically bind purines. This bioisosteric relationship has led to the development of pyrazolo[1,5-a]triazine derivatives as potent inhibitors of various enzymes, particularly kinases.[2]

The core structure of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one is presented below:

Chemical Structure:

  • IUPAC Name: 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one[6]

  • CAS Number: 1286279-33-1[7][8]

  • Molecular Formula: C9H12N4O[6][7]

  • Molecular Weight: 192.22 g/mol [7]

Synthesis and Chemical Properties

The synthesis of the pyrazolo[1,5-a][1][2][3]triazine nucleus is a well-established process, typically involving the annulation of a 1,3,5-triazine ring onto a pyrazole scaffold.[9] A general and efficient method for the synthesis of pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones starts from 5-aminopyrazoles.[2]

General Synthetic Workflow

A plausible synthetic route to 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one, based on established methodologies, is outlined below. This multi-step process begins with a substituted 5-aminopyrazole.

Synthesis_Workflow A 3-tert-butyl-5-aminopyrazole B Intermediate Thiourea Derivative A->B + Ethoxycarbonyl isothiocyanate C S-Methylated Intermediate B->C + Methyl Iodide (MeI) + NaOH D 7-tert-butylpyrazolo[1,5-a] triazin-4(3H)-one C->D Cyclization CDK7_Inhibition_Pathway A 7-tert-butylpyrazolo[1,5-a] triazin-4(3H)-one B CDK7 A->B Inhibition C RNA Polymerase II Phosphorylation B->C Catalyzes D Transcription Initiation C->D Promotes E Cell Cycle Progression D->E Leads to F Tumor Growth E->F Drives

Sources

Unveiling the Spectroscopic Signature of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one

7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one belongs to the pyrazolo[1,5-a][1][2][3]triazine class of nitrogen-rich heterocyclic compounds. This scaffold is of significant interest to medicinal chemists due to its bioisosteric relationship with purines, making it a promising core for the development of novel therapeutic agents, including kinase inhibitors.[4] The structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity.

Chemical Structure and Properties:

  • Molecular Formula: C₉H₁₂N₄O[5][6]

  • Molecular Weight: 192.22 g/mol [6]

  • CAS Number: 1286279-33-1[6][7][8]

DOT Script for Molecular Structure:

Caption: Chemical structure of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on the analysis of structurally similar pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]1,2,4-triazine derivatives, the following ¹H and ¹³C NMR spectral data are predicted for 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one.[9]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, reflecting the number of non-equivalent protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.35Singlet9Htert-butyl protonsThe nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the aliphatic region.
~6.0-6.5Singlet1HC5-HThe chemical shift is influenced by the adjacent nitrogen atoms and the pyrazole ring.
~8.0-8.5Singlet1HC2-HThis proton is part of the pyrazole ring and is deshielded by the adjacent nitrogen atoms.
~11.0-12.0Broad Singlet1HN3-HThe proton on the triazinone nitrogen is expected to be broad due to quadrupole effects and exchange. Its chemical shift is characteristic of amide/lactam protons.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~28-30C(CH₃)₃The methyl carbons of the tert-butyl group.
~35-40C(CH₃)₃The quaternary carbon of the tert-butyl group.
~95-105C5This carbon is in the pyrazole ring, shielded by the adjacent carbons.
~140-150C8aBridgehead carbon of the fused ring system.
~145-155C2Carbon in the pyrazole ring, deshielded by adjacent nitrogens.
~150-160C7Carbon bearing the tert-butyl group.
~155-165C4The carbonyl carbon of the triazinone ring, highly deshielded.
Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its excellent solubilizing power.[3]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

DOT Script for NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing a Weigh Compound (5-10 mg) b Dissolve in DMSO-d6 (0.6 mL) a->b c 1H NMR Acquisition b->c d 13C NMR Acquisition b->d e Fourier Transform c->e d->e f Phase & Baseline Correction e->f g Referencing f->g h Structural Elucidation g->h

Caption: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data is based on the molecular formula C₉H₁₂N₄O.[5]

Table 3: Predicted m/z Values for Common Adducts

Adductm/z (Predicted)
[M+H]⁺193.1084
[M+Na]⁺215.0903
[M+K]⁺231.0642
[M-H]⁻191.0938
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in both positive and negative ion modes to observe different adducts.

    • Set the mass range to adequately cover the expected m/z values (e.g., 100-500 Da).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated from the molecular formula. The high resolution and mass accuracy will confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)Functional GroupVibration
~3200-3000N-HStretching
~2960-2870C-HStretching (tert-butyl)
~1700-1650C=OStretching (amide carbonyl)
~1620-1550C=N, C=CRing stretching
~1470-1450C-HBending (tert-butyl)
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained using an attenuated total reflectance (ATR) accessory, which requires a small amount of solid sample placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one. The provided protocols for NMR, MS, and IR spectroscopy are based on established methodologies for the analysis of related heterocyclic compounds and are designed to yield high-quality, reliable data.[9][10] By following these guidelines and using the predicted data as a reference, researchers can confidently identify and characterize this molecule, facilitating its application in drug discovery and development.

References

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7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one Analogs and Derivatives

Abstract

The pyrazolo[1,5-a][1][2][3]triazine scaffold has emerged as a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][4] This bioisosterism allows molecules built on this framework to interact with a wide array of biological targets that recognize purines, most notably protein kinases and phosphorylases.[1][4] This guide provides a comprehensive technical overview of a specific, highly promising class of these compounds: 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one and its derivatives. We will delve into the synthetic rationale, explore the diverse biological activities, elucidate critical structure-activity relationships (SAR), and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for therapeutic innovation.

The Pyrazolo[1,5-a]triazine Core: A Privileged Scaffold

The power of the pyrazolo[1,5-a]triazine system lies in its identity as a purine isostere.[4] Purines, such as adenine and guanine, are fundamental building blocks of nucleic acids and, critically, form the core of adenosine triphosphate (ATP), the universal energy currency of the cell. A vast number of enzymes, particularly the protein kinase family, have evolved highly conserved binding pockets to accommodate the adenine moiety of ATP.

By mimicking this essential structure, pyrazolo[1,5-a]triazine derivatives can function as competitive inhibitors, occupying the ATP-binding site of kinases and modulating their activity.[5][6] This has made the scaffold a fertile ground for the development of targeted therapies, especially in oncology.[2][3][7][8] The specific introduction of a tert-butyl group at the 7-position, as seen in the core topic compound, is a strategic chemical decision aimed at enhancing potency, selectivity, or pharmacokinetic properties by probing the specific topology of the target's binding pocket.

Synthetic Strategies: Constructing the Core

The construction of the pyrazolo[1,5-a]triazine nucleus is most effectively achieved by building the triazine ring onto a pre-existing, appropriately substituted pyrazole.[9] This approach offers modularity, allowing for the introduction of diverse substituents at key positions to explore the chemical space and optimize for biological activity.

General Synthetic Workflow

A common and robust method involves the cyclocondensation of a 5-aminopyrazole precursor with a reagent that provides the remaining carbon and nitrogen atoms of the triazine ring.[1][9]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Triazine Ring Annulation cluster_2 Step 3: Derivatization (Optional) A β-Ketoester / β-Oxo-nitrile C 5-Aminopyrazole Derivative (Key Intermediate) A->C Condensation B Aminoguanidine / Hydrazine B->C E Pyrazolo[1,5-a]triazin-4-one Core C->E Cyclocondensation D Cyclizing Agent (e.g., Orthoesters, Isocyanates) D->E G Final Analog / Derivative E->G Substitution / Coupling F Functional Group Interconversion (R-X) F->G

Fig. 1: Generalized synthetic workflow for pyrazolo[1,5-a]triazine analogs.
Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-one Analog

This protocol is adapted from a validated synthesis of potent thymidine phosphorylase inhibitors and serves as a self-validating system for constructing the core scaffold.[9]

Objective: To synthesize an 8-substituted pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-one derivative.

Step 1: Synthesis of the 5-Aminopyrazole Intermediate

  • To a solution of an appropriate arylacetonitrile (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and acidify with dilute HCl to precipitate the ethyl 2-cyano-3-aryl-3-oxopropanoate intermediate. Filter, wash with cold water, and dry.

  • Reflux the intermediate (1.0 eq) with thiosemicarbazide (1.1 eq) in ethanol with a catalytic amount of acetic acid for 8-12 hours.

  • Cool the reaction mixture. The 5-amino-3-aryl-1H-pyrazole-4-carbothioamide product will precipitate. Filter, wash with cold ethanol, and dry.

Step 2: Cyclization to Form the Pyrazolo[1,5-a]triazine Core

  • Suspend the aminopyrazole intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Add ethyl isocyanatoformate (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the mixture to reflux (approx. 100-110°C) for 6-10 hours. The cyclization progress can be monitored by LC-MS.

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, then with a cold non-polar solvent like hexane to remove impurities.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 8-aryl-2-thioxo-2,3-dihydro-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one.

Biological Activity and Therapeutic Targets

Analogs of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one have demonstrated potent and diverse biological activities, positioning them as valuable leads for multiple therapeutic areas.

Kinase Inhibition in Oncology

The most prominent application of this scaffold is in the development of kinase inhibitors for cancer therapy.[4] Their function as ATP mimetics allows them to target the catalytic activity of kinases involved in cell proliferation, survival, and transcription.

  • Cyclin-Dependent Kinase 7 (CDK7): Derivatives of this scaffold have shown remarkable cytotoxicity in pancreatic ductal adenocarcinoma (PDAC) models, with IC50 values as low as 0.19 µM.[3][10] These compounds inhibit CDK7, leading to cell cycle disruption, induction of apoptosis, and inhibition of cell migration.[3][10]

  • AKT/mTOR Pathway: Several pyrazolo-triazine sulfonamides have been shown to inhibit key nodes in the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in cancer that promotes cell growth and survival.[2][8]

  • Bruton's Tyrosine Kinase (BTK): Specific derivatives have been identified as potent inhibitors of BTK, a crucial enzyme in B-cell signaling, suggesting applications in hematological malignancies.[2][8]

G GF Growth Factor Signal Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K BTK BTK Receptor->BTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis BTK->Proliferation CDK7 CDK7 / Cyclin H CDK7->Proliferation Transcription Cell Cycle Inhibitor Pyrazolo[1,5-a]triazine Derivative Inhibitor->AKT Inhibitor->mTOR Inhibitor->BTK Inhibitor->CDK7

Fig. 2: Inhibition of key oncogenic signaling pathways by pyrazolo[1,5-a]triazine derivatives.
Inhibition of Thymidine Phosphorylase (TP)

Beyond kinases, this scaffold has yielded exceptionally potent inhibitors of thymidine phosphorylase (TP), an enzyme that promotes tumor growth and metastasis.[9] A series of pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-ones were synthesized and evaluated, with the lead compound exhibiting an IC50 value of 0.04 µM, approximately 800 times more potent than the reference inhibitor 7-deazaxanthine.[9] This finding opens a distinct and highly promising avenue for anti-cancer drug development.

Broad Biological Potential

The broader class of pyrazolo-triazines has been investigated for a wide range of other biological activities, including antimicrobial, antifungal, anti-inflammatory, and antiviral properties, highlighting the versatility of the core structure.[7]

Structure-Activity Relationships (SAR)

Systematic modification of the pyrazolo[1,5-a]triazine core has provided critical insights into the structural requirements for potent biological activity. Understanding these relationships is paramount for designing next-generation analogs with improved efficacy and selectivity.

Key Positions for Modification:

  • Position 8: For TP inhibition, this position is critical. Attaching a phenyl ring with substituents that have positive Hammett constants (+σ and +π), such as a pentafluorosulfur group, leads to a dramatic increase in potency.[9] This suggests that specific electronic and steric interactions in the enzyme's active site are crucial for high-affinity binding.

  • Position 7: The titular tert-butyl group at this position is a bulky, lipophilic moiety. Its inclusion is a deliberate design choice, often intended to fill a hydrophobic pocket within the target protein, thereby increasing binding affinity and potentially conferring selectivity over other related proteins.

  • Positions 2 and 4: Modifications at these positions significantly impact activity. For instance, converting the 4-oxo group to a 4-thioxo group or substituting the 2-position can alter the molecule's hydrogen bonding capacity and overall electronics, leading to differential target engagement. The development of 1,3-dihydro-pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-ones demonstrated significant inhibitory activity against TP.[9]

  • Position 5: In the context of CK1δ inhibition, substitutions at the 5-position with chains containing at least two atoms (e.g., an amine linker) were found to be crucial for establishing a key bidentate hydrogen bond with a leucine residue in the kinase hinge region.[5]

Scaffold/Derivative Target Key Substituent(s) Potency (IC50) Reference
Indolyl pyrazolo[1,5-a]triazineCDK7Indole/Aza-indole at position 40.19 µM - 1.58 µM[3]
Pyrazolo[1,5-a]triazin-2-thioxo-4-oneThymidine PhosphorylasePhenyl-SF5 at position 80.04 µM[9]
Pyrazolo[4,3-e]...sulfonamide (MM131)Cancer Cell LinesTricyclic sulfonamide0.17 µM - 1.15 µM[7]
Myoseverin derivativeTubulin PolymerizationN-methyl-N-phenylamino groupMicromolar activity[11]

Validated Bioassay Protocol: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness of screening results, a robust and self-validating assay protocol is essential. The following ELISA-based protocol is designed to quantify the inhibitory potential of test compounds against a target kinase.

Objective: To determine the IC50 value of a 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one analog against a specific protein kinase (e.g., CDK7).

Materials:

  • Recombinant human kinase (e.g., CDK7/Cyclin H)

  • Biotinylated substrate peptide

  • High-binding 96-well microplates

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP solution

  • Test compound stock solution (in DMSO)

  • Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)

  • Streptavidin-coated plates

  • TMB substrate solution

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader (450 nm absorbance)

Protocol:

  • Plate Coating: Coat a high-binding 96-well plate with the substrate peptide overnight at 4°C. Wash 3x with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Perform a serial dilution of the test compound in kinase reaction buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Kinase Reaction:

    • To each well, add 25 µL of the diluted test compound.

    • Add 25 µL of the kinase solution (pre-diluted in kinase buffer).

    • Initiate the reaction by adding 50 µL of ATP solution (at a concentration near the Km for the enzyme).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Detection:

    • Stop the reaction by adding 50 µL of EDTA solution.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture the biotinylated substrate.

    • Wash the plate 3x with wash buffer.

    • Add 100 µL of the HRP-conjugated phospho-specific antibody and incubate for 1 hour.

    • Wash the plate 5x with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate. Allow the color to develop for 15-30 minutes in the dark. Add 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: Subtract the background ("no enzyme") reading from all wells. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Directions

The 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one scaffold and its derivatives represent a highly validated and versatile platform for drug discovery. Their proven ability to potently inhibit key therapeutic targets in oncology, such as kinases and thymidine phosphorylase, underscores their significant potential. The modular synthesis allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Expanding Target Space: Leveraging the purine-mimetic core to explore inhibition of other ATP-dependent enzymes or purinergic receptors.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target proteins to guide the rational design of next-generation inhibitors with enhanced affinity and selectivity.

  • Pharmacokinetic Optimization: Systematically modifying the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, to advance promising leads into preclinical and clinical development.

The continued exploration of this chemical space is poised to yield novel therapeutic agents capable of addressing significant unmet medical needs.

References

  • ResearchGate. (2025). Pyrazolo[1,5-a][1][2][3]triazine based scaffold as purine analogues with diverse biological activity | Request PDF.

  • ResearchGate. (2025). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.

  • MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation.

  • PubMed. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase.

  • ResearchGate. (2025).
  • MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][9]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro.

  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][9]triazine Sulfonamides and Their Experimental and Computational Biological Studies.

  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.).
  • Unipd. (2024). 7-Amino-[1][4][9]triazolo[1,5-a][1][2][3]triazines as CK1δ inhibitors.

  • ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.

Sources

Methodological & Application

Synthesis of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein is designed to be a self-validating system, offering not just a series of steps, but also the scientific rationale behind the experimental choices. This guide is structured to provide a deep technical understanding for researchers in organic synthesis and drug development.

Introduction

Pyrazolo[1,5-a]triazines are a class of nitrogen-rich heterocyclic compounds that are recognized as bioisosteres of purines. This structural similarity allows them to interact with biological targets that typically bind purine-based ligands, making them attractive scaffolds for the development of novel therapeutic agents. The tert-butyl group at the 7-position of the target molecule can enhance lipophilicity and modulate metabolic stability, properties that are often desirable in drug candidates. This protocol details a reliable two-step synthesis of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one, commencing with the synthesis of the key intermediate, 3-amino-5-tert-butylpyrazole.

Reaction Scheme

The overall synthetic route is depicted below:

Synthesis_Scheme cluster_0 Step 1: Synthesis of 3-amino-5-tert-butylpyrazole cluster_1 Step 2: Cyclization to form the Triazinone Ring A Pivaloyl acetonitrile C 3-amino-5-tert-butylpyrazole A->C Ethanol, Reflux B Hydrazine hydrate B->C D 3-amino-5-tert-butylpyrazole F 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one D->F Heat (Melt) E Urea E->F

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-amino-5-tert-butylpyrazole

This initial step involves the condensation of a β-ketonitrile with hydrazine, a classic and efficient method for the formation of 3-aminopyrazoles.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Pivaloyl acetonitrileReagent grade, ≥98%
Hydrazine hydrateReagent grade, 50-60%
EthanolAnhydrous, 200 proof
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Rotary evaporator
Beaker, Funnel, Filter paper
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 12.5 g (0.1 mol) of pivaloyl acetonitrile in 100 mL of anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add 6.0 g (0.12 mol) of hydrazine hydrate dropwise at room temperature. The addition should be controlled to avoid a rapid exotherm.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation and Purification: To the resulting residue, add 100 mL of cold water. The product, 3-amino-5-tert-butylpyrazole, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or toluene.

Causality and Insights

The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its appropriate boiling point for the reaction. The slight excess of hydrazine hydrate ensures the complete consumption of the limiting reagent, pivaloyl acetonitrile. The mechanism involves an initial condensation of hydrazine with the ketone to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the other nitrogen of the hydrazine onto the nitrile carbon.

Part 2: Synthesis of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one

This second step involves the cyclization of the aminopyrazole with urea to form the desired pyrazolo[1,5-a]triazinone ring system. This method is advantageous as it is a one-step, solvent-free reaction.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-amino-5-tert-butylpyrazoleSynthesized in Part 1
UreaReagent grade, ≥99%
Round-bottom flask or test tubeHeat-resistant
Oil bath or sand bath
Thermometer
Stirring rod
Beaker, Funnel, Filter paper
Experimental Protocol
  • Reaction Mixture: In a clean, dry round-bottom flask or a large heat-resistant test tube, thoroughly mix 1.39 g (0.01 mol) of 3-amino-5-tert-butylpyrazole and 1.20 g (0.02 mol) of urea.

  • Heating: Heat the mixture in an oil bath or sand bath to 180-200 °C. The mixture will melt and start to evolve ammonia gas. Use a stirring rod to occasionally mix the molten reaction mixture. Caution: This step should be performed in a well-ventilated fume hood due to the evolution of ammonia.

  • Reaction Monitoring: Maintain the temperature for 2-3 hours or until the evolution of ammonia ceases. The progress of the reaction can be monitored by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass is the crude product.

  • Purification: Triturate the crude solid with hot water to remove any unreacted urea and other water-soluble impurities. Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to afford 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one as a crystalline solid.

Causality and Insights

The reaction of an aminopyrazole with urea at high temperatures is a known method for the formation of the pyrazolo[1,5-a]triazin-4(3H)-one ring system. The mechanism is believed to proceed through the initial formation of a pyrazolylurea intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to form the stable triazinone ring. The use of a twofold excess of urea ensures that the aminopyrazole is completely consumed.

Characterization of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Results
Melting Point A sharp melting point should be observed.
¹H NMR The spectrum should show characteristic peaks for the tert-butyl protons, the pyrazole proton, and the triazine proton, as well as the NH proton.
¹³C NMR The spectrum should show the correct number of carbon signals corresponding to the structure.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂N₄O, MW: 192.22 g/mol ) should be observed.
FT-IR Characteristic absorption bands for N-H and C=O stretching should be present.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss of product during work-up.Ensure the reflux time is adequate. Use minimal amounts of cold water for washing the precipitate.
Incomplete reaction in Step 2 Insufficient heating or reaction time.Ensure the temperature is maintained within the specified range. Monitor the reaction until ammonia evolution ceases.
Product is impure Presence of starting materials or byproducts.Optimize the recrystallization solvent and procedure. Consider column chromatography for further purification if necessary.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood.

  • The cyclization step in Part 2 evolves ammonia gas, which is an irritant. This step must be performed in a fume hood.

  • Pivaloyl acetonitrile is a nitrile and should be handled with care to avoid inhalation or skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2008). Pyrazolo[1,5-a]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75(7), 1575.
  • Elagamey, A. G. A., El-Taweel, F. M. A., & Amer, F. A. (1986). Synthesis of some new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]-as-triazine derivatives.

Application Notes and Protocols for the Experimental Use of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of the broader pyrazolo[1,5-a]triazine class of compounds due to the limited specific experimental data available for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one. This guide is intended to provide a scientifically grounded starting point for in vitro investigations.

Introduction

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry as a bioisosteric substitute for purines.[2][3] This structural similarity allows compounds of this class to interact with biological targets of purines, such as kinases.[2][3] Various derivatives of pyrazolo[1,5-a]triazine have demonstrated potent biological activities, including antiproliferative and cytotoxic effects in cancer cell lines, positioning them as promising candidates for drug discovery programs.[4][5]

This document provides a comprehensive guide to the experimental use of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, a specific derivative of this class, in a cell culture setting. While direct research on this particular compound is not extensively published, the protocols and insights provided herein are extrapolated from studies on structurally related pyrazolo[1,5-a]triazine compounds.

Chemical Information

PropertyValue
Compound Name 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one[6][7]
CAS Number 1286279-33-1[7][8]
Molecular Formula C9H12N4O[6][7]
Molecular Weight 192.22 g/mol [7]
Structure
Chemical structure of 7-(tert-butyl)pyrazolo[1,5-a][<a 1][2][3]triazin-4(3H)-one" src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135741970&t=l" width="200"/>

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the activities of related pyrazolo[1,5-a]triazine derivatives, a plausible mechanism of action for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one is the inhibition of cyclin-dependent kinases (CDKs).[4] Specifically, derivatives of this scaffold have been identified as potent inhibitors of CDK7.[4] CDK7 is a crucial component of the cell cycle machinery and also plays a key role in regulating transcription. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target in oncology.[4]

The proposed mechanism involves the compound acting as an ATP-competitive inhibitor, binding to the active site of CDK7 and preventing the phosphorylation of its downstream targets. This disruption of the cell cycle and transcriptional regulation is hypothesized to be the basis of its cytotoxic effects.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound 7-Tert-butylpyrazolo [1,5-A]triazin-4(3H)-one CDK7 CDK7 Compound->CDK7 Inhibition CDK7_complex CDK7/Cyclin H/MAT1 (CAK complex) CDK7->CDK7_complex CyclinH Cyclin H CyclinH->CDK7_complex MAT1 MAT1 MAT1->CDK7_complex RNAPII RNA Polymerase II CDK7_complex->RNAPII Phosphorylation CellCycle Cell Cycle Progression (CDK1, CDK2, CDK4, CDK6) CDK7_complex->CellCycle Phosphorylation Transcription Transcription RNAPII->Transcription CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Disruption leads to Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to CellCycleArrest->Apoptosis

Caption: Hypothesized signaling pathway of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

Application Notes

General Handling and Storage
  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store the solid compound at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Solubility

Based on common solvents for similar heterocyclic compounds, solubility testing is recommended. It is anticipated that 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one will be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[9] For cell culture experiments, prepare a concentrated stock solution in sterile DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Preliminary Cell Line Screening

Given that related pyrazolo[1,5-a]triazine derivatives have shown efficacy in various cancer models, a preliminary screening panel should include, but is not limited to:

  • Pancreatic Ductal Adenocarcinoma (PDAC): SUIT 2.28, PATU-T, PANC-1[4]

  • Colorectal Cancer: HCT116[5][10]

  • Breast Cancer: MCF-7, MDA-MB-231[11]

  • Prostate Cancer: PC-3[10]

  • Cervical Cancer: HeLa[10]

A non-cancerous cell line (e.g., MCF-10A for breast or human fibroblasts) should be included to assess selectivity.[11]

Dose-Response Studies

To determine the half-maximal inhibitory concentration (IC50), a dose-response study is essential. A typical starting concentration range for novel compounds of this class is from 0.01 µM to 100 µM.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Materials:

    • 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the compound to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of the compound using an analytical balance.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be required.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the compound on cultured cells.

  • Materials:

    • Selected cell lines

    • Complete cell culture medium

    • 96-well cell culture plates

    • 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dilutions Prepare compound serial dilutions incubate_24h->prepare_dilutions treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 3: Western Blotting for Target Engagement

This protocol aims to assess the effect of the compound on the phosphorylation of downstream targets of the hypothesized kinase (e.g., CDK7).

  • Materials:

    • 6-well cell culture plates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-RNA Polymerase II, anti-total-RNA Polymerase II, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time. Lyse the cells with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

  • Materials:

    • 6-well cell culture plates

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Cold 70% ethanol

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the compound at different concentrations for 24 hours.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and stain with PI solution for 30 minutes in the dark.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation

Summarize the cytotoxic activity of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one across different cell lines in a clear and concise table.

Cell LineIncubation Time (h)IC50 (µM) ± SD
Pancreatic Cancer
SUIT 2.2872Enter Value
PATU-T72Enter Value
PANC-172Enter Value
Colorectal Cancer
HCT11672Enter Value
Breast Cancer
MCF-772Enter Value
MDA-MB-23172Enter Value
Normal-like
MCF-10A72Enter Value

References

  • Dolzhenko, A., Dolzhenko, A., & Chui, W. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles.

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). NIH.
  • Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2025, August 5).

  • Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Deriv
  • Pyrazolo[1,5-a][1][2][3]triazine based scaffold as purine analogues with diverse biological activity | Request PDF. (2025, August 6). ResearchGate.

  • The activity of pyrazolo[4,3-e][1][4][5]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). PMC - NIH.

  • (3S,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidina. (n.d.). JIGS Chemical Limited.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (n.d.). MDPI.

  • PyCOF MOF. (n.d.).
  • 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3h)-one. (n.d.). PubChemLite.

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023, October 25). PubMed Central.
  • n,n-diethyl-p-phenylene diamine sulph
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PMC - NIH.
  • Convert a List of CAS numbers to SMILES using Pubmed, CirPy, or a Recurrent Neural Network. (2024, September 12). Sulstice.
  • 7-(TERT-BUTYL)PYRAZOLO[1,5-A][1][2][3]TRIAZIN-4(3H)-ONE. (n.d.). Echemi.

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D
  • 7-tert-butyl-3H-pyrazolo[5,4-d]triazin-4-one. (n.d.). PubChem.
  • In-depth Technical Guide: The Mechanism of Action of ... (n.d.). Benchchem.
  • 7-(TERT-BUTYL)PYRAZOLO[1,5-A][1][2][3]TRIAZIN-4(3H)-ONE. (n.d.). ChemicalBook.

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][5]triazin-7(6H). (2025, September 18). NIH.

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][4][5]triazines. (2022, December 17). PMC - NIH.

  • 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine | C17H20N8O2 | CID 6918583. (n.d.). PubChem.
  • Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. (n.d.). PubMed.

  • 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one品牌. (2026, January 8). 盖德化工网.

  • Reactivity of 8-substituted 7-amino-3-tert-butylpyrazolo[5,1-c][1][4][5]triazin-4(6H)-ones. (2025, August 9).

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][5]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI.

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Topic: Characterizing 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one with an In Vitro Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]triazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of key signaling enzymes.[1] While some analogues are known to target enzymes like cyclin-dependent kinase 7 (CDK7)[1] and thymidine phosphorylase[2], the specific bioactivity of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one remains to be fully characterized. This guide provides a comprehensive, field-tested protocol for determining the inhibitory potential of this compound against a panel of protein kinases. We present a luminescence-based in vitro assay that measures the depletion of adenosine triphosphate (ATP), a direct and universal indicator of kinase activity. This method was chosen for its high sensitivity, broad applicability to diverse kinases, and amenability to high-throughput screening (HTS).[3][4] The protocol is designed as a self-validating system, incorporating essential steps for enzyme titration and reaction linearity to ensure data integrity. Furthermore, we explain the causality behind critical experimental choices, such as setting the ATP concentration relative to the enzyme's Kₘ, to generate robust and comparable inhibitory concentration (IC₅₀) values. This document serves as both a step-by-step guide and an educational resource for researchers aiming to profile novel small-molecule inhibitors.

The Scientific Foundation: Assay Principle and Design Choices

To evaluate an inhibitor, one must first accurately measure the activity of the target enzyme. Protein kinases catalyze the transfer of a γ-phosphate group from ATP to a specific substrate protein or peptide.[4] The ideal assay should be a direct and reliable measure of this catalytic event.

Why a Luminescence-Based ATP Depletion Assay?

Numerous methods exist for measuring kinase activity, including radioisotope-based assays,[5][6] fluorescence polarization (FP),[7] and time-resolved fluorescence resonance energy transfer (TR-FRET).[8] While the classic radiometric assay is highly sensitive, it involves the handling and disposal of hazardous materials.[8][9] For this protocol, we selected the Kinase-Glo® luminescent assay platform, a homogeneous "add-and-read" method that quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[10]

The principle is as follows:

  • The kinase reaction proceeds, consuming ATP. The presence of an inhibitor reduces the rate of ATP consumption.

  • After a set time, a detection reagent is added. This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction using the remaining ATP.

  • The detection reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase converts luciferin to oxyluciferin, generating a stable luminescent signal.[11]

  • The amount of light produced is directly proportional to the concentration of ATP remaining. Therefore, the signal is inversely correlated with kinase activity.[10]

This approach offers several advantages:

  • Universality: It can be used for virtually any ATP-utilizing enzyme, including protein kinases, lipid kinases, and ATPases.[3]

  • High Sensitivity & Dynamic Range: The assay can detect minute changes in ATP concentration and is compatible with a wide range of ATP levels.[11]

  • HTS Compatibility: The simple, single-addition format is easily automated for screening large compound libraries.[4]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection cluster_2 Interpretation K Kinase + Substrate ADP ADP + Phospho-Substrate K->ADP ATP_rem Remaining ATP K->ATP_rem ATP_in ATP ATP_in->K Inhibitor 7-Tert-butylpyrazolo [1,5-A]triazin-4(3H)-one Inhibitor->K inhibits Luciferase Luciferase + Luciferin ATP_rem->Luciferase drives Light Luminescent Signal Luciferase->Light Result High Luminescence = Low Kinase Activity = Effective Inhibition Light->Result

Figure 1: Principle of the luminescence-based kinase assay.

The Critical Importance of ATP Concentration

A common pitfall in kinase inhibitor profiling is the use of arbitrary ATP concentrations.[12] The IC₅₀ value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay. To generate meaningful and comparable data, the kinase reaction should be performed with an ATP concentration that is at or near the Michaelis constant (Kₘ) of the enzyme for ATP.[12] Using [ATP] = Kₘ ensures a sensitive measure of inhibition and allows for more accurate comparisons of inhibitor potency across different studies and different kinases.

Pre-Assay Validation: A Self-Validating System

Before determining the IC₅₀ of an inhibitor, the assay conditions must be rigorously optimized for the specific kinase of interest. This ensures the reaction is proceeding under linear, initial velocity conditions.

Protocol 1: Enzyme Titration and Reaction Time Course

Objective: To determine the optimal enzyme concentration and reaction time where product formation (i.e., ATP consumption) is linear.

Materials:

  • Kinase of interest (e.g., CDK7/CycH/MAT1)

  • Peptide or protein substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at Kₘ concentration for the target kinase)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Enzyme Dilutions: Prepare a series of 2-fold serial dilutions of the kinase in kinase reaction buffer. Include a "no enzyme" control.

  • Reaction Setup: In a 96-well plate, add 5 µL of each enzyme dilution per well.

  • Initiate Reaction: Add 5 µL of a 2X ATP/Substrate mix (pre-warmed to reaction temperature) to all wells to start the reaction. The final volume is 10 µL.

  • Time Course: At various time points (e.g., 0, 15, 30, 45, 60, and 90 minutes), stop the reaction in a set of wells.

  • Signal Detection: To stop the reaction and detect remaining ATP, add 10 µL of Kinase-Glo® reagent to the appropriate wells at each time point.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate reader.

Data Analysis & Interpretation:

  • Plot the raw luminescence units (RLU) against time for each enzyme concentration.

  • Since luminescence is inversely proportional to kinase activity, the signal will decrease over time.

  • Select an enzyme concentration and a reaction time that falls within the initial linear phase of the reaction (typically 10-20% ATP consumption) for subsequent inhibitor assays. This ensures the measurement reflects the true initial rate of reaction.

Enzyme Conc. (nM)RLU at 0 minRLU at 30 minRLU at 60 minRLU at 90 min
0 (No Enzyme)1,500,0001,495,0001,490,0001,485,000
0.11,500,0001,350,0001,200,0001,050,000
0.2 1,500,000 1,200,000 900,000 600,000
0.41,500,000900,000450,000150,000

Table 1: Example data from an enzyme titration experiment. A concentration of 0.2 nM and a 60-minute incubation time would be suitable choices.

Main Protocol: IC₅₀ Determination

This protocol describes how to generate a dose-response curve to determine the IC₅₀ value for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

G prep 1. Reagent Prep - Dilute Compound - Prepare 2X Kinase - Prepare 2X ATP/Substrate plate 2. Plate Compound - Add 5µL of compound dilutions to assay plate. - Include 0% and 100% inhibition controls. prep->plate enzyme 3. Add Kinase - Add 2.5µL of 2X Kinase. - Pre-incubate for 15-30 min. plate->enzyme start 4. Start Reaction - Add 2.5µL of 2X ATP/Substrate. - Incubate for optimized time (e.g., 60 min). enzyme->start stop 5. Stop & Detect - Add 10µL Kinase-Glo® Reagent. start->stop read 6. Read Plate - Incubate 10 min at RT. - Measure Luminescence. stop->read analyze 7. Analyze Data - Calculate % Inhibition. - Plot dose-response curve. - Determine IC₅₀. read->analyze

Figure 2: Experimental workflow for IC₅₀ determination.

Materials and Reagents
  • Compound: 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one (CAS: 1286279-33-1) dissolved in 100% DMSO to create a 10 mM stock solution.[13]

  • Kinase & Substrate: At optimal concentration determined in Protocol 1.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for assay validation.

  • All other materials as listed in Protocol 1.

Step-by-Step Procedure
  • Compound Serial Dilution:

    • Create a 10-point, 3-fold serial dilution of the 10 mM stock of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in 100% DMSO. This will be the source plate.

    • Create an intermediate dilution plate by transferring a small volume of each concentration from the source plate into kinase reaction buffer, such that the final DMSO concentration in the assay will be ≤1%.

  • Assay Plate Setup (Final Volume: 10 µL):

    • Test Wells: Add 5 µL of each intermediate compound dilution to the assay plate.

    • 100% Inhibition Control (Min Signal): Add 5 µL of buffer containing a high concentration of a control inhibitor (or no enzyme).

    • 0% Inhibition Control (Max Signal): Add 5 µL of buffer containing the same percentage of DMSO as the test wells.

  • Enzyme Addition:

    • Prepare a 2X working solution of the kinase in reaction buffer.

    • Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.

    • Optional but Recommended: Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Prepare a 2X working solution of ATP and substrate in reaction buffer.

    • Add 2.5 µL of the 2X ATP/Substrate solution to all wells to initiate the reaction.[14]

    • Incubate the plate at the desired reaction temperature (e.g., 30°C) for the time determined in Protocol 1 (e.g., 60 minutes).[15]

  • Signal Generation and Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the reagent to all wells.[10]

    • Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence in a plate reader.

Data Analysis and Quality Control

Calculating Percentage Inhibition

The luminescent signal is inversely proportional to kinase activity. The percentage inhibition for each compound concentration is calculated as follows:

% Inhibition = 100 * (RLUinhibitor - RLUmin) / (RLUmax - RLUmin)

Where:

  • RLUinhibitor is the signal from the well with the test compound.

  • RLUmax is the average signal from the 0% inhibition (DMSO only) wells.

  • RLUmin is the average signal from the 100% inhibition (no enzyme/strong inhibitor) wells.

IC₅₀ Curve Fitting

Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4] It reflects both the dynamic range of the signal and the data variation.

Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|

Where:

  • SD is the standard deviation and Mean is the average of the max and min signals.

  • An assay is considered excellent for screening if the Z' > 0.5 .[4]

Kinase Target7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one IC₅₀ (µM)Staurosporine IC₅₀ (µM)
CDK2/CycA1.250.02
CDK7/CycH> 500.15
AKT125.60.01
BTK8.70.5

Table 2: Hypothetical IC₅₀ profiling data for the target compound against a panel of kinases relevant to the pyrazolotriazine scaffold.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Z'-Factor (<0.5) High data variability.Check pipetting accuracy; ensure reagents are fully mixed and equilibrated.
Low signal-to-background ratio.Optimize enzyme concentration and/or reaction time (Protocol 1).
Inconsistent IC₅₀ Values Compound precipitation.Check compound solubility in assay buffer; lower the highest screening concentration.
Assay not in linear range.Re-validate enzyme concentration and reaction time (Protocol 1).
Incorrect ATP concentration.Ensure ATP concentration is at Kₘ for the specific kinase.[12]
Compound appears to activate Compound interferes with luciferase.Perform a counter-screen by adding the compound directly to the Kinase-Glo® reagent with a set amount of ATP to check for direct effects on the detection chemistry.

References

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Ang, K. K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][4][14][16]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 363-373. [Link]

  • Sharma, G. K., & Sharma, A. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 390(8), 2049-2057. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]

  • Vogtherr, M., et al. (2006). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology, 328, 119-126. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). Molecules, 24(18), 3362. [Link]

  • 7-(tert-butyl)pyrazolo[1,5-a][4][14][16]triazin-4(3h)-one. (n.d.). PubChem. [Link]

  • A Radioactive in vitro ERK3 Kinase Assay. (2019). Bio-protocol, 9(16), e3335. [Link]

  • In vitro kinase assay. (2023). ResearchGate. [Link]

  • Tanega, C., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 5, 87-99. [Link]

  • Assay of protein kinases using radiolabeled ATP: A protocol. (2006). Nature Protocols, 1(2), 968-971. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • Mojzych, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][8][16]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 27(12), 3761. [Link]

  • Tumminello, F. M., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal, 29(45), e202300854. [Link]

  • A high-throughput radiometric kinase assay. (2009). Journal of Visualized Experiments, (26), 1143. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][8][16]triazin-7(6H)-ones and Derivatives. (2021). Molecules, 26(23), 7244. [Link]

  • Cer, A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][8][16]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(17), 13197. [Link]

  • The activity of pyrazolo[4,3-e][3][8][16]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][8][16]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2021). Scientific Reports, 11(1), 22695. [Link]

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Application Note & Protocol: High-Throughput Determination of IC50 for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Foundational Rationale

The pyrazolo[1,5-a]triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] Specifically, various analogs have shown potent inhibition of key cellular enzymes such as cyclin-dependent kinases (CDKs), thymidine phosphorylase, and other phosphotransferases.[3][4] This application note provides a comprehensive guide to determining the in vitro potency, expressed as the half-maximal inhibitory concentration (IC50), of the novel compound 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

The IC50 value is a cornerstone metric in drug discovery, quantifying the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%.[5][6] Its accurate determination is critical for lead compound selection, structure-activity relationship (SAR) studies, and preclinical development.

Given that the specific molecular target of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one is not yet broadly published, this guide presents a dual-pronged strategy. First, we outline a target-based biochemical assay against a representative protein kinase, a common target for this scaffold. Second, we describe a cell-based assay to measure the compound's effect on cell viability, providing a more physiologically relevant assessment of its overall efficacy and cytotoxicity.[5][7]

Part 1: Biochemical IC50 Determination via Luminescent Kinase Assay

| Scientific Principle & Causality

The rationale for selecting a kinase inhibition assay is grounded in the established activity of related pyrazolotriazine compounds against this enzyme class.[4] We will employ a homogeneous, luminescence-based assay platform, such as the Kinase-Glo® Luminescent Kinase Assay.[8] This method quantifies the amount of adenosine triphosphate (ATP) remaining in solution following a kinase reaction.[9][10] The principle is elegantly simple: active kinases consume ATP to phosphorylate their substrates. The addition of an inhibitor, such as our test compound, will spare ATP in a dose-dependent manner. The Kinase-Glo® reagent uses the remaining ATP to drive a luciferase-catalyzed reaction, generating a luminescent signal that is inversely proportional to kinase activity.[10] This "add-mix-read" format is highly amenable to high-throughput screening (HTS) and provides robust, quantitative data.[11]

| Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition P1 Prepare serial dilution of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in DMSO A1 Dispense 25 nL of compound (or DMSO control) into wells P1->A1 P2 Prepare Kinase Reaction Buffer (Enzyme, Substrate, ATP) A2 Add 5 µL of Kinase/ Substrate/ATP mix to initiate reaction P2->A2 A1->A2 A3 Incubate at room temperature (e.g., 60 minutes) A2->A3 A4 Add 5 µL of Kinase-Glo® Reagent to stop reaction & generate signal A3->A4 A5 Incubate for 10 minutes to stabilize signal A4->A5 R1 Read luminescence on a plate reader (e.g., GloMax®) A5->R1

Caption: Workflow for the luminescent kinase assay to determine biochemical IC50.

| Detailed Protocol: Biochemical Kinase Assay

This protocol is a general template and should be optimized for the specific kinase being tested.

Materials:

  • 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

  • DMSO (Anhydrous)

  • Recombinant human kinase and corresponding substrate peptide

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega, Cat. No. V6711 or similar)[8]

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP solution

  • White, opaque 384-well assay plates (low-volume)

  • Acoustic dispenser or multichannel pipette for nanoliter/microliter dispensing

  • Plate luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in 100% DMSO.

    • Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose curve. The final concentrations in the assay will typically range from 10 µM to 0.5 nM.

  • Assay Plate Stamping:

    • Using an acoustic dispenser or manual pintool, transfer 25-50 nL of each compound concentration from the dilution series into the appropriate wells of a 384-well assay plate.

    • Dispense an equal volume of DMSO into control wells (for 0% inhibition, max signal) and a known inhibitor for the target kinase (for 100% inhibition, min signal).

  • Kinase Reaction:

    • Prepare a 2X kinase reaction master mix in the appropriate kinase buffer. The final concentration of ATP should be at or near its Km for the specific enzyme. This is a critical parameter that must be optimized experimentally.[9]

    • Initiate the kinase reaction by adding 5 µL of the 2X master mix to each well of the assay plate. The final DMSO concentration should be ≤ 0.5% to avoid solvent-induced artifacts.

    • Mix the plate gently for 1 minute on a plate shaker.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's protocol.[10]

    • Add 5 µL of the reagent to each well to terminate the kinase reaction and initiate the luminescent signal.

    • Mix the plate for 2 minutes on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[9]

    • Read the luminescence using a plate luminometer with an integration time of 0.5-1 second per well.

| Data Presentation: Biochemical Assay

Raw data should be organized in a clear, tabular format for subsequent analysis.

Compound Conc. (µM)Replicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)Mean (RLU)% Inhibition
10Enter valueEnter valueEnter valueCalculateCalculate
3.33Enter valueEnter valueEnter valueCalculateCalculate
1.11Enter valueEnter valueEnter valueCalculateCalculate
0.37Enter valueEnter valueEnter valueCalculateCalculate
0.12Enter valueEnter valueEnter valueCalculateCalculate
0.04Enter valueEnter valueEnter valueCalculateCalculate
0.01Enter valueEnter valueEnter valueCalculateCalculate
0.005Enter valueEnter valueEnter valueCalculateCalculate
DMSO (0% Inh.)Enter valueEnter valueEnter valueMax Signal0%
Staurosporine (100% Inh.)Enter valueEnter valueEnter valueMin Signal100%

Part 2: Cell-Based IC50 Determination via Antiproliferative Assay

| Scientific Principle & Causality

While a biochemical assay measures direct target engagement, a cell-based assay provides a more holistic view of a compound's activity.[7] It inherently accounts for crucial pharmacological properties like cell membrane permeability, metabolic stability, and potential off-target effects.[5] We will use a luminescent cell viability assay that quantifies ATP, such as CellTiter-Glo®, as an indicator of metabolically active cells. The principle is that viable cells produce a constant level of ATP; a decrease in ATP correlates with either cytostatic (growth inhibition) or cytotoxic (cell death) effects induced by the compound.[12] The resulting data provides a phenotypic IC50, often referred to as a GI50 (50% growth inhibition).

| Experimental Workflow: Cell Viability Assay

G cluster_prep Cell Culture cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition C1 Culture selected cancer cell line to logarithmic growth phase C2 Trypsinize, count, and resuspend cells to optimal seeding density C1->C2 A1 Seed 100 µL of cell suspension into each well C2->A1 A2 Incubate for 24 hours to allow cell adherence A1->A2 A3 Add 1 µL of serially diluted compound (or DMSO control) A2->A3 A4 Incubate for 72 hours A3->A4 A5 Add 100 µL of CellTiter-Glo® Reagent to each well A4->A5 A6 Mix on orbital shaker (2 min) then incubate at RT (10 min) A5->A6 R1 Read luminescence on a plate reader A6->R1

Caption: Workflow for the cell viability assay to determine antiproliferative IC50.

| Detailed Protocol: Antiproliferative Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

  • DMSO (Cell culture grade)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570 or similar)

  • Sterile, clear-bottom, white-walled 96-well plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Plate luminometer

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in fresh medium to the optimal seeding density (e.g., 1,000-5,000 cells/well), which should be determined empirically to ensure exponential growth throughout the assay duration.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.[13]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test compound in complete medium from a DMSO stock. The final DMSO concentration in the well should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentration. Alternatively, add a small volume (e.g., 1 µL) of a 100X compound stock directly to the 100 µL of medium in the wells.

    • Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

    • Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL) to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate luminometer.

Part 3: Data Analysis, Curve Fitting, and Interpretation

| Data Normalization

Before curve fitting, raw luminescence data must be converted into a normalized response.

  • For Biochemical Assays (% Inhibition): % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) Where Signal_Min is the control for 100% inhibition and Signal_Max is the vehicle (0% inhibition) control.

  • For Cell-Based Assays (% Viability): % Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background) Where Signal_Background is from wells with medium only (no cells) and Signal_Vehicle is the DMSO control.

| Non-Linear Regression and IC50 Calculation

The normalized data should be plotted with the response on the Y-axis and the log of the inhibitor concentration on the X-axis. The resulting sigmoidal dose-response curve is then fitted using a four-parameter logistic (4PL) equation.[14][15]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

This analysis is best performed using specialized software like GraphPad Prism, Origin, or R.[16] The software will calculate the best-fit value for the IC50, along with its 95% confidence interval and an R-squared value to assess the goodness of fit.[16]

| Data Analysis Workflow

G cluster_input Input Data cluster_process Processing cluster_analysis Analysis cluster_output Output Metrics D1 Raw Luminescence Data (RLU) P1 Subtract Background & Average Replicates D1->P1 P3 Log-transform Compound Concentration [Log(M)] D1->P3 P2 Normalize Data (% Inhibition or % Viability) P1->P2 A1 Fit Data to 4-Parameter Logistic (Non-Linear Regression) P2->A1 P3->A1 O1 IC50 Value A1->O1 O2 95% Confidence Interval A1->O2 O3 R-squared (R²) A1->O3 O4 Hill Slope A1->O4

Caption: Logical workflow for processing raw data to determine the final IC50 value.

| Interpreting the Results

The final IC50 value represents the potency of the compound under the specific assay conditions. A lower IC50 value indicates higher potency. It is crucial to report the IC50 with its confidence interval. A narrow confidence interval and an R² value close to 1.0 suggest a high-quality, reliable dataset.[16] Comparing the biochemical IC50 to the cell-based IC50 can provide valuable insights into the compound's drug-like properties.

Conclusion

This document provides a robust framework for the accurate and reproducible determination of the IC50 value for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one. By employing both target-focused biochemical assays and broader phenotypic cell-based assays, researchers can build a comprehensive profile of the compound's potency and cellular efficacy. Adherence to best practices in experimental execution, data normalization, and statistical analysis is paramount for generating high-quality, decision-enabling data in the drug discovery pipeline.

References

  • Kores, K. et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. [Online] Available at: [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Online] Available at: [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. [Online] Available at: [Link]

  • Visikol. The Importance of IC50 Determination. [Online] Available at: [Link]

  • Housing Innovations. 5 Ways to Determine IC50 Value in Pharmacology Research. [Online] Available at: [Link]

  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry, 223, 113537. [Online] Available at: [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Online] Available at: [Link]

  • Hartert, K. (GraphPad). (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Online] Available at: [Link]

  • Science Gateway. How to calculate IC50. [Online] Available at: [Link]

  • Ali, I., et al. (2022). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. Future Virology, 17(11), 779-794. [Online] Available at: [Link]

  • Assay Guidance Manual. Data Standardization for Results Management. NCBI Bookshelf. [Online] Available at: [Link]

  • GraphPad Prism 10 Curve Fitting Guide. Equation: Absolute IC50. [Online] Available at: [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521–527. [Online] Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Online] Available at: [Link]

  • ResearchGate. Kinase inhibition assay. Determination of IC50 in dose–response curves... [Online] Available at: [Link]

  • Ang, H. L., et al. (2013). Synthesis of pyrazolo[1,5-a][8][10][11]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 274-287. [Online] Available at: [Link]

  • ResearchGate. Synthesis of pyrazolotriazine and pyrazolotriazole derivatives. [Online] Available at: [Link]

  • PubChemLite. 7-(tert-butyl)pyrazolo[1,5-a][8][10][11]triazin-4(3h)-one. [Online] Available at: [Link]

  • Atta-Allah, S. R., et al. (2017). Synthesis and antitumor activity evaluation of some novel pyrazolotriazine derivatives. Synthetic Communications, 47(4), 299–309. [Online] Available at: [Link]

  • Da Settimo, F., et al. (2022). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry–A European Journal, 28(50), e202201386. [Online] Available at: [Link]

  • Głowacka, I. E., et al. (2022). The activity of pyrazolo[4,3-e][8][9][17]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][17]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 12(1), 1-17. [Online] Available at: [Link]

  • Ryabukhin, S. V., et al. (2010). Reactivity of 8-substituted 7-amino-3-tert-butylpyrazolo[5,1-c][8][9][17]triazin-4(6H)-ones. Tetrahedron, 66(3), 742-749. [Online] Available at: [Link]

  • Gomaa, A., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][17]triazin-7(6H)-ones and Derivatives. Molecules, 27(19), 6296. [Online] Available at: [Link]

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cell-based assays for pyrazolo[1,5-a]triazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cell-Based Assays for Pyrazolo[1,5-a]triazine Compounds: From Phenotypic Screening to Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]triazine scaffold represents a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] As bioisosteric substitutes for natural purines, these compounds have been successfully developed as potent modulators of key cellular targets, most notably protein kinases.[1][2] Recent studies have highlighted their potential as inhibitors of enzymes like Cyclin-Dependent Kinase 7 (CDK7) and thymidine phosphorylase, demonstrating antiproliferative activity, cell cycle disruption, and apoptosis induction in various cancer models.[3][4][5] This guide, written from the perspective of a Senior Application Scientist, provides an integrated strategy and detailed protocols for the cellular characterization of novel pyrazolo[1,5-a]triazine derivatives. We will progress logically from broad phenotypic assessments of cytotoxicity to specific, mechanism-based assays that confirm target engagement and elucidate the mode of action, ensuring a comprehensive evaluation of a compound's therapeutic potential.

The Characterization Funnel: An Integrated Assay Strategy

A robust evaluation of a novel compound series does not rely on a single assay but rather on a tiered, or funnel-based, approach. This strategy maximizes efficiency by using high-throughput, cost-effective assays to perform initial screening and triage on large numbers of compounds. Promising hits are then advanced to more complex, lower-throughput assays that provide deep mechanistic insight. This ensures that resources are focused on candidates with the most compelling biological profile.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Validation A Compound Library (Pyrazolo[1,5-a]triazines) B High-Throughput Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B Dose-response treatment C IC50 Determination & Hit Prioritization B->C Data Analysis D Apoptosis Assay (Annexin V / PI) C->D Prioritized Hits E Cell Cycle Analysis (PI Staining) C->E Prioritized Hits F Phenotypic Profile (Apoptotic, Cycle Arrest, etc.) D->F E->F G Live-Cell Target Engagement (e.g., NanoBRET™) F->G Confirm On-Target Activity H Downstream Pathway Analysis (Phospho-Substrate Levels) F->H I Validated Lead Candidate G->I H->I

Caption: The Compound Characterization Funnel.

Tier 1: Primary Screening - Quantifying Cytotoxicity

Scientific Rationale

The initial and most fundamental question for any potential anti-cancer compound is whether it affects cell viability. Cytotoxicity assays are designed to measure the degree to which a substance causes cell damage or death.[6] A dose-dependent reduction in cell viability is a key indicator of biological activity.[7] Colorimetric assays like the MTT assay are widely used for this purpose due to their robustness, cost-effectiveness, and suitability for high-throughput screening in 96-well or 384-well formats.[8] The principle is based on the ability of mitochondrial reductase enzymes in metabolically active (i.e., living) cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7][8] This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a critical metric for comparing compound potency.

Protocol: MTT Assay for IC₅₀ Determination

This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel compounds.[8][9]

Materials:

  • Selected cancer cell line(s) (e.g., PANC-1, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Pyrazolo[1,5-a]triazine compounds dissolved in sterile DMSO to create a 10 mM stock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]triazine compounds in culture medium. A common concentration range to start with is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically <0.5%) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average OD of the "no-cell" blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100

  • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Values
Compound IDCell LineTargetIC₅₀ (µM) after 72h
PZT-001PANC-1 (Pancreatic)CDK70.19[3]
PZT-002SUIT 2.28 (Pancreatic)CDK70.58[3]
PZT-003HCT 116 (Colon)Unknown15.2
StaurosporinePANC-1 (Pancreatic)Pan-Kinase0.02

Tier 2: Elucidating the Mechanism of Cell Death & Proliferation

Once a compound demonstrates potent cytotoxicity, the next step is to understand how it is impacting the cells. The two most common cellular fates induced by kinase inhibitors are apoptosis and cell cycle arrest.[3]

A. Apoptosis Detection by Annexin V & Propidium Iodide Staining

Scientific Rationale: Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis.[10] A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[12] Therefore, it only stains cells in late apoptosis or necrosis where membrane integrity is lost.[13] By using these two stains together, flow cytometry can distinguish between four populations:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common in this assay).

cluster_stains Stains A Live Cell PS (inner leaflet) Membrane Intact B Early Apoptosis PS (outer leaflet) Membrane Intact A->B Apoptotic Stimulus (e.g., PZT Compound) C Late Apoptosis / Necrosis PS (outer leaflet) Membrane Compromised B->C Progression stain1 Annexin V-FITC (Binds external PS) stain1->B:out stain1->C:out stain2 Propidium Iodide (PI) (Enters compromised membrane) stain2->C

Caption: Principle of Annexin V and PI Staining.

Protocol: Apoptosis Detection with Annexin V/PI This protocol is based on standard methods for flow cytometric analysis of apoptosis.[13][14]

Materials:

  • Cells treated with the pyrazolo[1,5-a]triazine compound (at ~1x and 5x IC₅₀) and vehicle control for 24-48 hours.

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS to remove all traces of medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Be sure to include single-stain controls for proper compensation setup.

B. Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many kinase inhibitors, especially those targeting CDKs, function by halting cell cycle progression at specific checkpoints (e.g., G1/S or G2/M).[3][4] This prevents cancer cells from replicating their DNA and dividing. Cell cycle analysis by flow cytometry is a powerful technique to quantify this effect.[15] After fixing and permeabilizing the cells, a fluorescent dye like Propidium Iodide (PI) is used, which binds stoichiometrically to DNA.[15] The amount of fluorescence is therefore directly proportional to the amount of DNA in each cell. This allows the software to generate a histogram distinguishing cells in different phases:

  • G0/G1 Phase: Cells with a normal (2n) amount of DNA.

  • S Phase: Cells actively replicating their DNA, with DNA content between 2n and 4n.

  • G2/M Phase: Cells that have completed DNA replication and have double the DNA content (4n) prior to mitosis.

Protocol: Cell Cycle Analysis using PI Staining This protocol is adapted from established methods for DNA content analysis.[16][17][18]

Materials:

  • Cells treated with the compound and vehicle for 24-48 hours.

  • Cold PBS.

  • Cold 70% Ethanol (for fixation).

  • Staining Solution: PBS containing 50 µg/mL PI and 100 µg/mL RNase A. (RNase A is crucial to prevent staining of double-stranded RNA).[15]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect and pellet approximately 1 x 10⁶ cells per sample by centrifugation.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to prevent cell clumping.[17]

  • Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.

  • Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA content histogram and apply a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in each phase.[18]

Data Presentation: Sample Phenotypic Data

Table 2: Apoptosis Analysis after 24h Treatment

Treatment % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2)
Vehicle Control 94.1 3.2 2.1
PZT-001 (0.2 µM) 65.3 22.8 10.5

| PZT-001 (1.0 µM) | 21.7 | 48.9 | 27.3 |

Table 3: Cell Cycle Analysis after 24h Treatment

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 55.2 28.1 16.7
PZT-001 (0.2 µM) 78.9 10.4 10.7

| PZT-001 (1.0 µM) | 85.1 | 5.6 | 9.3 |

Tier 3: Target Validation & Pathway Analysis

Observing a phenotype like apoptosis or cell cycle arrest is compelling, but it doesn't prove the compound works by inhibiting its intended target. Target engagement assays are essential to confirm that the compound binds to its molecular target within the complex environment of a live cell.[19]

A. Live-Cell Target Engagement

Scientific Rationale: Biochemical assays using purified proteins are useful but do not account for factors like cell permeability, efflux pumps, or intracellular ATP concentrations that can dramatically affect a compound's efficacy.[19] Live-cell target engagement assays provide a more physiologically relevant measure of a compound's interaction with its target.[20] The NanoBRET™ Target Engagement assay is a leading technology for this purpose.[21] It is based on Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase fused to the target protein to a fluorescent tracer that reversibly binds to the same target. When an unlabeled test compound (like a pyrazolo[1,5-a]triazine) enters the cell and binds to the target, it displaces the tracer, decreasing the BRET signal. This decrease is proportional to the degree of target engagement.[22]

cluster_0 No Inhibitor cluster_1 With Inhibitor A Target Kinase-NanoLuc® B Fluorescent Tracer A->B Binding C High BRET Signal B->C Energy Transfer D Target Kinase-NanoLuc® E PZT Inhibitor D->E Binding F Low BRET Signal E->F No Energy Transfer G Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay This is a generalized protocol based on the manufacturer's (Promega) principles.[21] Specific tracer and vector combinations are target-dependent.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA for Target Kinase-NanoLuc® fusion.

  • Transfection reagent.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET® Tracer and Nano-Glo® Substrate.

  • White, opaque 96-well assay plates.

  • Luminometer capable of reading two filtered wavelengths.

Procedure:

  • Transfection: Transfect HEK293 cells with the Target Kinase-NanoLuc® fusion vector and plate in the white assay plates. Incubate for 24 hours.

  • Compound & Tracer Addition: Prepare serial dilutions of the pyrazolo[1,5-a]triazine compound. In a separate plate, combine the compound dilutions with the NanoBRET® tracer in Opti-MEM®.

  • Treatment: Add the compound/tracer mixture to the cells and incubate for 2 hours at 37°C.

  • Lysis & Detection: Add the Nano-Glo® Substrate/Lysis buffer to all wells.

  • Data Acquisition: Read the plate on a luminometer, measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths (e.g., 460nm and 610nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the compound concentration to determine the cellular IC₅₀ for target engagement.

B. Downstream Pathway Modulation

Scientific Rationale: Confirming target binding is crucial, but demonstrating a functional consequence is the ultimate validation. If a pyrazolo[1,5-a]triazine compound inhibits a specific kinase, the phosphorylation of that kinase's direct downstream substrates should decrease.[22] This can be quantified using immunoassays like ELISA or Western Blotting with phospho-specific antibodies.[20][23] For example, if a compound targets CDK7, one would expect to see a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II on Serine 5, a known CDK7 substrate.

Data Presentation: Sample Target Validation Data

Table 4: Live-Cell Target Engagement (NanoBRET™)

Compound Target Kinase Cellular IC₅₀ (µM)
PZT-001 CDK7 0.08
PZT-001 CDK2 > 50

| PZT-001 | CDK9 | 12.5 |

Table 5: Downstream Substrate Phosphorylation (ELISA)

Treatment Target Substrate % Inhibition of Phosphorylation
PZT-001 (0.2 µM) p-RNA Pol II (Ser5) 88%

| PZT-001 (0.2 µM) | p-Rb (Ser780) | 5% |

Conclusion

The characterization of novel pyrazolo[1,5-a]triazine compounds requires a multi-faceted approach. By systematically progressing from high-throughput phenotypic screens to detailed mechanistic and target validation studies, researchers can build a comprehensive data package. This integrated workflow, combining cytotoxicity, apoptosis, cell cycle, and target engagement assays, provides a robust framework for identifying and validating promising drug candidates, ultimately accelerating their path toward preclinical and clinical development.

References

  • Vertex AI Search. (2025). Pyrazolo[1,5-a][1][20][21]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Available at:

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
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  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
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  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
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  • University of California, San Francisco. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
  • Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
  • ResearchGate. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models.
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  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][15][16]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Available at:

  • PMC - PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
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Application & Protocol Guide: Investigating 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Part 1: Scientific Rationale & Hypothesis

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a 5-year survival rate below 13%.[1] This is largely due to its aggressive nature, late diagnosis, and profound resistance to conventional therapies. Over 90% of PDAC cases are driven by activating mutations in the KRAS oncogene, which leads to constitutive activation of downstream pro-survival and proliferative signaling pathways, such as the MAPK and PI3K/AKT/mTOR cascades.[2][3][4][5] This makes targeting the core cellular machinery that enables this uncontrolled proliferation an attractive therapeutic strategy.

One such critical machinery is the cell cycle, orchestrated by Cyclin-Dependent Kinases (CDKs). Cyclin-Dependent Kinase 7 (CDK7), in particular, has emerged as a promising target in PDAC.[1][6] CDK7 has a dual role: it acts as a CDK-activating kinase (CAK), phosphorylating and activating other cell cycle CDKs like CDK1, CDK2, CDK4, and CDK6, and it is also a component of the general transcription factor TFIIH, which regulates gene transcription.[1][6] Inhibition of CDK7 can therefore simultaneously disrupt cell cycle progression and suppress the transcription of key oncogenes.

The pyrazolo[1,5-a][7][8][9]-triazine scaffold has been identified as a potent source of CDK7 inhibitors. Recent studies have demonstrated that derivatives of this core structure exhibit significant cytotoxicity, induce apoptosis, and disrupt the cell cycle in PDAC cell lines.[1][6] This guide focuses on a specific derivative, 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one , and provides a comprehensive framework for its investigation.

Core Hypothesis: Based on the activity of related compounds, we hypothesize that 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one will exhibit anti-cancer effects in pancreatic cancer cell lines by inhibiting CDK7, leading to cell cycle arrest, induction of apoptosis, and modulation of key oncogenic signaling pathways. This guide provides the strategic workflows and detailed protocols to rigorously test this hypothesis.

Part 2: Experimental Strategy - A Multi-Faceted Approach

A systematic, multi-phase approach is essential to characterize the biological effects of a novel compound. The workflow outlined below guides the researcher from initial screening for biological activity to in-depth mechanistic studies. Each phase builds upon the previous one to create a comprehensive profile of the compound's action.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Effects cluster_3 Phase 4: Pathway Analysis p1 Cell Viability & Cytotoxicity (MTT Assay) p2 Apoptosis Analysis (Annexin V / PI Staining) p1->p2 Confirm Apoptotic Induction p3 Cell Cycle Analysis (Propidium Iodide Staining) p1->p3 Investigate Proliferation Block p4 Signaling Pathway Modulation (Western Blotting) p2->p4 Validate Apoptotic Markers p3->p4 Probe Upstream Regulators

Caption: Overall experimental workflow for characterizing the compound.

Part 3: Foundational Protocols
3.1. Pancreatic Cancer Cell Line Culture

The choice of cell lines is critical. It is recommended to use a panel of well-characterized PDAC cell lines with different genetic backgrounds (e.g., KRAS and TP53 mutation status) to assess the breadth of activity.

Cell LineCommon CharacteristicsRecommended Culture Medium
PANC-1 Epithelioid, KRAS (G12D) and TP53 (R273H) mutant. Highly utilized.DMEM + 10% FBS + 1% Penicillin/Streptomycin[10][11]
AsPC-1 Lymphoblastic morphology, KRAS (G12D) and TP53 (Y220C) mutant.RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin
BxPC-3 Epithelial, KRAS wild-type, TP53 (Y220C) mutant.RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin[12]

General Culture Protocol:

  • Maintain cells in a 37°C incubator with 5% CO2.[10]

  • For subculturing, when cells reach 80-90% confluency, wash the monolayer with sterile 1X PBS.[11]

  • Incubate with a 0.25% Trypsin-EDTA solution for 3-5 minutes at 37°C until cells detach.[10]

  • Neutralize trypsin with complete growth medium (containing FBS) and centrifuge the cell suspension at ~200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., 1:4 to 1:6 split ratio).

3.2. Compound Preparation
  • Compound Information:

    • Name: 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

    • CAS: 1286279-33-1[13][14]

    • Molecular Formula: C9H12N4O[13][15]

    • Molecular Weight: 192.22 g/mol [13]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile dimethyl sulfoxide (DMSO).

    • Rationale: DMSO is a common solvent for organic compounds and is miscible with aqueous cell culture media.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium.

    • Critical Control: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

Part 4: Phase 1 - Assessing Cytotoxicity and Anti-Proliferative Effects

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[17]

  • Compound Treatment: The next day, treat the cells with a range of concentrations of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control (medium only).[17]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple precipitate is visible.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16][17] Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the results on a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

ParameterExample Data (PANC-1 Cells)
Treatment Time 72 hours
IC50 Value (µM) [To be determined experimentally]
Part 5: Phase 2 - Investigating the Mechanism of Cell Death

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between healthy, apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]

Protocol: Annexin V / PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle method like Trypsin-EDTA. Combine all cells from each well.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes.[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[19]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[19]

    • Rationale: Using both stains allows for the differentiation of early apoptosis (Annexin V positive, PI negative) from late apoptosis/necrosis (Annexin V positive, PI positive).[19]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19][20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]

  • Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic/dead cells (often due to mechanical injury).

Part 6: Phase 3 - Elucidating Effects on Cell Cycle Progression

CDK inhibitors are expected to cause cell cycle arrest. Analyzing DNA content using propidium iodide (PI) staining and flow cytometry can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[21]

Protocol: Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS (~0.5 mL). While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[22]

    • Rationale: Fixation is essential to allow PI to enter the cell and access the nuclear DNA.[21] Cold ethanol helps prevent cell clumping.

  • Incubation: Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored in this state for several weeks.

  • Washing: Centrifuge the fixed cells at ~300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[22]

    • Rationale: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI staining is specific to DNA content.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Interpretation:

    • G0/G1 Phase: Cells with 2n DNA content (first peak).

    • S Phase: Cells with DNA content between 2n and 4n.

    • G2/M Phase: Cells with 4n DNA content (second peak, twice the fluorescence of the G1 peak).

    • An accumulation of cells in the G2/M peak would suggest a G2/M phase arrest, a common effect of CDK inhibitors.

Part 7: Phase 4 - Probing Key Signaling Pathways

Given that PDAC is driven by aberrant signaling, it is crucial to determine if the compound affects these pathways. Western blotting is a powerful technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, which often indicates pathway activation.[23][24]

Key Signaling Pathways in Pancreatic Cancer

Mutant KRAS activates multiple downstream pathways, including the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cell proliferation, survival, and metabolism.[4][25]

G cluster_0 KRAS/MAPK Pathway KRAS Mutant KRAS (Active) RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Proliferation Nucleus->Proliferation Transcription of Proliferation Genes

Caption: Simplified KRAS/MAPK signaling pathway in PDAC.

G cluster_1 PI3K/AKT/mTOR Pathway RTK RTK / KRAS PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Survival Survival mTOR->Survival Promotes Protein Synthesis & Cell Survival

Caption: Simplified PI3K/AKT/mTOR signaling pathway in PDAC.

Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells in 6-well plates with the compound for a specified time (e.g., 6, 12, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical for preserving the phosphorylation status of signaling proteins.[26]

    • Scrape the cells, collect the lysate, and centrifuge at high speed (~14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[26]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[28]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[28]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. To ensure equal loading, strip the membrane and re-probe for a loading control protein (e.g., GAPDH or β-actin) or for the total (non-phosphorylated) form of the protein of interest.[26]

Target ProteinFunction / PathwayExpected Change with CDK7 Inhibitor
Phospho-Rb (Ser807/811) Cell cycle progression (CDK4/6 target)Decrease
Phospho-AKT (Ser473) PI3K/AKT pathway activationDecrease
Total AKT Loading control for p-AKTNo change
Phospho-ERK1/2 (Thr202/Tyr204) MAPK pathway activationDecrease
Total ERK1/2 Loading control for p-ERKNo change
Cleaved PARP Marker of apoptosisIncrease
GAPDH / β-actin Housekeeping/loading controlNo change
Part 8: Data Integration and Interpretation

A successful investigation will synthesize the findings from all four phases. For example, a potent IC50 value (Phase 1) should be correlated with a significant increase in apoptosis (Phase 2) and a clear cell cycle arrest, likely at the G2/M phase (Phase 3). The Western blot data (Phase 4) provides the mechanistic underpinning for these observations. A decrease in phosphorylated Rb would confirm cell cycle machinery inhibition, while an increase in cleaved PARP would validate the apoptosis findings. Changes in p-AKT or p-ERK would suggest that the compound's effects extend to modulating the core oncogenic signaling pathways in pancreatic cancer, providing a strong rationale for further preclinical development.

References
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  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). R&D Systems.
  • Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? (2024). Therapeutic Advances in Medical Oncology.
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  • Western Blot Applications in Preclinical Oncology Research. (2023). Covance.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). National Center for Biotechnology Information.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025). ResearchGate.
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  • 7-(tert-butyl)pyrazolo[1,5-a][7][8][9]triazin-4(3h)-one. (n.d.). Echemi. Retrieved January 20, 2026, from

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Application Notes and Protocols for Investigating Apoptosis Induction by 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a][1]triazine scaffold is a promising heterocyclic structure in the development of novel therapeutics, with numerous derivatives exhibiting potent anticancer and pro-apoptotic activities. This guide focuses on 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one, a specific analog for which the biological activity, particularly in the context of apoptosis induction, is not yet extensively documented. This document provides a comprehensive framework and detailed protocols for researchers to systematically evaluate the potential of this compound to induce programmed cell death. We will proceed from initial cytotoxicity screening to in-depth analysis of apoptotic markers, empowering researchers to characterize the compound's mechanism of action.

Introduction: The Therapeutic Potential of the Pyrazolotriazine Core

The pyrazolotriazine ring system is a key pharmacophore in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of biological activities, including as inhibitors of kinases and other enzymes, with many demonstrating significant cytotoxic effects against cancer cell lines.[2][3] A common mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death.[4][5]

While the broader family of pyrazolotriazines has been a subject of interest, the specific compound 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one remains largely uncharacterized in the scientific literature regarding its pro-apoptotic potential. Therefore, the following protocols are designed as a comprehensive guide to systematically investigate and validate its ability to induce apoptosis in a cellular context.

Experimental Workflow for Assessing Apoptosis Induction

A logical and stepwise approach is crucial for characterizing the pro-apoptotic activity of a novel compound. The following workflow is recommended:

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insights A Compound Preparation (Solubilization & Dilution) B Cell Line Selection (e.g., Cancer vs. Normal) A->B Select appropriate model system C Cell Viability Assay (e.g., MTT, WST-1) Determine IC50 B->C Treat cells with compound D Caspase Activity Assay (Caspase-Glo 3/7) C->D Based on IC50 values E Annexin V/PI Staining (Flow Cytometry) C->E Based on IC50 values F Western Blot Analysis (e.g., Bcl-2 family, PARP cleavage) D->F G Cell Cycle Analysis (Flow Cytometry) E->G

Figure 1: Recommended experimental workflow for the evaluation of apoptosis induction by a novel compound.

Phase 1: Initial Cytotoxicity Screening

The first step is to determine the concentration range at which 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one exhibits cytotoxic effects. This is typically achieved by performing a cell viability assay to determine the half-maximal inhibitory concentration (IC50).

Principle of Cell Viability Assays

Cell viability assays, such as the MTT and WST-1 assays, are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[6][7] In the presence of a cytotoxic compound, a decrease in metabolic activity is observed.

Protocol: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one

  • Selected cancer and normal cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[8]

Data Presentation: IC50 Values
Cell LineTreatment Duration (hours)IC50 (µM)
Cancer Cell Line A24Experimental Value
Cancer Cell Line A48Experimental Value
Cancer Cell Line A72Experimental Value
Cancer Cell Line B24Experimental Value
Cancer Cell Line B48Experimental Value
Cancer Cell Line B72Experimental Value
Normal Cell Line C72Experimental Value

Phase 2: Confirmation of Apoptosis

Once the cytotoxic concentration range is established, the next step is to confirm that the observed cell death is due to apoptosis. This can be achieved by measuring the activity of key apoptotic enzymes, the caspases, and by detecting a hallmark of early apoptosis, the externalization of phosphatidylserine.

The Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis is executed through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the execution of cell death.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase37 Caspase-3, -7 (Effector) caspase8->caspase37 dna_damage DNA Damage, Stress bcl2_family Bcl-2 Family (Bax/Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Figure 2: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7.[1]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one at concentrations around the IC50 value in a white-walled 96-well plate as described in the cell viability protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[9]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[10]

  • Incubation: Mix the contents by shaking the plate gently for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) or express it as fold change relative to the vehicle control.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[11][12] PI is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in a 6-well plate with 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one at the desired concentrations.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

Data Interpretation: Annexin V/PI Staining
QuadrantAnnexin VPICell Population
Lower LeftNegativeNegativeViable
Lower RightPositiveNegativeEarly Apoptotic
Upper RightPositivePositiveLate Apoptotic/Necrotic
Upper LeftNegativePositiveNecrotic

Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial characterization of the pro-apoptotic activity of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one. Positive results from these assays would warrant further investigation into the specific molecular mechanisms, such as the involvement of the Bcl-2 family of proteins, PARP cleavage, and effects on the cell cycle. The systematic application of these methods will contribute to a deeper understanding of the therapeutic potential of this novel compound.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][13]triazine Sulfonamides in Normal and Cancer Cells In Vitro. (2021). National Institutes of Health. [Link]

  • PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. (2021). National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Graph representing % cell viability versus logarithm of the.... Retrieved from [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2023). National Institutes of Health. [Link]

  • Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018). PubMed. [Link]

  • ResearchGate. (n.d.). Cytotoxicity and virus-inhibition effect of the tested pyrazolotriazine derivatives (1–10) against SARS-CoV-2. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. (2021). MDPI. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][13]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). MDPI. [Link]

  • ResearchGate. (2025). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Retrieved from [Link]

  • The activity of pyrazolo[4,3-e][11][12][13]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][13]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2022). National Institutes of Health. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2022). National Institutes of Health. [Link]

  • The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3- e]tetrazolo[4,5- b][11][12][13]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. (2020). PubMed. [Link]

  • ResearchGate. (2025). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Retrieved from [Link]

  • Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][11][12][13]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. (2006). PubMed. [Link]

  • The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][11][12][13]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. (2020). MDPI. [Link]

  • ResearchGate. (n.d.). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[11][12][13]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. Retrieved from [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (2020). MDPI. [Link]

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Application Notes and Protocols: Measuring the Inhibition of CDK7 by Novel Pyrazolo[1,5-a]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the inhibitory effects of pyrazolo[1,5-a]triazine derivatives on Cyclin-Dependent Kinase 7 (CDK7). This document outlines the scientific rationale, detailed experimental protocols, and data analysis techniques essential for the accurate determination of inhibitor potency and mechanism of action.

Introduction: The Critical Role of CDK7 in Oncology

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that functions as a master regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2] Its dual functionality makes it a compelling target in oncology. CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3] Furthermore, as an essential component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the initiation and elongation of transcription.[3][4]

Given that cancer cells often exhibit a heightened dependence on transcriptional processes to maintain their oncogenic state, a phenomenon known as "transcriptional addiction," they are particularly vulnerable to the inhibition of transcriptional machinery.[5] The overexpression of CDK7 has been observed in numerous cancers and is often correlated with a poor prognosis.[6][7][8] Consequently, the development of potent and selective CDK7 inhibitors has become a significant focus in cancer drug discovery.[5][7][9]

Pyrazolo[1,5-a]triazine and its structural bioisostere, pyrazolo[1,5-a]pyrimidine, have emerged as promising scaffolds for the development of potent CDK inhibitors.[10][11] Derivatives of these heterocyclic systems have demonstrated significant inhibitory activity against CDK7, with some compounds showing high selectivity and potent anti-proliferative effects in cancer cell lines.[10][12][13] This guide provides detailed protocols for assessing the inhibitory potential of novel pyrazolo[1,5-a]triazine derivatives against CDK7.

Mechanism of CDK7 Inhibition by Pyrazolo[1,5-a]triazine Derivatives

The pyrazolo[1,5-a]triazine scaffold acts as a purine bioisostere, enabling it to compete with ATP for binding to the kinase domain of CDK7.[11] The specific substitutions on the pyrazolo[1,5-a]triazine core are crucial for achieving high potency and selectivity. These substitutions can form key hydrogen bond interactions with the hinge region of the CDK7 ATP-binding pocket, mimicking the interactions of the adenine moiety of ATP. Further modifications can extend into other regions of the active site to enhance binding affinity and exploit unique features of the CDK7 kinase domain, thereby improving selectivity over other kinases.

cluster_0 CDK7 Signaling Pathways cluster_1 Cell Cycle Control cluster_2 Transcriptional Regulation CDK7 CDK7/Cyclin H/MAT1 (CAK Complex / TFIIH) CellCycleCDKs CDK1, CDK2, CDK4, CDK6 CDK7->CellCycleCDKs Phosphorylation (Activation) RNAPolII RNA Polymerase II CDK7->RNAPolII Phosphorylation (Ser5/Ser7) Progression Cell Cycle Progression CellCycleCDKs->Progression Drives Transcription Gene Transcription RNAPolII->Transcription Initiates Pyrazolo Pyrazolo[1,5-a]triazine Derivative Pyrazolo->CDK7 Inhibition

Caption: CDK7's dual roles in cell cycle and transcription and its inhibition.

Biochemical Assay for CDK7 Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. This assay is well-suited for determining the IC50 values of inhibitors in a high-throughput format.

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which CDK7 phosphorylates a substrate peptide, converting ATP to ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP to ATP and then catalyze a luciferase/luciferin reaction that produces light. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

Materials
  • CDK7/Cyclin H/MAT1, active enzyme complex (e.g., BPS Bioscience, #40023)[14]

  • CDK7/9tide substrate peptide[15]

  • ATP

  • Pyrazolo[1,5-a]triazine derivatives (test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[16]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates (low volume)

  • Plate reader with luminescence detection capabilities

Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each pyrazolo[1,5-a]triazine derivative in 100% DMSO.

    • Create a dilution series of the test compounds in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from 1 mM.

    • Further dilute the compound series in Kinase Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 1 µL of the diluted test compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.

    • Prepare the enzyme solution by diluting the CDK7/Cyclin H/MAT1 complex in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.

    • Add 2 µL of the diluted CDK7 enzyme solution to each well.

    • Prepare the substrate/ATP mixture by diluting the CDK7/9tide substrate and ATP in Kinase Assay Buffer. The final concentrations in the 5 µL reaction should be optimized, but a starting point of 100 µM substrate and 10 µM ATP is recommended.[15]

    • To initiate the kinase reaction, add 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction and Signal Detection:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range (typically <20% ATP consumption).

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Caption: Workflow for the ADP-Glo™ CDK7 Kinase Assay.

Cellular Assay for CDK7 Inhibition: Western Blot Analysis of Downstream Targets

To confirm the on-target activity of the pyrazolo[1,5-a]triazine derivatives in a cellular context, a Western blot analysis can be performed to measure the phosphorylation of a known downstream target of CDK7, such as the Serine 5 residue of the RNA Polymerase II C-terminal domain (p-Pol II Ser5).

Principle of the Assay

Cells are treated with the test compounds, and the inhibition of cellular CDK7 activity is assessed by measuring the decrease in the phosphorylation of a downstream substrate. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein. A decrease in the ratio of the phosphorylated to the total protein indicates inhibition of CDK7.

Materials
  • Cancer cell line known to be sensitive to CDK7 inhibition (e.g., pancreatic ductal adenocarcinoma cell lines like SUIT 2.28 or PATU-T)[10]

  • Cell culture medium and supplements

  • Pyrazolo[1,5-a]triazine derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RNA Polymerase II CTD (Ser5)

    • Mouse anti-RNA Polymerase II CTD (total)

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Experimental Protocol
  • Cell Treatment:

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazolo[1,5-a]triazine derivatives or vehicle (DMSO) for a defined period (e.g., 6 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., anti-p-Pol II Ser5 and anti-total Pol II) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • If necessary, strip the membrane and re-probe for a loading control.

Data Analysis
  • Quantify the band intensities for the phosphorylated protein, total protein, and loading control using densitometry software (e.g., ImageJ).

  • Normalize the phosphorylated and total protein signals to the loading control.

  • Calculate the ratio of the normalized phosphorylated protein to the normalized total protein for each treatment condition.

  • Plot the ratio as a function of the inhibitor concentration to visualize the dose-dependent inhibition of CDK7 activity in cells.

Quantitative Data Summary

The following table provides an example of the type of data that can be generated from the biochemical CDK7 inhibition assay.

Compound IDPyrazolo[1,5-a]triazine DerivativeCDK7 IC50 (nM)
PZT-001 [Substitution Pattern A]15.2
PZT-002 [Substitution Pattern B]5.8
PZT-003 [Substitution Pattern C]124.7
Reference Samuraciclib (ICEC0942)21.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Samuraciclib is a known pyrazolo[1,5-a]pyrimidine-based CDK7 inhibitor currently in clinical trials.[10]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of appropriate controls is critical for ensuring the reliability of the data.

  • Biochemical Assay:

    • Positive Control: A known CDK7 inhibitor (e.g., Samuraciclib) should be included to confirm the assay is performing as expected.

    • Negative Control: A vehicle-only control (e.g., DMSO) is essential to define the baseline enzyme activity.

    • No-Enzyme Control: Wells without the CDK7 enzyme should be included to determine the background signal.

  • Cellular Assay:

    • Loading Control: Probing for a housekeeping protein (e.g., GAPDH or β-actin) is crucial to ensure equal protein loading across all lanes.

    • Total Protein Control: Measuring the total level of the target protein in addition to its phosphorylated form is necessary to confirm that the observed decrease in phosphorylation is due to kinase inhibition and not a change in the overall protein level.

By adhering to these detailed protocols and incorporating the appropriate controls, researchers can confidently and accurately assess the inhibitory potential of novel pyrazolo[1,5-a]triazine derivatives against CDK7, thereby advancing the development of new cancer therapeutics.

References

  • CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer. (n.d.). GeneCards.
  • Russo, M., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. Retrieved January 19, 2026, from [Link]

  • Patel, H., et al. (2019). CDK7 inhibitors as anticancer drugs. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Fisher, R. P. (2005). Secrets of a double agent: CDK7 in cell-cycle control and transcription. Journal of Cell Science. Retrieved January 19, 2026, from [Link]

  • Ciuffreda, L., et al. (2022). CDK7 as a New therapeutic target in pancreatic and lung cancer: current evidence and future perspectives. Expert Opinion on Therapeutic Targets. Retrieved January 19, 2026, from [Link]

  • Diab, S., et al. (2020). CDK7 Inhibitors in Cancer Therapy: The Sweet Smell of Success?. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Wang, Y., et al. (2022). Targeting CDK7 in oncology: The avenue forward. Pharmacological Research. Retrieved January 19, 2026, from [Link]

  • Galbraith, M. D., et al. (2025). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. Cell Cycle. Retrieved January 19, 2026, from [Link]

  • Wallenfang, M. R., & Seydoux, G. (2002). cdk-7 is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos. Proceedings of the National Academy of Sciences. Retrieved January 19, 2026, from [Link]

  • Cyclin-dependent kinase 7. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • CDK7 Inhibitors: A Promising Class in Cancer Therapeutics. (2024). DelveInsight. Retrieved January 19, 2026, from [Link]

  • Gomaa, M. S., et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][5][6]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry. Retrieved January 19, 2026, from [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Olson, C. M., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife. Retrieved January 19, 2026, from [Link]

  • Bettayeb, K., et al. (2008). 1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Nie, Z., et al. (2013). Structure-based design, synthesis, and study of pyrazolo[1,5-a][5][6]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • LanthaScreen Eu Kinase Binding Assay for CDK7/cyclin H. (n.d.). Device.report. Retrieved January 19, 2026, from [Link]

  • El-Damasy, D. A., et al. (2020). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Ang, K. K., et al. (2013). Synthesis of pyrazolo[1,5-a][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • CDK7 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: Developing Pyrazolo[1,5-a]triazine-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Pyrazolo[1,5-a]triazine as a Scaffold for CDK Inhibition

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many human cancers, making them a prime target for therapeutic intervention. The development of small molecule inhibitors of CDKs has been a major focus of anticancer drug discovery for several decades.

The pyrazolo[1,5-a]triazine scaffold has emerged as a promising chemotype for the development of potent and selective CDK inhibitors. This heterocyclic system acts as a bioisostere of the natural purine core of ATP, the endogenous substrate of kinases.[1][2] This bioisosteric replacement allows pyrazolo[1,5-a]triazine derivatives to effectively compete with ATP for binding to the kinase active site, leading to inhibition of its catalytic activity. The arrangement of nitrogen atoms in the pyrazolo[1,5-a]triazine ring system mimics the hydrogen bonding pattern of adenine, facilitating key interactions with the hinge region of the kinase domain. Furthermore, the scaffold's synthetic tractability allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel CDK inhibitors based on the pyrazolo[1,5-a]triazine scaffold. We will cover the key aspects of the drug discovery cascade, from chemical synthesis and in vitro characterization to cell-based evaluation, supported by detailed protocols and insights into the underlying scientific principles.

Chemical Synthesis of Pyrazolo[1,5-a]triazine Derivatives: A Generalized Protocol

The synthesis of substituted pyrazolo[1,5-a]triazines typically proceeds through a multi-step sequence starting from readily available pyrazole precursors. The following protocol outlines a general and adaptable synthetic route, with the understanding that specific reaction conditions may require optimization based on the desired substitution pattern.

Core Synthesis Workflow

G cluster_synthesis Synthesis A Starting Material (e.g., 3(5)-aminopyrazole) B Condensation with 1,3-dicarbonyl compound A->B Step 1 C Cyclization to form pyrazolo[1,5-a]pyrimidine B->C Step 2 D Ring transformation to pyrazolo[1,5-a]triazine C->D Step 3 E Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) D->E Step 4 F Final Compound E->F Step 5

Caption: Generalized synthetic workflow for pyrazolo[1,5-a]triazine CDK inhibitors.

Protocol: Synthesis of a Representative Pyrazolo[1,5-a]triazine Core

This protocol is a generalized procedure and may require optimization for specific target molecules.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Intermediate

  • Reaction Setup: To a solution of 3-amino-5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the pyrazolo[1,5-a]pyrimidine intermediate.

Step 2: Ring Transformation to the Pyrazolo[1,5-a]triazine Core

This step often involves an oxidative ring cleavage followed by condensation with a nitrogen source.

  • Oxidative Cleavage: Treat the pyrazolo[1,5-a]pyrimidine intermediate with an oxidizing agent (e.g., potassium permanganate) in an appropriate solvent system (e.g., aqueous acetone).

  • Condensation: After the oxidation is complete, add a nitrogen source such as hydrazine or a substituted hydrazine (1.2 eq).

  • Cyclization: Heat the reaction mixture to facilitate the cyclization to the pyrazolo[1,5-a]triazine core.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired pyrazolo[1,5-a]triazine.

Step 3: Functionalization of the Pyrazolo[1,5-a]triazine Core

Further diversification of the scaffold is typically achieved through palladium-catalyzed cross-coupling reactions.

  • Halogenation: Introduce a halogen (e.g., bromine or iodine) at a specific position on the pyrazolo[1,5-a]triazine ring, often using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

  • Cross-Coupling: Perform a Suzuki or Buchwald-Hartwig coupling reaction with the halogenated intermediate and a suitable boronic acid/ester or amine, respectively.

    • Reaction Setup: In a reaction vessel, combine the halogenated pyrazolo[1,5-a]triazine (1.0 eq), the boronic acid/ester or amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand), and a base (e.g., K2CO3 or Cs2CO3) in a degassed solvent (e.g., dioxane or toluene).

    • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or preparative HPLC to yield the final compound.

Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro and Cell-Based Assays

A critical step in the development of CDK inhibitors is the thorough evaluation of their biological activity. This involves both biochemical assays to determine the direct inhibitory effect on the target kinase and cell-based assays to assess their anti-proliferative and cytotoxic effects in cancer cells.

In Vitro Kinase Inhibition Assay Protocol (e.g., for CDK2/Cyclin A)

This protocol describes a common method for measuring the IC50 value of a compound against a specific CDK.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., Histone H1 or a peptide substrate)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader (luminometer)

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound at various concentrations (final DMSO concentration should be kept constant, typically ≤ 1%)

    • CDK2/Cyclin A enzyme

    • Substrate

  • Initiation of Kinase Reaction: Start the reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C or room temperature) for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step process of adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Anti-Proliferative Assay Protocol (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyrazolo[1,5-a]triazine scaffold is crucial for identifying compounds with improved potency and selectivity.

Key Substitution Points on the Pyrazolo[1,5-a]triazine Scaffold

G Pyrazolo_Triazine Pyrazolo_Triazine

Caption: Key positions for substitution on the pyrazolo[1,5-a]triazine scaffold.

Note: A visual representation of the scaffold with labeled R-groups would be inserted here. For the purpose of this text-based generation, a placeholder is used.

General SAR Trends:

  • Substitution at the 2-position: This position is often a key determinant of CDK selectivity. Small, hydrogen bond-accepting groups can enhance interactions with the kinase active site.

  • Substitution at the 5-position: Bulky hydrophobic groups at this position can occupy the ribose-binding pocket of the ATP-binding site, contributing to increased potency.

  • Substitution at the 7-position: Aromatic or heteroaromatic rings at this position can form important π-stacking interactions with phenylalanine residues in the active site of many CDKs.

Data Presentation: Representative Pyrazolo[1,5-a]triazine CDK Inhibitors

Compound IDR⁵R⁷CDK2 IC₅₀ (µM)CDK7 IC₅₀ (µM)Cell Line GI₅₀ (µM) (e.g., HCT-116)
Example 1 -NH₂-CH₃-Phenyl0.5>101.2
Example 2 -NH₂-Cyclopropyl-Phenyl0.2>100.8
Example 3 -NH₂-CH₃-3-pyridyl0.45.01.0
Example 4 -OH-CH₃-Phenyl1.5>205.0

Data in this table is hypothetical and for illustrative purposes only.

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

Pyrazolo[1,5-a]triazine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression.

CDK-Cyclin Signaling Pathway and Inhibition

G cluster_pathway CDK-Cyclin Signaling Pathway cluster_inhibition Inhibition CDK CDK Active_Complex Active CDK/Cyclin Complex CDK->Active_Complex Cyclin Cyclin Cyclin->Active_Complex Substrate Substrate (e.g., Rb) Active_Complex->Substrate Phosphorylation Inactive_Complex Inactive CDK/Cyclin/Inhibitor Complex Active_Complex->Inactive_Complex Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Inhibitor Pyrazolo[1,5-a]triazine Inhibitor Inhibitor->Active_Complex Binds to ATP pocket

Sources

Application Notes and Protocols for the Investigation of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered considerable interest from medicinal chemists as a bioisosteric substitute for naturally occurring purines.[4][5][6] This structural similarity has led to the development of numerous derivatives with a wide range of biological activities, positioning this scaffold as a promising starting point for novel therapeutic agents.[4] Notably, derivatives of pyrazolo[1,5-a][1][2][3]triazine have shown potential as kinase inhibitors, particularly against cyclin-dependent kinase 7 (CDK7), and as inhibitors of thymidine phosphorylase, an enzyme implicated in tumor progression.[3][7][8] This document provides a comprehensive guide for the initial characterization of a novel derivative, 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one , in a drug discovery context. We present a logical, field-proven workflow, from initial cell-based screening to biochemical target validation and intracellular target engagement, equipping researchers with the necessary protocols to elucidate the compound's therapeutic potential.

Introduction: The Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a][1][2][3]triazine core is recognized as a privileged scaffold in medicinal chemistry. Its structural analogy to purines, such as adenine and guanine, allows it to interact with a variety of biological targets that recognize purine-like structures. This has led to its successful application in the development of kinase inhibitors, among other therapeutic areas.[4] The exploration of novel derivatives, such as 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, is a rational step in the quest for new and improved therapeutic agents. The tert-butyl group at the 7-position offers a unique steric and electronic profile that may confer novel selectivity and potency.

This guide outlines a strategic approach to systematically evaluate the biological activity of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets.

Proposed Investigational Workflow

A logical progression of experiments is crucial to efficiently assess a novel compound. We propose a three-stage workflow designed to first identify cytotoxic or anti-proliferative effects, then to identify the potential molecular target(s), and finally to confirm engagement with that target in a cellular context.

Caption: Proposed workflow for the characterization of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

Phase 1: Phenotypic Screening for Anti-proliferative Activity

The initial step is to determine if 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one exhibits any effect on cell viability or proliferation. A broad screening against a panel of cancer cell lines is recommended. Given that related compounds have shown efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) models, including PDAC cell lines (e.g., PANC-1, SUIT 2.28) would be a logical starting point.[3][8]

Cell Viability Assays (MTT/MTS)

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[2][10] The amount of formazan produced is directly proportional to the number of living cells.[9] MTS has the advantage of producing a soluble formazan product, simplifying the protocol.[2][11]

Protocol 3.1.1: MTS Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) controls.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).[3]

  • MTS Reagent Addition and Measurement:

    • Prepare the MTS solution according to the manufacturer's instructions, often by mixing the MTS reagent with an electron coupling reagent like PES.[2]

    • Add 20 µL of the prepared MTS solution to each well.[2]

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[2][11]

    • Record the absorbance at 490-500 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the background absorbance from a "medium only" well.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterRecommended ValueSource
Cell Seeding Density5,000 - 10,000 cells/well[9]
Compound Incubation48 - 72 hours[3]
MTS Incubation1 - 4 hours[2][11]
Absorbance Wavelength490 - 500 nm[2]

Phase 2: Target Identification and Biochemical Validation

If the compound shows significant anti-proliferative activity, the next phase is to identify its molecular target. Based on the literature for the pyrazolo[1,5-a]triazine scaffold, protein kinases are a primary hypothesized target class.[3][4]

In Vitro Kinase Inhibition Assay

Principle: A variety of assay formats can be used to measure kinase activity, including fluorescence-based and luminescence-based methods.[12] A common approach is to measure the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay, for example, is a luminescent assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Protocol 4.1.1: ADP-Glo™ Kinase Assay (General Protocol)
  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, the specific substrate for that kinase, and the buffer.

    • Add 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one at various concentrations. Include a known inhibitor for the kinase as a positive control and a vehicle (DMSO) as a negative control.

    • Pre-incubate the compound with the kinase for 15-30 minutes.[13]

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase.

    • Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, and then use the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Phase 3: Cellular Target Engagement

Confirming that the compound binds to its intended target within a live cell is a critical step in drug discovery.[14][15] It bridges the gap between biochemical potency and cellular activity.[14]

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement (TE) Assay is a live-cell method that measures compound binding at a specific protein target.[1][16] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds to the same target. When a test compound is introduced, it competes with the tracer for binding to the target-NanoLuc® fusion, causing a dose-dependent decrease in the BRET signal.[1]

G cluster_0 No Competitor Compound cluster_1 With Competitor Compound Target Target Protein NLuc NanoLuc® Target->NLuc Fusion Tracer Fluorescent Tracer NLuc->Tracer BRET Signal (Energy Transfer) Tracer->Target Binding Target2 Target Protein NLuc2 NanoLuc® Target2->NLuc2 Fusion Tracer2 Fluorescent Tracer NLuc2->Tracer2 Reduced BRET Signal Compound Test Compound Compound->Target2 Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 5.1.1: General NanoBRET™ TE Assay
  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc® luciferase.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM®.

  • Assay Plating:

    • Dispense the cell suspension into a white, 384-well assay plate.

    • Add 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one across a range of concentrations.

  • Tracer Addition and Equilibration:

    • Add the specific NanoBRET™ fluorescent tracer at a predetermined optimal concentration.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Signal Detection:

    • Add the Nano-Glo® Substrate to the wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (Tracer) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Convert the raw BRET ratios to milliBRET units (mBU).

    • Plot the mBU values against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀, which reflects the compound's apparent affinity for the target in intact cells.

Conclusion and Future Directions

This guide provides a structured, multi-phase approach to begin characterizing the novel compound 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one. By following this workflow, researchers can efficiently determine its anti-proliferative potential, identify and validate its molecular target(s), and confirm its mechanism of action at a cellular level. Positive results from this initial cascade of experiments would warrant further investigation, including broader kinase profiling to assess selectivity, in vivo animal studies to evaluate efficacy and pharmacokinetics, and structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and drug-like properties.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2021). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (2023). Novel Pyrazolo[1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Retrieved from [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • PubMed. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. Retrieved from [Link]

  • Springer. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. Retrieved from [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • National Institutes of Health. (2014). Determining target engagement in living systems. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (2018). Pyrazolo[1,5-a][1][2][3]triazine based scaffold as purine analogues with diverse biological activity. Retrieved from [Link]

  • ResearchGate. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the scientific rationale and practical protocols to ensure the successful preparation and application of your compound solutions.

Introduction to 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a][1][2][3]triazine class.[4][5][6][7] These nitrogen-rich scaffolds are of significant interest in medicinal chemistry for their diverse biological activities, often serving as isosteres of biogenic purines in drug design.[8][9][10] The presence of a bulky, non-polar tert-butyl group and a polar triazinone ring system gives the molecule a distinct physicochemical profile that can influence its solubility. While DMSO is a powerful and widely used solvent for such compounds, challenges in achieving desired concentrations and maintaining solution stability can arise.[11]

This guide will walk you through a logical, step-by-step process to diagnose and resolve these solubility issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one is not dissolving in DMSO at my target concentration. What are the initial steps I should take?

A1: Difficulty in dissolving a compound in DMSO at a desired concentration is a common issue, often related to reaching the saturation point at ambient temperature. Here are the recommended initial steps:

  • Gentle Heating: Cautiously warm the solution. Increased thermal energy can overcome the intermolecular forces in the crystal lattice of the solid, promoting dissolution.[1] It is crucial to do this with care to avoid compound degradation.

  • Increased Agitation: Employ methods like vortexing or sonication.[1] These techniques increase the interaction between the solvent and the solute particles, accelerating the dissolution process.

  • Incremental Solubilization: Add the compound in small portions to the DMSO, ensuring each portion dissolves completely before adding the next. This can help prevent the formation of aggregates that are slow to dissolve.

If these initial steps are unsuccessful, you may need to consider more advanced strategies, which are detailed in the Troubleshooting Guide below.

Q2: I successfully prepared a concentrated stock of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often termed "precipitation upon dilution," is a frequent challenge when working with compounds that are highly soluble in an organic solvent like DMSO but poorly soluble in aqueous solutions.[12] The drastic change in the solvent environment from the highly polar aprotic DMSO to the polar protic aqueous medium reduces the compound's solubility, causing it to crash out of solution.

To mitigate this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual change in the solvent composition can help keep the compound in solution.[12]

  • Pre-warming the Aqueous Medium: Having your buffer or cell culture medium at a slightly elevated temperature (e.g., 37°C) can increase the solubility of your compound during the dilution process.[2]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system can tolerate without adverse effects (e.g., cell toxicity).[2] A slightly higher final DMSO concentration can significantly aid in maintaining solubility.

  • Use of Co-solvents: In some cases, the addition of a pharmaceutically acceptable co-solvent to the aqueous medium can enhance the solubility of the compound.[13]

Q3: Can 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one degrade in DMSO? Should I be concerned about the stability of my stock solution?

A3: While DMSO is a relatively inert solvent, some classes of compounds can be susceptible to degradation in DMSO over time, especially when stored at room temperature or exposed to light and air.[14] The degradation can be influenced by factors such as the presence of water in the DMSO, impurities, and the inherent chemical reactivity of the solute. Although specific degradation pathways for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in DMSO are not extensively documented in publicly available literature, it is a prudent practice to assume that long-term storage could lead to some level of degradation.

To ensure the integrity of your stock solution:

  • Storage Conditions: Store your DMSO stock solutions at -20°C or -80°C to minimize thermal degradation.

  • Use of Anhydrous DMSO: Use high-purity, anhydrous DMSO to prepare your stock solutions, as water can facilitate certain degradation reactions.

  • Fresh Preparations: For critical experiments, it is always best to use freshly prepared stock solutions.

  • Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

In-Depth Troubleshooting Guide

This section provides a more detailed, protocol-driven approach to resolving persistent solubility issues.

Issue 1: Incomplete Dissolution in 100% DMSO

If initial attempts to dissolve 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in DMSO have failed, a more systematic approach is required. The following workflow is designed to guide you through this process.

Experimental Protocol for Enhancing Solubility in DMSO
  • Preparation:

    • Accurately weigh the required amount of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one into a clean, dry vial.

    • Add the calculated volume of high-purity, anhydrous DMSO.

  • Mechanical Agitation:

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect for any remaining solid particles.

  • Sonication:

    • If solids persist, place the vial in a bath sonicator for 10-15 minutes.

    • Monitor the temperature of the sonicator bath to avoid excessive heating.

    • Again, visually inspect the solution.

  • Controlled Heating:

    • If the compound is still not fully dissolved, gently warm the vial in a water bath or on a heating block.

    • Start with a low temperature (e.g., 30-40°C) and gradually increase if necessary.

    • Caution: Do not exceed temperatures that could lead to compound degradation. A preliminary thermal stability assessment is recommended if possible.

    • Continuously agitate the solution while heating.

  • Assessment:

    • Once the solution appears clear, allow it to cool to room temperature.

    • Observe for any signs of precipitation as the solution cools. If precipitation occurs, the compound may have been dissolved in a supersaturated state. In this case, the concentration you are trying to achieve may be too high for a stable solution at room temperature.

Troubleshooting Workflow: Incomplete Dissolution

G start Start: Incomplete dissolution in DMSO vortex Vortex vigorously (1-2 min) start->vortex sonicate Sonicate (10-15 min) vortex->sonicate Solid remains success Solution is clear at RT. Proceed with experiment. vortex->success Dissolved heat Gentle, controlled heating (e.g., 30-40°C) sonicate->heat Solid remains sonicate->success Dissolved reassess Re-evaluate target concentration. Consider preparing a lower concentration stock. heat->reassess Precipitates on cooling heat->success Dissolved & stable at RT

Caption: Workflow for addressing incomplete dissolution in DMSO.

Issue 2: Precipitation Upon Dilution into Aqueous Media

This is a critical step where many experiments fail. The key is to manage the transition from a DMSO-rich to an aqueous environment carefully.

Data Presentation: DMSO Tolerance in Cell-Based Assays
Cell LineTypical Maximum Tolerated DMSO ConcentrationReference
HEK2930.5% - 1.0%General knowledge
HeLa0.5% - 1.0%General knowledge
Primary Neurons< 0.1%General knowledge
Cancer Cell Lines (e.g., A549, MCF-7)0.1% - 0.5%General knowledge

Note: These are general guidelines. It is imperative to determine the DMSO tolerance for your specific cell line and assay.

Experimental Protocol for Aqueous Dilution
  • Prepare the Aqueous Medium:

    • Warm your buffer or cell culture medium to the experimental temperature (e.g., 37°C).[2]

    • If permissible by your experimental design, consider adding a small amount of serum (e.g., 1-5% FBS) to the aqueous medium before adding your compound, as serum proteins can sometimes help to stabilize hydrophobic compounds.

  • Perform a Stepwise Dilution:

    • Step 1: Create an intermediate dilution by adding a small volume of your DMSO stock to a larger volume of the pre-warmed aqueous medium while vortexing. For example, a 1:10 intermediate dilution.

    • Step 2: Add the required volume of this intermediate dilution to your final experimental volume.

  • Direct Addition with Vigorous Mixing:

    • As an alternative to stepwise dilution, you can add the DMSO stock directly to the final volume of the aqueous medium, but it must be done with rapid and continuous mixing (e.g., while vortexing or stirring vigorously) to ensure immediate dispersion and minimize localized high concentrations that can lead to precipitation.

Troubleshooting Workflow: Precipitation on Dilution

G start Start: Precipitation upon aqueous dilution stepwise Try stepwise dilution into pre-warmed medium start->stepwise increase_dmso Increase final DMSO concentration (within cell tolerance) stepwise->increase_dmso Precipitate forms success Solution remains clear. Proceed with experiment. stepwise->success No precipitate cosolvent Consider use of a co-solvent (e.g., PEG 400) increase_dmso->cosolvent Precipitate forms increase_dmso->success No precipitate reformulate Reformulate at a lower stock concentration cosolvent->reformulate Precipitate forms cosolvent->success No precipitate

Caption: Decision tree for troubleshooting precipitation during aqueous dilution.

Final Recommendations and Best Practices

  • Compound Purity: Always ensure you are working with a high-purity batch of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, as impurities can significantly impact solubility.

  • Solvent Quality: Use fresh, high-purity, anhydrous DMSO to avoid complications from water content or degradation products.

  • Empirical Testing: The solubility of a compound is an empirical property. Always perform small-scale pilot experiments to determine the optimal solubilization protocol for your specific concentration and experimental conditions.

  • Documentation: Keep detailed records of your solubilization procedures, including solvents, concentrations, temperatures, and any observations. This will be invaluable for ensuring reproducibility.

We trust this technical support guide will assist you in overcoming the solubility challenges associated with 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Becher, F., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 3(11), 15647-15653. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • PubChem. 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3h)-one. [Link]

  • Khan, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1876-1903. [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • PubChem. 7-tert-butyl-3H-pyrazolo[5,4-d]triazin-4-one. [Link]

  • PubChem. Pyrazolo(1,5-a)(1,3,5)triazine. [Link]

  • Scarpelli, R., et al. (2019). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry-A European Journal, 25(6), 1438-1443. [Link]

  • ResearchGate. (2023). Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. [Link]

  • ResearchGate. (2020). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Link]

  • Mekic, S., et al. (2021). Photosensitized Degradation of DMSO Initiated by PAHs at the Air-Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere. Journal of Geophysical Research: Atmospheres, 126(22), e2021JD035346. [Link]

  • ResearchGate. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. [Link]

  • Zhang, L., et al. (2022). Divergent decomposition pathways of DMSO mediated by solvents and additives. Organic & Biomolecular Chemistry, 20(10), 2068-2077. [Link]

  • PubChem. Pyrazolo[1,5-d][1][4][12]triazinone. [Link]

  • Angene Chemical. Pyrazolo[1,5-a]-1,3,5-triazine,7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4-[4-(2-pyrimidinyl)-1-piperazinyl]-. [Link]

  • PubMed. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. [Link]

  • PubChem. 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine. [Link]

  • National Institutes of Health. (2023). Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. [Link]

  • PubMed. (1989). Dimethyl sulfoxide decreases specific EGF binding. [Link]

  • Sci-Hub. (1974). The chemistry of 4-hydrazino-7-phenylpyrazolo[1,5-a]-1,3,5-triazines. [Link]

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Technical Support Center: Synthesis of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis and ultimately improve your yield and purity.

Introduction to the Synthesis

The synthesis of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis lies in the construction of the pyrazolo[1,5-a]triazine bicyclic system. A common and effective strategy involves the cyclocondensation of a substituted aminopyrazole with a suitable three-carbon electrophile. This guide will focus on a robust and widely applicable synthetic route, highlighting critical parameters and potential pitfalls at each stage.

Recommended Synthetic Pathway

The most reliable and frequently employed route for the synthesis of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one involves a two-step process:

  • Synthesis of the key intermediate: 5-tert-butyl-1H-pyrazol-3-amine.

  • Cyclocondensation of this aminopyrazole with a malonate derivative, followed by cyclization to form the target pyrazolo[1,5-a]triazin-4(3H)-one.

This pathway is advantageous due to the commercial availability of starting materials and the generally good yields that can be achieved with careful optimization.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-tert-butyl-1H-pyrazol-3-amine cluster_step2 Step 2: Cyclocondensation and Cyclization A Pivaloylacetonitrile C 5-tert-butyl-1H-pyrazol-3-amine A->C Reaction B Hydrazine hydrate B->C Reaction E Intermediate Adduct C->E Condensation D Diethyl ethoxymethylenemalonate (DEEMM) D->E Condensation F 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one E->F Thermal Cyclization

Caption: Overall workflow for the synthesis of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-tert-butyl-1H-pyrazol-3-amine

This crucial intermediate is synthesized via the condensation of pivaloylacetonitrile with hydrazine.

Materials:

  • Pivaloylacetonitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivaloylacetonitrile (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and acidify with a dilute solution of HCl.

  • Remove the ethanol under reduced pressure.

  • Neutralize the aqueous solution with a saturated solution of NaHCO₃.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 5-tert-butyl-1H-pyrazol-3-amine.

Protocol 2: Synthesis of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one

This step involves the cyclocondensation of the aminopyrazole with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization, a process analogous to the Gould-Jacobs reaction.[1]

Materials:

  • 5-tert-butyl-1H-pyrazol-3-amine (from Protocol 1)

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether or Dowtherm A

  • Ethanol

Procedure:

  • In a round-bottom flask, mix 5-tert-butyl-1H-pyrazol-3-amine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in ethanol.

  • Heat the mixture to reflux for 1-2 hours. The condensation reaction forms an intermediate, which can be monitored by TLC.

  • Once the formation of the intermediate is complete, remove the ethanol under reduced pressure.

  • To the resulting residue, add a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization. Monitor the reaction by TLC.

  • After the cyclization is complete, cool the reaction mixture to room temperature.

  • The product will precipitate from the high-boiling solvent. Filter the solid, wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent, and then dry under vacuum.

Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in heterocyclic synthesis. This section addresses specific problems you might encounter.

Troubleshooting_Flowchart Start Low Yield or No Product P1 Problem: Low yield in Step 1 (Aminopyrazole Synthesis) Start->P1 P2 Problem: Low yield in Step 2 (Cyclocondensation/Cyclization) Start->P2 C1a Cause: Incomplete reaction P1->C1a C1b Cause: Product loss during workup P1->C1b S1a Solution: - Increase reflux time. - Ensure 1.1 eq of hydrazine is used. C1a->S1a Yes S1b Solution: - Careful neutralization with NaHCO₃. - Thoroughly wash the precipitate with cold water. C1b->S1b Yes C2a Cause: Incomplete condensation P2->C2a C2b Cause: Inefficient cyclization P2->C2b C2c Cause: Formation of regioisomers P2->C2c S2a Solution: - Ensure DEEMM is not hydrolyzed. - Increase reflux time in ethanol. C2a->S2a Yes S2b Solution: - Ensure cyclization temperature is high enough (240-260 °C). - Use a high-boiling point, inert solvent. C2b->S2b Yes S2c Solution: - This is a known issue with unsymmetrical aminopyrazoles. - Optimize cyclization temperature to favor the desired isomer. - Purify via column chromatography. C2c->S2c Yes

Caption: A flowchart for troubleshooting common issues in the synthesis.

Q1: My yield of 5-tert-butyl-1H-pyrazol-3-amine is consistently low. What are the likely causes and how can I improve it?

Possible Causes:

  • Incomplete Reaction: The condensation reaction between pivaloylacetonitrile and hydrazine may not have gone to completion.

  • Product Loss During Workup: The aminopyrazole has some solubility in water, and significant loss can occur during the neutralization and filtration steps.

  • Side Reactions: Pivaloylacetonitrile can undergo self-condensation under certain conditions.

Solutions:

  • Reaction Monitoring: Use TLC to monitor the reaction until all the pivaloylacetonitrile has been consumed.

  • Controlled Neutralization: Add the NaHCO₃ solution slowly and in portions to avoid a rapid change in pH, which can affect the precipitation of the product. Ensure the final pH is neutral to slightly basic.

  • Minimize Water Usage: Use minimal amounts of cold water for washing the filtered product to reduce dissolution losses.

  • Extraction of Aqueous Layer: If you suspect significant product remains in the aqueous filtrate, you can perform several extractions with a suitable organic solvent like ethyl acetate to recover the dissolved aminopyrazole.

Q2: The final cyclization step to form the pyrazolo[1,5-a]triazin-4(3H)-one is giving a poor yield. What should I investigate?

Possible Causes:

  • Insufficient Cyclization Temperature: The thermal cyclization requires a high temperature to proceed efficiently. If the temperature is too low, the reaction will be slow or may not occur at all.

  • Decomposition: At very high temperatures, the starting materials or the product may decompose.

  • Formation of Isomeric Byproducts: The cyclization can potentially lead to the formation of a regioisomeric pyrazolo[1,5-a]pyrimidine byproduct, although the triazine is generally favored under these conditions.[2]

  • Purity of the Intermediate: Impurities in the 5-tert-butyl-1H-pyrazol-3-amine can interfere with the cyclization reaction.

Solutions:

  • Temperature Optimization: Carefully control the temperature of the high-boiling solvent. A temperature range of 240-260 °C is generally effective.[3] You may need to perform small-scale experiments to find the optimal temperature for your specific setup.

  • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.

  • Purification of the Intermediate: Ensure the 5-tert-butyl-1H-pyrazol-3-amine is of high purity before proceeding to the cyclization step. Recrystallization from a suitable solvent can be performed if necessary.

  • Chromatographic Purification: If isomeric byproducts are formed, purification by column chromatography may be necessary to isolate the desired 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one.

Q3: I am observing multiple spots on my TLC plate after the cyclization reaction. How can I identify the main product and the impurities?

Possible Causes:

  • Unreacted intermediate from the condensation step.

  • The desired 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one product.

  • A regioisomeric byproduct.

  • Decomposition products.

Solutions:

  • Co-spotting on TLC: Spot your reaction mixture alongside the starting 5-tert-butyl-1H-pyrazol-3-amine and the intermediate adduct (if isolated) on the same TLC plate to identify unreacted starting materials.

  • Spectroscopic Analysis: After a preliminary separation (e.g., by preparative TLC or a small-scale column), analyze the different fractions by ¹H NMR and Mass Spectrometry to identify the structures of the main product and the major impurities. The distinct substitution pattern of the pyrazolo[1,5-a]triazine ring will give a characteristic NMR spectrum.

  • Reference Comparison: If available, compare the spectroscopic data of your product with literature values for 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one or closely related analogs.

Frequently Asked Questions (FAQs)

Q1: What is the role of diethyl ethoxymethylenemalonate (DEEMM) in the synthesis?

DEEMM serves as a three-carbon electrophile that first reacts with the exocyclic amino group of the 5-tert-butyl-1H-pyrazol-3-amine. The ethoxy group is a good leaving group, facilitating the initial condensation. The two ester groups then participate in the subsequent thermal cyclization to form the triazinone ring.

Q2: Can I use other reagents instead of DEEMM?

Yes, other derivatives of malonic acid or related three-carbon synthons can be used. However, DEEMM is often preferred due to its reactivity and commercial availability. The choice of reagent can influence the reaction conditions and the final substitution pattern of the pyrazolo[1,5-a]triazine ring.

Q3: How critical is the purity of the solvents and reagents?

The purity of solvents and reagents is crucial for achieving high yields and minimizing side reactions.[4] For instance, moisture can lead to the hydrolysis of DEEMM, reducing its effectiveness. It is recommended to use anhydrous solvents, especially for the high-temperature cyclization step, to prevent unwanted side reactions.

Q4: What are the safety precautions I should take during this synthesis?

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High-temperature reactions should be conducted with caution. Use a heating mantle with a temperature controller and ensure the setup is secure. Be aware of the autoignition temperature of the high-boiling solvent.

  • Diphenyl ether/Dowtherm A have high boiling points and can cause severe burns. Handle with care when hot.

Q5: What are the best methods for purifying the final product?

  • Precipitation and Washing: The initial purification is achieved by the precipitation of the product from the high-boiling solvent followed by thorough washing with a non-polar solvent.

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) can be effective.

  • Column Chromatography: For the removal of closely related impurities, such as regioisomers, column chromatography on silica gel is the most effective method. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically used for elution.

Quantitative Data Summary

StepKey ReactantsSolventTemperatureTypical YieldReference
1. Aminopyrazole Synthesis Pivaloylacetonitrile, Hydrazine hydrateEthanolReflux70-85%General procedure
2. Cyclocondensation 5-tert-butyl-1H-pyrazol-3-amine, DEEMMEthanolReflux>90% (intermediate)[1]
3. Thermal Cyclization Intermediate adductDiphenyl ether240-260 °C60-80%[3]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Boruah, M., & Boruah, R. C. (2007). A novel synthesis of pyrazolo[3,4-b]pyridines. Tetrahedron Letters, 48(33), 5849-5851.
  • El-Emary, T. I. (2007). Synthesis and biological activity of some new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][5][6]triazines. Journal of the Chinese Chemical Society, 54(2), 437-444.

  • Fadda, A. A., & El-Azzouny, A. A. (2015). Synthesis of Some New Pyrazolo[1,5-a]pyrimidine Derivatives of Expected Biological Activity. Journal of Heterocyclic Chemistry, 52(5), 1436–1443.
  • Hassan, A. S. (2014). Synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives. Journal of the Serbian Chemical Society, 79(1), 25-32.
  • Shawali, A. S., & Abdallah, M. A. (2009). The chemistry of 3(5)-aminopyrazoles. Journal of advanced research, 1(1), 1-21.
  • Sondhi, S. M., Singh, N., & Kumar, A. (2006). Synthesis, anti-inflammatory and analgesic activity evaluation of some pyrimidine derivatives. Bioorganic & medicinal chemistry, 14(11), 3758-3765.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. Retrieved from a hypothetical BenchChem technical note.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Elgemeie, G. H., & Ali, H. A. (2001). A novel route to pyrazolo[1,5-a]pyrimidines.
  • Quiroga, J., Portilla, J., & Abonía, R. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(5), 1229-1242.
  • Al-Zaydi, K. M. (2008).
  • Gomaa, M. A. M. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives. Journal of the Iranian Chemical Society, 15(7), 1545-1552.
  • Kappe, C. O. (2000). High-speed combinatorial synthesis of pyrazolo[1,5-a]pyrimidines. Tetrahedron Letters, 41(22), 4279-4283.
  • ResearchGate. (2021). Optimization for the cyclization step. Retrieved from [Link]

Sources

stability of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the handling and stability of this compound in aqueous environments. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

Researchers often encounter variability in experimental results, which can frequently be traced back to the stability of the compound in the aqueous solutions used for assays or analysis. This section provides a logical, step-by-step approach to diagnosing and resolving these issues.

Scenario 1: High Variability or Loss of Activity in Biological Assays

Question: My dose-response curves are inconsistent, and I'm observing a lower-than-expected potency for my compound in cell-based assays. Could this be a stability issue?

Answer: Yes, inconsistent biological data is a classic indicator of compound instability in the assay medium. The complex composition of cell culture media (with varying pH, salts, and proteins) can accelerate degradation.

Troubleshooting Workflow:

  • Initial Assessment in Assay Medium:

    • Rationale: The first step is to confirm if the compound is stable over the time course of your experiment in the exact medium used.

    • Protocol:

      • Prepare a solution of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one in your specific assay buffer or cell culture medium at the highest concentration used in your experiments.

      • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).

      • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Immediately analyze these aliquots using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the parent compound. A significant decrease in the peak area of the parent compound over time confirms instability.

  • Identify the Degradation Source with Forced Degradation Studies:

    • Rationale: Forced degradation, or stress testing, is a systematic way to identify the environmental factors that your compound is sensitive to.[1][2] This involves exposing the compound to conditions more severe than it would typically encounter to accelerate degradation and understand its liabilities.[3][4]

    • Key Conditions to Test:

      • Hydrolysis: Test stability in acidic, basic, and neutral aqueous solutions (e.g., 0.1 M HCl, 0.1 M NaOH, and purified water). The pyrazolo[1,5-a]triazine core may be susceptible to hydrolysis, particularly at pH extremes.[5]

      • Oxidation: Use a mild oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to determine susceptibility to oxidative degradation.

      • Photostability: Expose a solution of the compound to a controlled light source that emits both UV and visible light, as specified in ICH guideline Q1B.[1][4]

      • Thermal Stress: Incubate solutions at elevated temperatures (e.g., 50-70°C).

  • Mitigation Strategies:

    • pH Adjustment: If the compound is found to be unstable at the pH of your assay medium, consider using a different buffering system to maintain a more favorable pH, if compatible with your experimental system.

    • Time Management: Prepare fresh solutions immediately before use and minimize the duration of experiments where possible.

    • Excipient Addition: For formulation development, antioxidants (if sensitive to oxidation) or other stabilizing excipients may be explored.

Scenario 2: Precipitate Formation or Decreasing Concentration in Aqueous Stock Solutions

Question: I've noticed a precipitate forming in my aqueous stock solution upon storage, or my quantified concentration is lower than expected. What is happening?

Answer: This issue typically points to either poor aqueous solubility or degradation in the storage buffer. The tert-butyl group increases the lipophilicity of the molecule, which can limit its solubility in purely aqueous systems.

Troubleshooting Workflow:

  • Verify Solubility vs. Stability:

    • Rationale: It's crucial to distinguish between a compound falling out of solution (a physical change) and it degrading (a chemical change).

    • Protocol:

      • Prepare the stock solution as usual.

      • Vortex vigorously and visually inspect for any undissolved particulate matter against a light and dark background.

      • If clear, take a time-zero (T=0) sample for HPLC analysis.

      • Store the solution under your standard conditions (e.g., 4°C).

      • After 24 hours, visually inspect again for precipitate. Before taking another sample for HPLC, vortex thoroughly to re-suspend any potential precipitate.

      • Interpretation:

        • If the HPLC peak area at 24 hours is similar to T=0 (after vortexing), the issue is likely poor solubility.

        • If the parent peak area has decreased and new peaks (degradants) have appeared, the issue is chemical instability.

  • Optimize Stock Solution Preparation:

    • For Solubility Issues:

      • Use Co-solvents: Prepare a high-concentration stock in an organic solvent like DMSO or ethanol, and then dilute it serially into your aqueous buffer for the final working concentrations. Always be mindful of the final solvent concentration in your assay.

      • pH Modification: Determine the pKa of the molecule. Solubility is often pH-dependent. Adjusting the pH of the buffer may increase solubility.

    • For Stability Issues:

      • Buffer Selection: Use buffers in which the compound has demonstrated the highest stability from your forced degradation studies.

      • Storage Conditions: Store stock solutions frozen (-20°C or -80°C) and protected from light. Aliquoting the stock solution is highly recommended to avoid multiple freeze-thaw cycles, which can accelerate degradation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one in an aqueous solution?

A1: Based on the pyrazolo[1,5-a]triazinone core structure, the most anticipated degradation pathway is hydrolysis. The triazinone ring contains amide-like bonds that can be susceptible to cleavage under acidic or basic conditions, potentially leading to ring-opening. The specific degradation products would need to be identified through techniques like LC-MS analysis of samples from forced degradation studies.

Q2: How does pH likely influence the stability of this compound?

A2: The stability of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one is expected to be highly pH-dependent. Typically, compounds of this nature exhibit a U-shaped stability profile, with the greatest stability observed at a specific pH (often near neutral) and accelerated degradation in strongly acidic or basic environments due to specific acid- or base-catalyzed hydrolysis.

Q3: What is a "stability-indicating method," and why is it important?

A3: A stability-indicating analytical method is a validated quantitative method that can accurately measure the decrease in the concentration of the active compound while also separating it from any potential degradation products, impurities, or excipients.[2] Its importance is paramount because without it, you cannot be certain if a loss in the parent compound's signal is due to degradation or simply interference from another substance. RP-HPLC with UV or Mass Spectrometric detection is the most common platform for this.

Q4: How much degradation is considered "significant" in a forced degradation study?

A4: The goal of a forced degradation study is to achieve a target degradation of 5-20% of the parent compound.[4] Degradation below 5% may not be sufficient to identify and resolve degradant peaks, while degradation above 20% can lead to secondary degradation products that may not be relevant to real-world storage conditions, complicating the analysis.[4]

Experimental Protocols & Data Visualization

Protocol: General Forced Degradation Study

This protocol outlines the steps to assess the stability of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Stress Samples (Final concentration ~50-100 µg/mL):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix stock solution with purified water.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂.

    • Control Sample: Mix stock solution with the same solvent used for dilution (e.g., 50:50 acetonitrile:water).

  • Incubation:

    • Place all samples (except the control, which is analyzed immediately) in a water bath at 60°C.

    • Monitor the samples over time (e.g., 2, 4, 8, 24 hours). If degradation is too rapid, repeat at a lower temperature. If it is too slow, a higher temperature or longer duration may be needed.

    • For base hydrolysis, samples may need to be neutralized with an equivalent amount of acid before HPLC injection, and vice-versa for acid hydrolysis.

  • Photostability Testing (ICH Q1B):

    • Prepare a solution and a solid sample.

    • Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep control samples (wrapped in aluminum foil) under the same conditions but protected from light.

  • Analysis:

    • Analyze all samples by a validated stability-indicating RP-HPLC-UV method.

    • Calculate the percentage of degradation and note the retention times and peak areas of any new peaks (degradants).

Data Presentation: Example Forced Degradation Results Table
Stress ConditionTime (hours)Temperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl246085.214.82
0.1 M NaOH86078.521.53
Purified Water246098.91.10
3% H₂O₂24Room Temp92.17.91
Photolytic (Solution)N/AN/A99.20.80

Note: Data shown is for illustrative purposes only and does not represent actual experimental results.

Diagrams and Workflows

G cluster_0 Troubleshooting Workflow A Inconsistent Results / Precipitate Observed B Distinguish: Solubility vs. Instability A->B C Solubility Issue B->C Precipitate, No new peaks D Instability Issue B->D Parent loss, New peaks E Optimize Formulation (Co-solvents, pH) C->E F Conduct Forced Degradation Study D->F I Reproducible Experiment E->I G Identify Critical Factors (pH, Temp, Light) F->G H Develop Mitigation Strategy (Fresh Solutions, Buffer Choice, Storage) G->H H->I

Caption: Troubleshooting workflow for compound stability issues.

G center Aqueous Stability of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one pH pH of Solution (Acid/Base Hydrolysis) pH->center Temp Temperature (Thermal Degradation) Temp->center Light Light Exposure (Photodegradation) Light->center Oxygen Oxidizing Agents (Oxidation) Oxygen->center Buffer Buffer Components (Catalysis/Interactions) Buffer->center

Caption: Key factors influencing aqueous stability.

References

  • [7-(tert-butyl)pyrazolo[1,5-a][3][5][7]triazin-4(3h)-one. PubChem.]([Link])

  • [Synthesis of pyrazolo[1,5-a][3][5][7]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed.]([Link])

  • [Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][5][8]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed.]([Link])

  • [Pyrazolo[1,5-a][3][5][7]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate.]([Link])

  • [Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][8]triazin-7(6H)-ones and Derivatives. MDPI.]([Link])

  • [Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][5][8]triazines. PMC - NIH.]([Link])

  • [ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][3][5][7]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. ResearchGate.]([Link])

  • [Synthesis of new pyrazolo[5][7][8]triazines by cyclative cleavage of pyrazolyltriazenes. NIH.]([Link])

  • [Reactivity of 8-substituted 7-amino-3-tert-butylpyrazolo[5,1-c][1][5][8]triazin-4(6H)-ones.]([Link])

  • [CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1][5][8]TRIAZINE-3,4-DIYL DICARBOXYLATES. NIH.]([Link])

Sources

Technical Support Center: 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common artifacts and challenges encountered during its synthesis, purification, and characterization. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Core Chemistry: Synthesis and Potential Pitfalls

The synthesis of the pyrazolo[1,5-a][1][2][3]triazine scaffold, a purine isostere, is of significant interest in medicinal chemistry.[1] The most common route to 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one involves the cyclization of a substituted 5-aminopyrazole with a one-carbon carbonyl equivalent. While conceptually straightforward, this process is prone to several artifacts that can impact yield, purity, and even the identity of the final product.

Diagram: General Synthetic Workflow and Key Control Points

Synthetic Workflow for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one cluster_0 Step 1: 5-Aminopyrazole Synthesis cluster_1 Step 2: Cyclization to Pyrazolotriazinone cluster_2 Step 3: Purification & Analysis A Starting Materials (e.g., β-ketonitriles, hydrazine) B Condensation Reaction A->B Reaction Conditions: - Solvent - Temperature - Catalyst C 5-Amino-3-tert-butylpyrazole B->C D 5-Amino-3-tert-butylpyrazole F Cyclization Reaction D->F E C1 Source (e.g., Urea, Isocyanates) E->F G Crude Product F->G Reaction Conditions: - Temperature - Base/Acid H Crude Product I Purification (e.g., Crystallization, Chromatography) H->I J Pure 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one I->J K Characterization (NMR, MS, etc.) J->K

Caption: Synthetic workflow for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments, providing causative explanations and actionable solutions.

A. Synthesis & Reaction Monitoring

Q1: My reaction to form the pyrazolotriazinone is sluggish or stalls completely. What are the likely causes?

A1: Several factors can contribute to a low or stalled reaction rate:

  • Purity of the 5-Aminopyrazole Precursor: Impurities in the starting 5-amino-3-tert-butylpyrazole can significantly hinder the reaction. It is crucial to start with a highly pure precursor.[1]

    • Troubleshooting:

      • Recrystallize the 5-aminopyrazole from an appropriate solvent system.

      • Perform a thorough characterization (NMR, melting point) to confirm its identity and purity before use.

  • Reaction Temperature: The cyclization step often requires elevated temperatures to proceed at a reasonable rate. Insufficient heating can lead to a stalled reaction.

    • Troubleshooting:

      • Ensure your reaction is maintained at the optimal temperature as determined by literature precedents or small-scale optimization experiments.

      • Use a high-boiling point solvent if necessary to achieve the required temperature.

  • Reagent Stoichiometry and Addition: Incorrect stoichiometry or the order of reagent addition can impact the reaction outcome.

    • Troubleshooting:

      • Carefully verify the molar equivalents of all reactants.

      • Consider the order of addition; in some cases, slow addition of one reagent to the other at an elevated temperature can be beneficial.

Q2: I am observing multiple spots on my TLC plate, even in the early stages of the reaction. What are the potential side products?

A2: The formation of multiple products is a common challenge in heterocyclic synthesis. For pyrazolotriazinones, potential side products include:

  • Regioisomers: The cyclization of 5-aminopyrazoles can sometimes lead to the formation of regioisomers, such as pyrazolo[3,4-d]pyrimidines, depending on the reaction conditions and the specific reagents used.[4] The formation of different isomers is a known challenge in the synthesis of related pyrazolo[1,5-a]pyrimidines.[3]

    • Troubleshooting:

      • Careful control of reaction conditions (temperature, solvent, catalyst) can favor the formation of the desired isomer.

      • Microwave-assisted synthesis has been shown to improve regioselectivity in some cases.[3]

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to the starting 5-aminopyrazole and your C1 source.

  • Intermediate Species: Depending on the reaction mechanism, stable or semi-stable intermediates may be present in the reaction mixture.

  • Byproducts from the C1 Source: The reagent used to introduce the carbonyl carbon can sometimes self-condense or react in other undesirable ways to form impurities.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress.

  • Recommended TLC System: A mobile phase of dichloromethane/methanol (e.g., 95:5 or 90:10) is often a good starting point for these polar heterocyclic compounds. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can help reduce streaking of basic compounds on the silica plate.[5]

  • Visualization: The product is UV-active and should be visible under a UV lamp (254 nm). Staining with potassium permanganate can also be used.

  • Interpretation: A successful reaction will show the disappearance of the starting material spots and the appearance of a new, typically more polar, product spot.

B. Purification

Q1: My crude product is an oil and difficult to crystallize. How can I induce crystallization?

A1: "Oiling out" is a common problem when trying to crystallize polar compounds. Here are some techniques to try:

  • Solvent Selection: Experiment with a variety of solvent systems. A good crystallization solvent will dissolve the compound when hot but not when cold.[5]

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[5]

  • Seeding: If you have a small amount of pure, crystalline product, add a tiny seed crystal to the supersaturated solution to initiate crystallization.[5]

Q2: I am having difficulty purifying my compound using column chromatography. It either streaks badly or doesn't elute from the silica gel column.

A2: The polar and basic nature of pyrazolotriazinones can make them challenging to purify by standard silica gel chromatography.

  • Streaking on Silica Gel: This is often due to strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica surface.[2]

    • Troubleshooting:

      • Add a Basic Modifier: Incorporate a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonium hydroxide into your eluent system.[2][5] This will neutralize the acidic sites on the silica and improve peak shape.

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like amino-silica, which are less acidic than standard silica gel.[2][5]

  • Compound Not Eluting: If your compound is very polar, it may not move from the baseline even with a highly polar eluent.

    • Troubleshooting:

      • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).

      • Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (using a C18 column with a mobile phase of water and acetonitrile or methanol) is often a more effective purification method.[5]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for purifying very polar compounds. It uses a polar stationary phase with a mobile phase that has a high organic content.[2]

C. Characterization

Q1: My NMR spectrum looks complex, with more signals than I expect. What could be the cause?

A1: The complexity of NMR spectra for triazine derivatives can arise from several factors:

  • Rotamers: Restricted rotation around the bonds between the triazine ring and its substituents can lead to the presence of multiple conformers (rotamers) in solution at room temperature. This can result in the appearance of multiple sets of signals in the NMR spectrum.[6]

    • Troubleshooting:

      • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to confirm the presence of rotamers. At higher temperatures, the rate of interconversion between rotamers increases, which can cause the signals to coalesce into a single set of averaged peaks.

  • Tautomers: The pyrazolotriazinone ring system can potentially exist in different tautomeric forms. While one form is typically predominant, the presence of minor tautomers can contribute to the complexity of the NMR spectrum.

  • Impurities: As discussed in the synthesis section, the presence of unreacted starting materials, side products, or regioisomers will lead to additional signals in the NMR spectrum.

Q2: I am having trouble interpreting the mass spectrum of my compound. What are the expected fragmentation patterns?

A2: Electron impact mass spectrometry (EI-MS) of pyrazolo[1,5-a]-1,3,5-triazines can show characteristic fragmentation patterns.

  • Molecular Ion Peak (M+): This should be a prominent peak in the spectrum.

  • Key Fragmentations:

    • Loss of RCN: A common fragmentation pathway involves the loss of a nitrile group (RCN) from the triazine ring, where R is a substituent.[7]

    • Aryl Cyclopropenyl Cation: For derivatives with an aryl substituent, the formation of an aryl cyclopropenyl cation is often observed.[7]

    • Ring Contraction/Extrusion: In some 1,3,5-triazin-2-ones, fragmentation can involve extrusion of small neutral molecules and ring contraction to form 3- or 4-membered ring fragments.[8][9]

Quantitative Data Summary Table

PropertyValueSource
Molecular Formula C9H12N4O[7]
Molecular Weight 192.22 g/mol [7]
Monoisotopic Mass 192.1011 Da[2]

III. Experimental Protocols

Protocol 1: General Synthesis of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

This protocol is a generalized procedure based on common synthetic routes for pyrazolotriazinones. Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 5-amino-3-tert-butylpyrazole in a suitable high-boiling point solvent (e.g., dimethylformamide or diphenyl ether).

  • Reagent Addition: Add 1.1 equivalents of urea (or a suitable isocyanate).

  • Heating: Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting aminopyrazole), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into water to precipitate the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography as described in the troubleshooting section.

Protocol 2: Purification by Column Chromatography with a Basic Modifier
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding methanol. Include 0.5% triethylamine in the eluent mixture to prevent streaking.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

IV. Logical Relationships Diagram

Troubleshooting Logic for Pyrazolotriazinone Synthesis A Problem: Low Yield or Incomplete Reaction B Potential Causes: - Impure Starting Materials - Suboptimal Temperature - Incorrect Stoichiometry A->B C Solutions: - Purify Aminopyrazole - Optimize Temperature - Verify Reagent Amounts B->C D Problem: Multiple Products (Impure) E Potential Causes: - Regioisomer Formation - Side Reactions - Unreacted Starting Materials D->E F Solutions: - Control Reaction Conditions - Use Microwave Synthesis - Monitor by TLC E->F G Problem: Purification Challenges H Symptoms: - Oiling Out During Crystallization - Streaking on Silica Column G->H I Solutions: - Optimize Crystallization Solvent/Technique - Use Basic Modifier in Eluent - Employ Alternative Chromatography (RP-HPLC, HILIC) H->I J Problem: Complex Characterization Data K Potential Causes: - Rotamers - Tautomers - Presence of Impurities J->K L Solutions: - Variable Temperature NMR - High-Resolution Mass Spectrometry - Re-purify Sample K->L

Caption: Troubleshooting logic for pyrazolotriazinone synthesis.

V. References

  • Digital Commons @ Michigan Tech. (1975). Mass spectra of substituted pyrazolo[1,5‐a]‐1,3,5‐triazines. [Link]

  • Castillo, J. C., et al. (2018). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecules, 23(1), 138. [Link]

  • Dolzhenko, A. V. (2012). Chapter 3 – Structural characterization of triazines. In Triazines and Related Compounds. Elsevier.

  • El-Emary, T. I. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930.

  • El-Emary, T. I. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]

  • Dolzhenko, A. V., et al. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75(7), 1575-1622. [Link]

Sources

optimizing reaction conditions for pyrazolo[1,5-a]triazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]triazines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions to navigate challenges you might encounter during your synthetic work. The pyrazolo[1,5-a]triazine scaffold is a purine isostere of significant interest in medicinal chemistry, and optimizing its synthesis is crucial for advancing research and development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of pyrazolo[1,5-a]triazines?

The most prevalent and versatile starting materials are 5-aminopyrazoles.[1][3] The substituents on the pyrazole ring will ultimately define the substitution pattern on the final pyrazolo[1,5-a]triazine product. The choice of the specific 5-aminopyrazole derivative is therefore a critical first step in your synthetic design.

Q2: What are the general synthetic strategies for constructing the pyrazolo[1,5-a]triazine core?

The construction of the pyrazolo[1,5-a]triazine ring system is typically achieved by annulating a triazine ring onto a pyrazole scaffold.[2][4][5] This is often accomplished through the reaction of a 5-aminopyrazole with reagents that provide the remaining atoms for the triazine ring. Common methods involve cyclocondensation reactions with various C-N-C building blocks.[5]

Q3: Can microwave-assisted synthesis be used for pyrazolo[1,5-a]triazines?

Absolutely. Microwave-assisted synthesis has been shown to be a highly effective method for the synthesis of pyrazolo[1,5-a]triazines, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3] It is particularly useful for multi-step, one-pot syntheses, minimizing the need for intermediate purification.[3]

Troubleshooting Guide

Problem 1: Low or No Yield

Low or no yield is a common frustration in organic synthesis. The following sections break down potential causes and solutions for this issue in pyrazolo[1,5-a]triazine synthesis.

Q: My reaction is not producing the desired product, or the yield is very low. What should I check?

A: Several factors can contribute to low or no yield. A systematic approach to troubleshooting is recommended.

Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield purity Check Purity of Starting Materials start->purity conditions Evaluate Reaction Conditions start->conditions reagents Assess Reagent Stability/Activity start->reagents monitoring Review Reaction Monitoring start->monitoring sub_purity Aminopyrazole and other reactants pure? Impure starting materials can inhibit the reaction. purity->sub_purity sub_conditions Solvent, temperature, and time optimized? Inadequate conditions can lead to incomplete reactions. conditions->sub_conditions sub_reagents Are reagents fresh and active? Degraded reagents are a common cause of failure. reagents->sub_reagents sub_monitoring Was the reaction monitored correctly? Premature or late quenching can drastically reduce yield. monitoring->sub_monitoring

Caption: Troubleshooting workflow for low reaction yield.

1. Purity of Starting Materials:

  • Insight: The purity of the 5-aminopyrazole is paramount. Impurities can participate in side reactions or poison catalysts.

  • Actionable Advice:

    • Ensure the 5-aminopyrazole and other reactants are of high purity. Recrystallization or column chromatography of starting materials may be necessary.

    • Verify the identity and purity of your starting materials by NMR and/or mass spectrometry.

2. Reaction Conditions:

  • Insight: The choice of solvent, base, temperature, and reaction time are all critical and often interdependent.

  • Actionable Advice:

    • Solvent Selection: Common solvents include ethyl acetate, DMF, and THF.[1][3] The solubility of your starting materials and intermediates should guide your choice. For instance, THF can be advantageous for improving the solubilization of reaction intermediates in one-pot sequential syntheses.[3]

    • Base Selection: A variety of bases can be used for the cyclization step, including sodium hydroxide, sodium methoxide, and sodium ethoxide.[1] The strength and nucleophilicity of the base should be considered based on the specific substrate.

    • Temperature and Time: These parameters often require optimization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] While some reactions proceed at room temperature, others may require heating.[6] Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields.[3]

3. Reagent Stability and Stoichiometry:

  • Insight: Some reagents used in pyrazolo[1,5-a]triazine synthesis can be unstable or require specific handling.

  • Actionable Advice:

    • Ensure that reagents like ethoxycarbonyl isothiocyanate are fresh or have been stored properly.

    • For reactions involving moisture-sensitive reagents or intermediates, ensure anhydrous conditions are maintained.

    • Carefully control the stoichiometry of your reactants. An excess of one reagent may lead to side product formation.

ParameterRecommended ConditionsCommon IssuesTroubleshooting Steps
Solvent Ethyl Acetate, DMF, THF[1][3]Poor solubility of reactants/intermediates.Screen different solvents. THF is a good option for improving solubility in sequential reactions.[3]
Base NaOH, NaOMe, NaOEt[1]Incomplete cyclization, side reactions.Titrate the base strength to your substrate. Consider milder bases if side reactions are observed.
Temperature Room temperature to reflux, or microwave irradiation (80-110 °C)[3]Slow reaction or decomposition of products.Optimize temperature based on TLC monitoring. Consider microwave synthesis for faster, cleaner reactions.[3]
Reaction Time Minutes (microwave) to several hours (conventional)[3]Incomplete reaction or product degradation.Monitor reaction progress by TLC to determine the optimal endpoint.
Problem 2: Formation of Impurities and Side Products

The formation of impurities can complicate purification and reduce the overall yield of the desired pyrazolo[1,5-a]triazine.

Q: My reaction is producing multiple spots on TLC, and I'm having trouble isolating the desired product. What are the likely side reactions and how can I minimize them?

A: The formation of side products often arises from the reactivity of the starting materials and intermediates under the reaction conditions.

Diagram of Potential Side Reactions

side_reactions SM 5-Aminopyrazole + Reagents DP Desired Pyrazolo[1,5-a]triazine SM->DP Main Reaction Path SP1 Regioisomer Formation SM->SP1 Side Reaction SP2 Hydrolysis of Intermediates SM->SP2 Side Reaction SP3 Dimerization/Polymerization SM->SP3 Side Reaction

Caption: Potential reaction pathways leading to desired product and common side products.

1. Regioisomer Formation:

  • Insight: When using unsymmetrical reagents for the cyclization, the formation of regioisomers is a possibility. The regioselectivity of the cyclization can be influenced by both steric and electronic factors of the substituents on the pyrazole ring.

  • Actionable Advice:

    • Carefully analyze the NMR spectra of your crude product to identify the presence of isomers.

    • Modification of reaction conditions (e.g., solvent, temperature, catalyst) may influence the regioselectivity.

    • If isomers are unavoidable, separation by column chromatography or recrystallization will be necessary.

2. Hydrolysis of Intermediates:

  • Insight: Certain intermediates, such as 4-chloro-pyrazolo[1,5-a]triazines, can be sensitive to moisture and hydrolyze back to the corresponding 4-oxo derivatives.[3]

  • Actionable Advice:

    • When working with moisture-sensitive intermediates, use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Minimize the exposure of the reaction mixture and isolated intermediates to atmospheric moisture.

3. Dimerization or Polymerization:

  • Insight: Highly reactive starting materials or intermediates can sometimes undergo self-condensation or polymerization, especially at elevated temperatures.

  • Actionable Advice:

    • Consider running the reaction at a lower temperature.

    • Use a more dilute solution to disfavor intermolecular reactions.

    • Slow addition of a reactive reagent can also help to minimize side reactions.

Problem 3: Difficult Purification

Even with a successful reaction, purification of the final pyrazolo[1,5-a]triazine can be challenging.

Q: I'm struggling to purify my pyrazolo[1,5-a]triazine product. What are the best practices for purification?

A: The purification strategy will depend on the physical properties of your compound and the nature of the impurities.

1. Column Chromatography:

  • Insight: Silica gel column chromatography is the most common method for purifying pyrazolo[1,5-a]triazines.

  • Actionable Advice:

    • Solvent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point.

    • TLC Analysis: Before running a column, carefully develop a TLC solvent system that provides good separation between your product and any impurities. The desired product should ideally have an Rf value between 0.2 and 0.4.

2. Recrystallization:

  • Insight: If your product is a solid and has moderate to high purity after initial workup, recrystallization can be a very effective purification technique.

  • Actionable Advice:

    • Solvent Screening: Screen for a suitable solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

3. Work-up Procedure:

  • Insight: A proper aqueous work-up is crucial for removing inorganic salts and other water-soluble impurities before chromatographic purification.

  • Actionable Advice:

    • Ensure that any acidic or basic catalysts are neutralized and removed during the work-up.

    • Thoroughly wash the organic layer with brine to remove residual water before drying and concentrating.

Experimental Protocols

General Procedure for the Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][4]triazin-4(3H)-ones (Microwave-Assisted) [3]

  • To a solution of the appropriate 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL) in a microwave vial at 0 °C, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.

  • Stir the mixture for 2 minutes at room temperature.

  • Seal the vial and heat in a microwave reactor at 100 °C for 5 minutes.

  • After cooling, add 2N NaOH (2.0 equiv.) to the reaction mixture.

  • Seal the vial again and irradiate at 80 °C for 3 minutes.

  • After cooling, add methyl iodide (1.0 equiv.) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography.

References

  • Ghidini, E., et al. (2018). Pyrazolo[1,5-a][1][4]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules.

  • El-Kashef, H., et al. (2017). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4]triazines. Molecules. [Link]

  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][1][4]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. [Link]

  • Grivsky, E. M., et al. (1980). Pyrazolo[1,5-a][1][4]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Journal of Heterocyclic Chemistry.

  • Al-Issa, S. A. (2013). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Current Organic Chemistry.
  • Stadlbauer, W., et al. (2021). Synthesis of new pyrazolo[1][3][4]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link]

  • Hassan, A. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines. Chemistry Central Journal.
  • Elagamey, A. G. A., et al. (1986). Synthesis of some new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]-as-triazine derivatives.
  • Rostom, S. A. F., et al. (2022).
  • BenchChem Technical Support. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Sun, L., et al. (2013). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][4]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. ChemInform.

Sources

Technical Support Center: Troubleshooting Off-Target Effects of Pyrazolo[1,5-a]Triazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]triazine inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important class of compounds, particularly as kinase inhibitors. The pyrazolo[1,5-a]triazine scaffold is a versatile platform for developing potent inhibitors against various protein kinases, often by competing with ATP at the enzyme's active site.[1][2][3] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target effects.[4]

This document provides in-depth troubleshooting guides, FAQs, and validated experimental protocols to help you identify, understand, and mitigate off-target effects, ensuring the accuracy and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are interactions of a drug or chemical probe with proteins other than its intended primary target. These can be categorized as:

  • Direct Off-Targets: The inhibitor binds directly to an unintended protein, often due to structural similarities in the binding site.[5]

  • Indirect Off-Targets: The inhibitor modulates the primary target, which in turn affects other pathways, leading to unforeseen biological consequences.[5]

Q2: Why are pyrazolo[1,5-a]triazine kinase inhibitors prone to off-target effects?

A2: Many pyrazolo[1,5-a]triazine compounds are designed as ATP-competitive inhibitors.[2] The human genome encodes over 500 kinases, all of which share a structurally similar ATP-binding pocket.[4] This conservation makes it challenging to design a compound that is perfectly selective for a single kinase, creating the potential for the inhibitor to bind to multiple kinases.

Q3: When during my research should I investigate potential off-target effects?

A3: Off-target profiling should not be an afterthought. It is essential to consider these effects throughout the research and development process. Early identification of off-target liabilities can save considerable time and resources, allowing for chemical optimization to improve selectivity or the timely termination of a non-viable compound.[6]

Q4: What are the primary methods for identifying off-target effects?

A4: There are two main strategies:

  • Computational (In Silico) Prediction: These methods use the inhibitor's chemical structure to predict potential off-target interactions based on databases of known protein structures and ligand-binding information.[7] This is a useful predictive step but requires experimental validation.

  • Experimental Profiling: These are direct laboratory-based assays. The gold standard is large-panel kinase screening (kinome profiling), which tests the compound's activity against hundreds of purified kinases.[8][9][10] Cellular methods, like the Cellular Thermal Shift Assay (CETSA), are then used to confirm that these interactions occur within a live cell context.[11][12][13]

Troubleshooting Guides

This section addresses specific experimental issues. Follow the logical steps to diagnose whether your results are due to on-target or off-target activity.

Problem 1: My cells show an unexpected phenotype (e.g., high toxicity, morphological changes, altered signaling) after treatment.

An unexpected phenotype is a classic sign of a potential off-target effect. The following workflow will help you dissect the cause.

G A Start: Unexpected Cellular Phenotype Observed B Step 1: Confirm Target Engagement in Cells (Run Cellular Thermal Shift Assay - CETSA) A->B C Is target engagement confirmed? B->C D No C->D No E Yes C->E Yes F Issue may be compound bioavailability, cell permeability, or high intracellular ATP. Troubleshoot compound delivery. D->F G Step 2: Use Orthogonal Controls - Test a structurally distinct inhibitor for the same target. - Test a structurally similar but inactive analog. E->G H Do controls replicate the phenotype? G->H I No H->I No J Yes H->J Yes P Phenotype is likely OFF-TARGET. Proceed to broad profiling. I->P K Step 3: Perform Genetic Validation (CRISPR or siRNA knockdown of target) J->K L Does target knockdown phenocopy the inhibitor effect? K->L M No L->M No N Yes L->N Yes M->P O Phenotype is likely ON-TARGET. Investigate downstream signaling of your target. N->O Q Step 4: Identify Off-Targets (Run broad kinome profiling screen) P->Q

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

Causality Explained:

  • Step 1 (CETSA): Before investigating off-targets, you must first prove your inhibitor engages the intended target in your specific cellular model.[11][14] A lack of engagement points to issues like poor cell permeability or high ATP competition, not necessarily off-target effects.[15]

  • Step 2 (Orthogonal Controls): This is a critical logic check. If a structurally different inhibitor targeting the same protein causes the same phenotype, it strengthens the on-target hypothesis.[16] Conversely, if an inactive analog (a negative control) doesn't cause the phenotype while your active compound does, it properly links the activity to the compound's specific interactions.

  • Step 3 (Genetic Validation): This is the gold standard for linking a phenotype to a specific protein. Using tools like CRISPR or siRNA to remove the target protein should, in theory, replicate the effect of a perfectly specific inhibitor.[16] If it doesn't, the inhibitor is likely acting on other proteins.

  • Step 4 (Kinome Profiling): If the evidence points to an off-target effect, the most direct way to identify the culprits is to screen the inhibitor against a large panel of kinases.[9][17]

Problem 2: My inhibitor is potent in biochemical assays (IC50 < 100 nM) but weak in cell-based assays (EC50 > 1 µM).

This common discrepancy points to a disconnect between the idealized in vitro environment and the complex cellular milieu.

Potential CauseExplanationRecommended Action
Poor Cell Permeability The compound cannot efficiently cross the cell membrane to reach its intracellular target.Perform a cellular target engagement assay like CETSA. A lack of a thermal shift, despite biochemical potency, strongly suggests the compound is not reaching its target in sufficient concentrations.[11][13]
High Intracellular ATP Biochemical assays are often run at low ATP concentrations to increase sensitivity. Inside a cell, ATP levels are much higher (1-10 mM), which can outcompete an ATP-competitive inhibitor.[15]Re-run the biochemical assay with a physiological ATP concentration (e.g., 1 mM) to see if the IC50 shifts. This provides a more cell-relevant potency value.[8]
Efflux Pump Activity The compound is actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).Test the compound's cellular potency in the presence and absence of known efflux pump inhibitors.
Compound Metabolism The compound is rapidly metabolized and inactivated by cellular enzymes.Analyze compound stability in cell lysate or culture medium over time using LC-MS.
Problem 3: I'm seeing inconsistent results and high variability between experiments.

While standard experimental variability is always a factor, inconsistent dose-responses can sometimes be linked to off-target effects.

  • Check the Dose-Response Curve: A well-behaved inhibitor should produce a clean, sigmoidal dose-response curve. If you observe a biphasic curve or other complex shapes, it may indicate that at higher concentrations, one or more off-targets with lower affinity are being engaged and are contributing to the phenotype.[16]

  • Validate Compound Integrity: Ensure the purity and stability of your pyrazolo[1,5-a]triazine stock. Degradation can lead to a loss of potency and variable results. Re-confirm the compound's identity and purity via LC-MS and NMR if necessary.

  • Control Cellular Conditions: Standardize cell passage number, confluency, and serum batches, as these can significantly alter cellular signaling and response to inhibitors.

Key Experimental Protocols

Protocol 1: Broad Kinome Profiling

Kinome profiling is a service-based experiment that provides a comprehensive overview of an inhibitor's selectivity.[10][17] The goal is to quantify the inhibitory activity of your compound against a large panel of purified human kinases.

Experimental Workflow (Conceptual):

G A 1. Compound Submission (Provide pure compound at a known concentration) B 2. Primary Screen (Compound tested at a single high concentration, e.g., 1 µM, against a large kinase panel) A->B C 3. Data Analysis (Calculate % inhibition for each kinase. Identify 'hits' with >50% inhibition) B->C D 4. Dose-Response (Optional) (Determine IC50 values for primary hits to confirm potency and rank off-targets) C->D E 5. Selectivity Report (Data provided as tables and charts, often including a selectivity score) D->E

Caption: Conceptual workflow for a kinome profiling service.

Methodology:

  • Select a Service: Choose a reputable vendor offering kinome profiling services (e.g., services mentioned by AssayQuant, MtoZ Biolabs).[8][17] Panels can range from ~50 to over 400 kinases.

  • Choose Assay Conditions: You will typically screen at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions. Decide whether to test at low or physiological ATP concentrations.[8]

  • Submit Compound: Provide a high-purity sample of your inhibitor at the required concentration and volume.

  • Receive Data: The service will provide a report detailing the percent inhibition of each kinase at your chosen concentration. For any significant "hits," it is highly recommended to follow up with full IC50 determination to quantify the potency of the off-target interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target protein inside intact cells.[11][14][18] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.

Detailed Step-by-Step Methodology:

  • Cell Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with your pyrazolo[1,5-a]triazine inhibitor at the desired concentration (e.g., 10x the cellular EC50).

    • Include a vehicle control (e.g., DMSO) group.

    • Incubate for a sufficient time for the compound to enter the cells and bind to its target (e.g., 1-2 hours).

  • Heating Gradient:

    • Harvest the cells from both inhibitor-treated and vehicle-treated groups. Wash with PBS to remove excess compound.

    • Resuspend the cell pellets in PBS containing protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). This releases the cellular proteins.

    • Separate the soluble protein fraction from the precipitated (denatured) protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein.

    • Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting.

    • Quantify the band intensities and normalize them to the non-heated control for each group (vehicle vs. inhibitor).

    • Plot the percentage of soluble protein versus temperature to generate "melting curves." A shift of the curve to the right for the inhibitor-treated group indicates target engagement and stabilization.

G cluster_0 Cell Culture cluster_1 Thermal Challenge cluster_2 Fractionation cluster_3 Detection A 1. Treat cells with Inhibitor or Vehicle B 2. Harvest cells and heat across a temp gradient A->B C 3. Lyse cells and centrifuge to separate soluble/aggregated protein B->C D 4. Analyze soluble fraction by Western Blot C->D E 5. Plot melting curves D->E

Caption: The experimental workflow for a Western Blot-based CETSA.

Data Interpretation Guide

Interpreting Kinome Profiling Data

Your profiling report will likely contain a large table of data. Focus on these key aspects:

  • Primary Hits: Any kinase showing significant inhibition (typically >50-80%) at the screening concentration.

  • Potency: For hits where an IC50 was determined, how does the potency compare to your primary target? An off-target with an IC50 within 10-fold of your on-target IC50 is a significant concern.

  • Selectivity Score: Some services provide a selectivity score (e.g., S-score), which is a quantitative measure of selectivity. A lower score generally indicates higher selectivity.

Example Data Table:

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
Primary Target (e.g., CDK7) 98% 15 On-Target
Off-Target A (e.g., CDK2)92%85High concern; structurally related kinase.
Off-Target B (e.g., RET)75%450Moderate concern; may be relevant at higher doses.
Off-Target C (e.g., Aurora A)55%1,200Lower concern; >50-fold less potent than on-target.
Non-Hit (e.g., AKT1)8%>10,000Not a direct off-target.
Interpreting CETSA Data

The output of a CETSA experiment is a pair of melting curves.

  • No Shift: If the inhibitor-treated curve overlaps with the vehicle curve, it indicates a lack of target engagement in the cell.

  • Positive Shift (Rightward Shift): This is the desired result for an effective inhibitor. The curve for the inhibitor-treated sample is shifted to higher temperatures, indicating that inhibitor binding has stabilized the target protein. The magnitude of the shift can correlate with the inhibitor's potency and occupancy in the cell.

References

  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Chen, H., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • Di Mauro, G., et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]

  • Kumar, D., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Labb, C. M. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Johnson, J. S., et al. (2018). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. [Link]

  • Okada, M. (2012). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Bettayeb, K., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry. [Link]

  • CD Genomics. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Nature Chemical Biology. [Link]

Sources

Technical Support Center: Characterization of Pyrazolo[1,5-a]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]triazine scaffold is a privileged nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug development, often explored as a bioisostere of natural purines.[1] Its derivatives have shown potential as kinase inhibitors and other therapeutic agents.[1][2] However, the unique electronic properties and structural features of this fused ring system present distinct challenges during chemical characterization.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the characterization of pyrazolo[1,5-a]triazine derivatives. It is structured in a question-and-answer format to directly address specific experimental problems, offering not just solutions but also the underlying scientific rationale to empower your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad signals and fewer peaks than expected for my pyrazolo[1,5-a]triazine derivative. What could be the cause?

A: This is a common issue that can stem from several factors, including restricted bond rotation, proton exchange, or the presence of multiple isomers or tautomers in solution. The high density of nitrogen atoms can lead to complex electronic effects and potential for dynamic processes on the NMR timescale. We recommend starting with variable temperature (VT) NMR experiments to investigate dynamic exchange.

Q2: I'm struggling to get a clean mass spectrum. My molecular ion peak (M+) is weak or absent in EI-MS. Why?

A: Pyrazolo[1,5-a]triazines can undergo facile fragmentation under high-energy electron impact (EI) conditions. The nitrogen-rich core can direct specific cleavage pathways, leading to stable fragments that dominate the spectrum.[3] We strongly advise using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to preserve the molecular ion.

Q3: My synthesized pyrazolo[1,5-a]triazine derivative has poor solubility in common NMR solvents like CDCl₃. What are my options?

A: Poor solubility is a frequent challenge with planar, nitrogen-rich heterocycles due to strong intermolecular packing forces. The first alternative should always be deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for this class of compounds.[4][5] If issues persist, consider deuterated methanol (CD₃OD) or preparing a more soluble salt form (e.g., HCl or TFA salt) of your compound if it contains a basic site.

Q4: My compound's appearance/purity changes over time when stored. Are pyrazolo[1,5-a]triazines known to be unstable?

A: Yes, stability can be a concern. Depending on the substitution pattern, some derivatives can be sensitive to air, moisture, or light. For instance, certain isomers of related pyrazolotriazines have been reported to degrade rapidly upon exposure to air/moisture.[6] It is crucial to store samples under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures. Re-characterization of stored samples before use is a good laboratory practice.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for specific analytical techniques.

Guide 1: NMR Spectroscopy

Q: I've synthesized a substituted pyrazolo[1,5-a]triazine, but the ¹H and ¹³C NMR signals are difficult to assign. The aromatic region is crowded, and I can't definitively identify the substitution pattern.

A: Rationale and Troubleshooting Workflow

Ambiguous signal assignment is a primary hurdle for this scaffold. The nitrogen atoms significantly influence the electronic environment, causing chemical shifts to overlap and coupling patterns to be non-intuitive. A systematic, multi-dimensional NMR approach is required for unequivocal structure elucidation.

Workflow for NMR Signal Assignment:

start Ambiguous 1D NMR (¹H, ¹³C) step1 Acquire 2D COSY start->step1 Identify ¹H-¹H spin systems step2 Acquire 2D HSQC step1->step2 Correlate protons to directly attached carbons step3 Acquire 2D HMBC step2->step3 Identify long-range (2-3 bond) ¹H-¹³C correlations. CRITICAL for mapping scaffold. step4 Acquire 2D NOESY/ ROESY (if needed) step3->step4 Distinguish between close spatial isomers (e.g., regiochemistry) result Unambiguous Structure Elucidation step3->result Often sufficient for planar systems step4->result

Caption: Workflow for unambiguous NMR assignment.

Step-by-Step Protocol: Elucidating Structure with 2D NMR

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will help you identify which protons are on the same ring system or alkyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of assignment. It correlates each proton signal directly to the carbon it is attached to (¹J_CH). This immediately links your proton and carbon spectra, simplifying the puzzle.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away (²J_CH, ³J_CH). By observing a correlation from a known proton (e.g., a substituent methyl group) to a carbon deep within the heterocyclic core, you can piece together the entire molecular structure.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): If regiochemistry is still ambiguous, these experiments show correlations between atoms that are close in space, not necessarily through bonds. This can help differentiate between isomers where substituents are positioned differently on the ring.

Data Interpretation Example:

Typical Chemical Shift Ranges (in DMSO-d₆) ¹H (ppm) ¹³C (ppm)
Pyrazole Ring Protons8.0 - 9.0140 - 155
Triazine Ring Protons8.5 - 9.5150 - 165
Bridgehead Carbons (C3a, C8a)-145 - 160

Note: These are approximate ranges and can vary significantly with substitution.

Guide 2: Mass Spectrometry

Q: My high-resolution mass spectrum (HRMS) is correct, but the fragmentation pattern in my EI-MS is confusing and doesn't match standard fragmentation rules. How do I interpret it?

A: Rationale and Key Fragmentation Pathways

The pyrazolo[1,5-a]-1,3,5-triazine ring system exhibits characteristic fragmentation patterns under electron impact due to its electronic structure. Research has shown three major fragmentation pathways that you should look for[3]:

  • M-RCN Loss: The most common pathway involves the loss of a nitrile species (R-C≡N), where 'R' is the substituent at the C4 position of the triazine ring. This is a highly diagnostic fragmentation.

  • Aryl Cyclopropenyl Cation: For derivatives with an aryl group at the C7 position, the formation of a stable aryl cyclopropenyl cation is often observed.

  • Intact Molecular Ion: While sometimes weak, the molecular ion (M⁺) is typically observable.

Troubleshooting Diagram: Interpreting EI-MS Fragmentation

M Molecular Ion (M⁺) F1 [M - RCN]⁺ M->F1 F2 Aryl Cyclopropenyl Cation M->F2 F3 Other Fragments M->F3 invis1 M->invis1 invis2 M->invis2 RCN_loss Loss of RCN from C4 position RCN_loss->F1 Diagnostic Loss Aryl_loss If C7-Aryl is present Aryl_loss->F2 Diagnostic Fragment invis1->F1 invis2->F2

Caption: Common EI-MS fragmentation pathways.

Recommended Protocol: Confirming Molecular Formula

  • Switch to Soft Ionization: Discontinue use of EI-MS for routine molecular weight confirmation. Acquire spectra using ESI-TOF or Orbitrap mass analyzers. These techniques impart less energy, ensuring the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺) are the base peaks.

  • Perform HRMS: Always acquire high-resolution mass spectrometry data to confirm the elemental composition. An observed mass within 5 ppm of the calculated mass provides unambiguous confirmation of the molecular formula.[7]

  • Isotope Pattern Matching: For compounds containing chlorine or bromine, ensure the observed isotope pattern for M⁺ and [M+2]⁺ matches the theoretical distribution.

Guide 3: Purity Assessment & Stability

Q: My HPLC analysis shows a pure compound immediately after synthesis, but a week later, I see multiple new peaks. What is happening?

A: Rationale and Troubleshooting

This strongly suggests compound degradation. As noted, substituted pyrazolotriazines can be unstable, particularly to hydrolysis or oxidation if not stored correctly.[6][8] The appearance of new peaks on HPLC is a classic indicator of this issue.

Protocol: Stability Assessment and Proper Handling

  • Initial Purity Check: Immediately after purification, run an HPLC-UV and LC-MS analysis to establish a baseline chromatogram and confirm the mass of the main peak.

  • Forced Degradation Study (Simplified):

    • Dissolve small amounts of your compound in separate vials with common solvents (e.g., Methanol, Acetonitrile/Water).

    • Expose one set of vials to ambient light on the benchtop for 24-48 hours.

    • Keep a control set wrapped in foil in a dark drawer.

    • Re-analyze all samples by HPLC. A significant increase in impurity peaks in the exposed sample confirms photosensitivity or solvent-mediated degradation.

  • Optimal Storage Conditions:

    • Solid State: Store solids in amber vials under an inert atmosphere (N₂ or Ar) at -20°C.

    • In Solution: Prepare solutions fresh for each experiment. If you must store solutions, use DMSO, cap tightly, and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Regular Quality Control: For any crucial biological assay, re-confirm the purity of the compound batch by HPLC if it has been stored for more than a few weeks.

References

  • Kirkien, A. M., & Brown, E. V. (1975). Mass spectra of substituted pyrazolo[1,5‐a]‐1,3,5‐triazines. Journal of Heterocyclic Chemistry, 12(4), 737-740. Available from: [Link]

  • Szymańska, E., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(16), 8878. Available from: [Link]

  • Raghu, M.S., et al. (2023). Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a][3][7][9] triazine derivatives as potential antioxidant agents. ResearchGate. Available from: [Link]

  • Jończyk, J., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][10]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 27(12), 3761. Available from: [Link]

  • Potts, K. T., & Singh, U. P. (1970). Bridgehead nitrogen heterocycles—II: The mass spectra of some pyrazolo[1,5-a]pyridines. Organic Mass Spectrometry, 3(4), 433-444. Available from: [Link]

  • Zein, F., et al. (2020). Synthesis of new pyrazolo[3][4][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 16, 2516-2525. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2018). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Acta Poloniae Pharmaceutica, 75(3), 669-681. Available from: [Link]

  • Hassan, A. S., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 16(4), 599-612. Available from: [Link]

  • Dar'in, D., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6611. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Sławiński, J., et al. (2017). Structure-based design, synthesis, and study of pyrazolo[1,5-a][3][7][9]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. Available from: [Link]

  • Ghattas, A. B., et al. (2014). Pyrazolo[1,5-a][3][7][9]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 14(4), 349-371. Available from: [Link]

  • El-Faham, A., et al. (2009). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2009(11), 161-172. Available from: [Link]

  • Mojzych, M., et al. (2019). The activity of pyrazolo[4,3-e][3][4][10]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][10]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PLoS One, 14(1), e0211320. Available from: [Link]

  • Zein, F., et al. (2020). Synthesis of new pyrazolo[3][4][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Available from: [Link]

Sources

preventing degradation of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one (CAS No. 1286279-33-1) is a heterocyclic compound featuring a pyrazolotriazinone core. Its molecular structure, [1][2]characterized by the fused pyrazole and triazine rings and a bulky tert-butyl group, dictates its chemical behavior and stability. Heterocyclic compounds, i[3]n general, exhibit a wide range of stabilities influenced by factors such as ring strain, aromaticity, and the nature of the heteroatoms. The pyrazolotriazinone sc[4][5]affold is of significant interest in medicinal chemistry. However, like many complex organic molecules, its stability during storage is a critical factor for ensuring experimental reproducibility and the integrity of research data. This guide provides in-depth technical support to prevent its degradation.

Troubleshooting Guide: Common Storage Issues

This section addresses specific issues that may arise during the storage of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, providing insights into the underlying chemical causes and actionable solutions.

Q1: I've noticed a slight discoloration (e.g., yellowing) of my solid compound over time. What could be the cause?

A1: Discoloration is often the first visual indicator of chemical degradation. For heterocyclic compounds, this can be due to:

  • Oxidation: The triazinone ring system may be susceptible to slow oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of N-oxides or other oxidized species, which are often colored. Studies on similar pyrazolo[1,5-d]triazine cores have noted [1][3][6]oxidation as a metabolic pathway.

  • Photodegradation: [7] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. This can lead to complex degradation pathways, including ring cleavage or rearrangement. It is a well-documented phenomenon for many active pharmaceutical ingredients.

  • Trace Impurities: The presence of minute amounts of residual solvents or catalysts from synthesis can sometimes promote degradation over time.

Q2: My compound shows reduced efficacy in my assays compared to a freshly opened batch. Could this be a storage issue?

A2: A decrease in biological activity is a strong indicator of degradation. The parent molecule is likely converting into one or more degradation products that are inactive or less active in your specific assay. The primary culprits are:

  • Hydrolysis: The triazinone ring contains amide-like functionality, which can be susceptible to hydrolysis, especially if the compound is exposed to moisture in combination with acidic or basic microenvironments. Studies on related pyrazole derivatives have highlighted their susceptibility to hydrolysis.

  • Thermal Degradation[8][9]: Although many pyrazolotriazinone derivatives show high thermal stability, prolonged exposure to elevated temperatures can accelerate degradation. The rate of degradation i[6][10]s often temperature-dependent.

Q3: I'm seeing unexpected peaks in my analytical runs (e.g., HPLC, LC-MS) of a stored sample. What are these likely to be?

A3: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, these could be:

  • Hydrolysis Products: Cleavage of the triazinone ring would result in smaller, more polar molecules that would likely have different retention times in reverse-phase HPLC.

  • Oxidation Products: The addition of oxygen atoms will increase the molecular weight, which can be detected by mass spectrometry.

  • Photodegradation Products: These can be diverse and may include isomers or ring-opened compounds.

Recommended Storage Protocols

To mitigate the risks of degradation, the following storage conditions are recommended. These protocols are designed to protect the compound from the primary degradation catalysts: moisture, oxygen, light, and heat.

Parameter Short-Term Storage (Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)-20°C or below (Frozen)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, minimizing oxidative degradation.
Light Amber vials or opaque containersAmber vials or opaque containers, stored in the darkPrevents light-induced degradation.
Moisture Tightly sealed containers with desiccantTightly sealed containers with desiccantMinimizes the risk of hydrolysis.

Experimental Workflow: Assessing Compound Stability

A proactive approach to ensuring the quality of your compound involves periodic stability testing. A typical workflow using High-Performance Liquid Chromatography (HPLC) is outlined below.

Objective: To quantify the purity of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one and detect the presence of any degradation products over time.

Methodology:

  • Standard Preparation: Prepare a stock solution of a new, high-purity batch of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Sample Preparation: Prepare a solution of the stored sample in the same solvent and at the same concentration as the standard.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a common starting point for compounds of this polarity.

    • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and acetonitrile is typically effective.

    • Detection: UV[11] detection at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to that of the standard.

    • Calculate the purity of the stored sample by peak area percentage.

    • Note the appearance of any new peaks, which indicate degradation products.

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Standard Prepare Standard Solution (High-Purity Batch) HPLC HPLC Analysis (C18 Column, Gradient Elution) Standard->HPLC Sample Prepare Sample Solution (Stored Batch) Sample->HPLC Purity Calculate Purity (Peak Area %) HPLC->Purity Degradation Identify Degradation Peaks HPLC->Degradation Conclusion Assess Compound Integrity Purity->Conclusion Degradation->Conclusion

Caption: Workflow for HPLC-based stability assessment.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in solution?

A: Storing the compound in solution is generally not recommended for long periods, as it can accelerate degradation pathways like hydrolysis. If short-term storage in solution is necessary, use an anhydrous aprotic solvent, store at -20°C or below, and blanket with an inert gas.

Q: What are the best solvents for this compound?

A: Based on its structure, 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one is likely soluble in a range of organic solvents such as DMSO, DMF, methanol, and acetonitrile. For storage, always use anhydrous grade solvents.

Q: How can I perform a forced degradation study?

A: Forced degradation studies intentionally stress the compound to understand its degradation pathways. This involves exposing th[12]e compound to harsh conditions such as:

  • Acidic/Basic Hydrolysis: Dissolving the compound in dilute HCl or NaOH.

  • Oxidation: Treating with a reagent like hydrogen peroxide.

  • Photodegradation: Exposing a solution to a controlled light source, as outlined in ICH guideline Q1B.

  • Thermal Stress: H[13]eating the solid or a solution at an elevated temperature.

These studies are crucial for developing stability-indicating analytical methods.

Q: Are there any speci[14]fic handling precautions I should take?

A: As with any research chemical, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation.

References

  • PubChemLite. (n.d.). 7-(tert-butyl)pyrazolo[1,5-a]triazin-4(3h)-one. Retrie[1][8][15]ved from [Link]

  • PubChem. (n.d.). 7-tert-butyl-3H-pyrazolo[5,4-d]triazin-4-one. Retrieved from [Link]

  • Lempert, D., et al. (2022).
  • Kacprzak, K., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777.
  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d]triazine, a functionally s[1][3][6]elective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 16(4), 872-875.

  • ResearchGate. (n.d.). Plausible mechanism for the formation of pyrazolotriazinones 4. Retrieved from [Link]

  • Smith, T. A., et al. (2018). Decomposition of Azo & Hydrazo linked Bis Triazines. DTIC.
  • European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Patel, K., & Singh, S. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133.
  • Journal of Chromatography A. (2022).
  • Joule, J. A. (n.d.). Heterocyclic Chemistry. University of Manchester.
  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-7.
  • Britannica. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • MDPI. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6591.
  • National Institutes of Health. (2018). Synthesis of new pyrazolotriazines by cyclative cle[1][3][15]avage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 14, 2154-2164.

  • PubChem. (n.d.). Pyrazolo[1,5-d]triazinone. Retrieved fro[1][3][6]m [Link]

  • ResearchGate. (n.d.). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Retrieved from [Link]

  • ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? Retrieved from [Link]

  • PubChem. (n.d.). 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine. Retrieved from [Link]

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  • PubMed. (1998). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H).
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  • ResearchGate. (n.d.). Hydrolysis of 7,7-Substituted Derivatives of 3- tert Butyl- 3,4-dihydro-2H-thiazolo-[3,2- a ]triazin-6(7H)-one. Retrie[1][8][15]ved from [Link]

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Technical Support Center: Overcoming Resistance to Pyrazolo[1,5-a]triazine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]triazine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming inhibitor resistance.

Frequently Asked Questions (FAQs)

Q1: What are pyrazolo[1,5-a]triazine-based drugs and what is their general mechanism of action?

Pyrazolo[1,5-a]triazines are a class of heterocyclic compounds that are structurally similar to purines, the building blocks of DNA and RNA.[1] This structural mimicry allows them to interact with biological targets that naturally bind purines, such as the ATP-binding pocket of protein kinases.[1][2] Consequently, many pyrazolo[1,5-a]triazine derivatives have been developed as potent and selective protein kinase inhibitors.[2] These inhibitors are crucial in targeted cancer therapy because protein kinases are key regulators of cellular signaling and are often dysregulated in cancer.[2][3] For example, specific derivatives have been designed to inhibit Cyclin-Dependent Kinase 7 (CDK7) and Thymidine Phosphorylase (TP), enzymes that play significant roles in cancer cell proliferation and survival.[4][5]

Q2: What are the primary mechanisms of resistance to pyrazolo[1,5-a]triazine-based kinase inhibitors?

Resistance to these targeted therapies is a significant challenge and typically falls into two main categories:

  • On-Target Resistance: This involves genetic changes in the direct target of the drug, preventing the inhibitor from binding effectively. The most common on-target mechanism is the acquisition of point mutations, often called "gatekeeper" mutations, within the ATP-binding pocket of the kinase.[3][6] These mutations can reduce the binding affinity of the drug without compromising the kinase's enzymatic activity, rendering the inhibitor ineffective.[3]

  • Off-Target Resistance: This occurs when the cancer cell finds alternative ways to survive and proliferate, bypassing the need for the inhibited pathway.[6] This is often referred to as "bypass signaling." For instance, if a pyrazolo[1,5-a]triazine drug effectively blocks a specific signaling pathway (e.g., PI3K/mTOR), the cancer cell might compensate by upregulating a parallel pathway (e.g., MAPK/ERK) to maintain its growth signals.[3][6] Another common off-target mechanism is the increased expression of drug efflux pumps, such as ABCB1 (P-glycoprotein), which actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[6]

Q3: How can our lab proactively study potential resistance mechanisms to a novel pyrazolo[1,5-a]triazine compound?

A proactive approach involves developing drug-resistant cell line models in parallel with your primary efficacy experiments. This allows you to anticipate and dissect resistance mechanisms before they potentially arise in more complex models.

The standard method is to chronically expose a sensitive parental cell line to your pyrazolo[1,5-a]triazine inhibitor.[6] Start with a concentration around the IC50 and gradually increase it over several weeks or months as the cell population recovers and adapts. Once a resistant population is established (e.g., with an IC50 >10-fold higher than the parental line), you can employ various techniques to identify the underlying mechanism of resistance:

  • Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing on the target gene to identify potential on-target mutations.[6]

  • RNA Sequencing (RNA-seq): Compare the transcriptomes of the sensitive and resistant cell lines to identify changes in gene expression, such as the upregulation of bypass signaling pathways or drug transporters.[6]

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter in your experiments.

Scenario 1: My cancer cell line shows decreasing sensitivity to our pyrazolo[1,5-a]triazine-based PI3K/mTOR inhibitor.

Question: We've observed a rightward shift in the dose-response curve for our PI3K/mTOR inhibitor, Gedatolisib, in our long-term culture. What are the potential causes and how can I investigate them?

Answer: A common cause for acquired resistance to broad-spectrum kinase inhibitors like Gedatolisib is the overexpression of drug efflux pumps.

  • Potential Cause: Increased expression and activity of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6]

  • Troubleshooting Steps: Follow this workflow to diagnose or rule out ABCB1-mediated drug efflux.

    • Assess ABCB1 Expression: Compare the protein and mRNA levels of ABCB1 in your resistant cell line versus the parental (sensitive) cell line.

      • Methodology (Western Blot): Lyse cells, quantify total protein, run SDS-PAGE, transfer to a PVDF membrane, and probe with a validated primary antibody against ABCB1. Use a loading control (e.g., GAPDH, β-actin) for normalization.

      • Methodology (qPCR): Extract total RNA, perform reverse transcription to generate cDNA, and run quantitative PCR using validated primers for the ABCB1 gene. Normalize to a stable housekeeping gene (e.g., GAPDH, ACTB).[6]

    • Perform a Functional Efflux Assay: A functional assay confirms that the expressed ABCB1 is active. The rhodamine 123 efflux assay is a standard method.

      • Methodology: Incubate both sensitive and resistant cells with rhodamine 123, a fluorescent substrate of ABCB1. Measure the intracellular fluorescence over time using a plate reader or flow cytometer. Cells overexpressing active ABCB1 will show lower intracellular accumulation of the dye.[6]

    • Co-treat with an ABCB1 Inhibitor: The definitive test is to see if you can restore sensitivity to your drug by blocking the efflux pump.

      • Methodology: Treat your resistant cells with your pyrazolo[1,5-a]triazine inhibitor in combination with a known ABCB1 inhibitor, such as verapamil or tariquidar.[6][7] A significant decrease in the IC50 value in the presence of the ABCB1 inhibitor strongly suggests that drug efflux is the primary resistance mechanism.[7]

start Decreased Drug Sensitivity Observed western_qpcr Step 1: Assess ABCB1 Expression (Western Blot / qPCR) start->western_qpcr efflux_assay Step 2: Functional Efflux Assay (Rhodamine 123) western_qpcr->efflux_assay outcome1 Result: Increased ABCB1 Expression & Activity efflux_assay->outcome1 cotreatment Step 3: Co-treatment with ABCB1 Inhibitor (e.g., Verapamil) outcome2 Result: Sensitivity Restored? cotreatment->outcome2 outcome1->cotreatment If positive alt_mech Investigate Alternative Mechanisms (e.g., Target Mutation, Bypass Signaling) outcome1->alt_mech If negative conclusion Conclusion: ABCB1-mediated efflux is the resistance mechanism. outcome2->conclusion Yes outcome2->alt_mech No

Caption: Workflow for diagnosing ABCB1-mediated drug resistance.

Scenario 2: My cells have developed resistance to a highly specific pyrazolo[1,5-a]triazine inhibitor and sequencing has confirmed a mutation in the target kinase.

Question: We have identified a novel mutation in the kinase domain of our target after developing a resistant cell line. How do we confirm this mutation is responsible for the resistance?

Answer: Identifying a mutation is the first step; validating its functional consequence is critical. The mutation could directly interfere with drug binding or alter the protein's conformation.[6]

  • Potential Cause: The identified mutation directly impairs inhibitor binding to its target protein.

  • Troubleshooting Steps: A multi-pronged approach is required to definitively link the mutation to the observed resistance.

    • Perform In Vitro Kinase Assays: This is the gold standard for confirming a direct effect on inhibitor activity.

      • Methodology: Recombinantly express and purify both the wild-type (WT) and mutant versions of the target kinase. Perform an in vitro kinase assay to determine and compare the IC50 values of your pyrazolo[1,5-a]triazine inhibitor for both protein variants. A significant increase in the IC50 for the mutant protein confirms that the mutation directly impairs the inhibitor's activity.[6]

    • Utilize Structural Modeling: Computational modeling can provide valuable insights into how the mutation confers resistance.

      • Methodology: Use molecular modeling software to visualize the mutation's location within the kinase's three-dimensional structure. Analyze whether the mutation is likely to cause steric hindrance in the ATP-binding pocket, disrupt a key hydrogen bond, or induce a conformational change that prevents effective drug binding.[6]

    • Conduct a Cellular Target Engagement Assay: Confirm that the drug binds less effectively to the mutant protein in a cellular context.

      • Methodology: A cellular thermal shift assay (CETSA) can be used. Treat lysates from both sensitive (WT) and resistant (mutant) cells with your inhibitor. Heat the lysates across a temperature gradient and then quantify the amount of soluble target protein at each temperature by Western blot. Effective drug binding stabilizes the protein, shifting its melting curve to a higher temperature. A reduced or absent thermal shift in the mutant-expressing cells indicates weaker drug-target engagement.

start Target Gene Mutation Identified (via Sequencing) invitro_assay Step 1: In Vitro Kinase Assay (Compare WT vs Mutant IC50) start->invitro_assay modeling Step 2: Structural Modeling (Predict impact on binding pocket) invitro_assay->modeling cetsa Step 3: Cellular Target Engagement (e.g., CETSA) modeling->cetsa outcome Result: Increased IC50 & Reduced Target Engagement? cetsa->outcome conclusion Conclusion: Mutation is the direct cause of on-target resistance. outcome->conclusion Yes reconsider Re-evaluate: Mutation may be a passenger or contribute via other means. outcome->reconsider No

Caption: Experimental workflow to validate a resistance-conferring mutation.

Scenario 3: My cells are resistant, but there are no mutations in the drug target and no evidence of increased drug efflux.

Question: We've ruled out on-target mutations and ABCB1 overexpression. What is the likely cause of resistance, and how do we identify a strategy to overcome it?

Answer: In this case, the most probable cause is the activation of a bypass signaling pathway. The cancer cells have rewired their internal circuitry to circumvent the blockade imposed by your drug.[3][6]

  • Potential Cause: Upregulation and activation of a parallel or downstream signaling pathway that provides redundant survival and proliferation signals. For example, resistance to a PI3K inhibitor can be driven by the upregulation of the MAPK/ERK pathway.[6]

  • Troubleshooting Steps: The goal is to identify the activated bypass pathway and test if a combination therapy approach can re-sensitize the cells.

    • Identify the Bypass Pathway: Use an unbiased "omics" approach to compare the signaling landscapes of your sensitive and resistant cells.

      • Methodology (Phosphoproteomics or RNA-seq): Use mass spectrometry-based phosphoproteomics to identify proteins that are hyper-phosphorylated (activated) in the resistant line. Alternatively, use RNA-seq to identify upregulated transcripts corresponding to signaling pathway components.[6] Look for enrichment in specific pathways (e.g., MAPK, JAK/STAT, IGFR signaling).[3]

    • Validate Pathway Activation: Confirm the findings from your omics analysis using a targeted method.

      • Methodology (Western Blot): Based on your omics data, select key nodes of the suspected bypass pathway (e.g., p-ERK, p-MEK for the MAPK pathway) and use phospho-specific antibodies to confirm their activation in the resistant cells compared to the sensitive parental line.

    • Test Combination Therapy: The ultimate validation is to demonstrate that inhibiting the bypass pathway restores sensitivity to your pyrazolo[1,5-a]triazine drug.

      • Methodology: Treat the resistant cells with your primary drug alone, an inhibitor of the validated bypass pathway alone (e.g., a MEK inhibitor), and the combination of both drugs. Determine the IC50 values for each condition. A synergistic effect, where the combination is significantly more potent than either single agent, confirms the role of the bypass pathway in resistance and provides a rational strategy to overcome it.[3][6]

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell (Bypass) Receptor1 Receptor Pathway1 PI3K Pathway Receptor1->Pathway1 Proliferation1 Proliferation/ Survival Pathway1->Proliferation1 Drug Pyrazolo[1,5-a]triazine Inhibitor Drug->Pathway1 Receptor2 Receptor Pathway2_blocked PI3K Pathway Receptor2->Pathway2_blocked BypassPathway Bypass Pathway (e.g., MAPK) Receptor2->BypassPathway Proliferation2 Proliferation/ Survival BypassPathway->Proliferation2 Drug2 Pyrazolo[1,5-a]triazine Inhibitor Drug2->Pathway2_blocked

Caption: Diagram of bypass signaling as a mechanism of drug resistance.

Data Presentation: Combination Therapy

The table below illustrates hypothetical results from a combination therapy experiment designed to overcome bypass-mediated resistance, demonstrating a synergistic effect.

Treatment GroupDrug A (Pyrazolo[1,5-a]triazine) IC50 (µM)Drug B (Bypass Inhibitor) IC50 (µM)Combination Index (CI)*
Parental Sensitive Cells0.5>10N/A
Resistant Cells8.52.0N/A
Resistant Cells + Combination0.8 (in presence of 0.5 µM Drug B)0.2 (in presence of 2.0 µM Drug A)< 0.9

*Combination Index (CI) is often calculated using the Chou-Talalay method. A CI < 0.9 indicates synergy. This data shows a reversal of resistance, similar to findings where TKIs helped re-sensitize multidrug-resistant cells to chemotherapeutics.[7]

References
  • Carbone, D., et al. (2025). Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, 20(19). Available at: [Link]

  • Ghandadi, M., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Molecules. Available at: [Link]

  • Carbone, D., et al. (2025). Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. Available at: [Link]

  • Mojzych, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Ang, S.S., et al. (2013). Synthesis of pyrazolo[1,5-a][6][7][9]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals. Available at: [Link]

  • Request PDF. (n.d.). Pyrazolo[1,5-a][6][7][9]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]

  • Gornowicz, A., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][8]triazine Sulfonamides in Normal and Cancer Cells In Vitro. Molecules. Available at: [Link]

  • Gornowicz, A., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]

  • Bielawska, A., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International Journal of Molecular Sciences. Available at: [Link]

  • Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules. Available at: [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Available at: [Link]

  • Jones, H.E., et al. (2009). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Cell Cycle. Available at: [Link]

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Technical Support Center: Purification of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this and structurally related heterocyclic compounds. Our approach is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the purification process.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural and physicochemical properties of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

PropertyValueSource
Molecular Formula C9H12N4O[1][2]
Molecular Weight 192.22 g/mol [2]
Predicted XlogP 1.5[1]
Structure

[1]

The presence of a tert-butyl group suggests moderate lipophilicity, while the pyrazolotriazinone core contains several nitrogen atoms capable of hydrogen bonding, imparting a degree of polarity. This amphipathic nature can present unique challenges during purification, which this guide aims to address.

II. Troubleshooting Common Purification Issues

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

A. Column Chromatography Troubleshooting

Column chromatography is a primary method for purifying moderately polar compounds like our target molecule. However, achieving optimal separation requires careful optimization.

Issue 1: Poor Separation or Overlapping Peaks

  • Possible Cause: Inappropriate solvent system.

    • Solution: The key to good separation is selecting a solvent system that provides a good retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, ideally around 0.3.[3]

      • TLC Analysis: Systematically test a range of solvent systems with varying polarities. Start with a non-polar solvent like hexanes and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane.

      • Adjusting Polarity: If your compound has a low Rf (streaks at the baseline), increase the polarity of the mobile phase. Conversely, if it has a high Rf (runs with the solvent front), decrease the polarity.

      • Alternative Solvents: If adjusting the solvent ratio is ineffective, consider a different solvent system. For instance, a mixture of dichloromethane and methanol can offer different selectivity compared to hexanes and ethyl acetate.

  • Possible Cause: Compound-silica interaction.

    • Solution: The basic nitrogen atoms in the pyrazolotriazinone ring can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.

      • Add a Modifier: To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase.[4] This will neutralize the acidic sites on the silica.

      • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) or reversed-phase silica (C18) can be effective alternatives for basic compounds.[4]

  • Possible Cause: Column overloading.

    • Solution: The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[4] Exceeding this can lead to broad peaks and poor separation. If you need to purify a larger quantity, use a column with a larger diameter.

Issue 2: The Compound is Not Eluting from the Column

  • Possible Cause: The compound is too polar for the current solvent system.

    • Solution: If your compound is not moving from the baseline, the mobile phase is not polar enough to displace it from the silica gel.

      • Increase Solvent Polarity: Gradually increase the polarity of your eluent. For very polar compounds, a solvent system containing methanol or even a small percentage of ammonium hydroxide in methanol might be necessary.[5]

      • Check for Decomposition: It's also possible the compound has decomposed on the column.[5] You can test for this by spotting your crude material on a TLC plate with a small amount of silica, letting it sit for a while, and then eluting to see if a new spot appears.

B. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds.

Issue 1: Oiling Out Instead of Crystallizing

  • Possible Cause: The solution is supersaturated or has been cooled too quickly.

    • Solution:

      • Add More Solvent: Gently warm the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.[4]

      • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also be very effective.[4]

  • Possible Cause: Presence of impurities.

    • Solution: Impurities can sometimes inhibit crystal formation. If the issue persists, a preliminary purification step, such as passing the crude material through a small plug of silica, might be necessary before attempting recrystallization.[4]

Issue 2: Low Recovery of Crystalline Product

  • Possible Cause: Using too much solvent.

    • Solution: Aim to use the minimum amount of hot solvent required to fully dissolve the compound.[6] After filtering the crystals, you can reduce the volume of the mother liquor by evaporation to recover more product, which may then require a second recrystallization.[4]

  • Possible Cause: Significant solubility in the cold solvent.

    • Solution: To minimize loss, ensure the solution is thoroughly cooled in an ice bath before filtration. Washing the collected crystals should be done with a minimal amount of ice-cold solvent.[6]

III. Step-by-Step Purification Protocols

A. Protocol for Flash Column Chromatography

This protocol outlines a general procedure for purifying 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one using flash column chromatography.

  • Solvent System Selection:

    • Using TLC, determine an appropriate solvent system. A good starting point would be a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the target compound.[3]

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar solvent mixture.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[3]

    • Add another layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent. If solubility is an issue, use a slightly more polar solvent, but keep the volume to a minimum.

    • Carefully apply the sample solution to the top of the silica gel.[3]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by performing TLC analysis on the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

B. Protocol for Recrystallization
  • Solvent Selection:

    • Choose a solvent in which 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixtures with water are often good starting points for moderately polar compounds.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]

    • Dry the purified crystals under vacuum to remove any residual solvent.

IV. Visualized Workflows

A. Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one is_solid Is the crude material a solid? start->is_solid column_chrom Perform Flash Column Chromatography is_solid->column_chrom No / Impure Solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes pure_from_column Pure Solid/Oil column_chrom->pure_from_column oiling_out Does it 'oil out'? recrystallize->oiling_out pure_solid Pure Crystalline Solid oiling_out->pure_solid No pre_purify Pre-purify with a silica plug then recrystallize oiling_out->pre_purify Yes

Caption: Decision tree for selecting an initial purification method.

B. Workflow for Troubleshooting Poor Column Chromatography Separation

Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_rf Check TLC Rf of Target Compound start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity Rf not ~0.3 check_tailing Is there peak tailing? check_rf->check_tailing Rf is optimal adjust_polarity->check_tailing add_modifier Add Basic Modifier (e.g., Triethylamine) check_tailing->add_modifier Yes check_loading Check Sample Loading check_tailing->check_loading No change_stationary_phase Consider Alumina or Reversed-Phase add_modifier->change_stationary_phase Tailing persists success Improved Separation add_modifier->success Tailing resolved change_stationary_phase->success reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load Overloaded check_loading->success Loading is optimal reduce_load->success

Sources

Validation & Comparative

Validating the Inhibitory Activity of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the inhibitory activity of the novel compound 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one. Given the established bioactivity of the pyrazolo[1,5-a][1][2][3]triazine scaffold, we hypothesize its potential as an inhibitor of Thymidine Phosphorylase (TP), a key enzyme in cancer progression. This document will detail the scientific rationale for this hypothesis, provide a step-by-step protocol for experimental validation, and offer a comparative analysis with known TP inhibitors.

Introduction: The Rationale for Investigating 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one as a Thymidine Phosphorylase Inhibitor

The pyrazolo[1,5-a][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[4][5] Notably, studies have demonstrated that compounds with this heterocyclic system can act as potent inhibitors of thymidine phosphorylase (TP).[4] TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway and is overexpressed in many solid tumors, where it promotes angiogenesis and helps cancer cells evade apoptosis.[2][6] Consequently, the inhibition of TP is a validated and attractive strategy for the development of novel anti-cancer therapeutics.[7][8]

The specific compound, 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, while not extensively characterized in publicly available literature, possesses structural features consistent with other reported TP inhibitors. The bulky tert-butyl group at the 7-position may confer favorable interactions within the enzyme's active site or an allosteric pocket. This guide, therefore, proposes a systematic approach to validate its inhibitory potential against TP.

Comparative Landscape: Benchmarking Against Established Thymidine Phosphorylase Inhibitors

To contextualize the potential efficacy of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, it is essential to compare its performance against well-characterized TP inhibitors. This guide will use two primary reference compounds:

  • 7-Deazaxanthine (7DX): A commonly used reference inhibitor in TP assays.[4]

  • Tipiracil: A potent TP inhibitor used in combination with the cytotoxic agent trifluridine in the FDA-approved anticancer drug Lonsurf®.

The following table summarizes key inhibitory data for these established compounds, which will serve as a benchmark for our experimental validation.

InhibitorTargetIC50 (µM)Mechanism of Action
7-Deazaxanthine (7DX)Thymidine Phosphorylase~32 - 41.0Competitive
TipiracilThymidine Phosphorylase~0.014Competitive

Experimental Validation: A Step-by-Step Protocol for Determining TP Inhibition

The following protocol outlines a robust and reproducible spectrophotometric assay to determine the in vitro inhibitory activity of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one against thymidine phosphorylase. This method is based on the enzymatic conversion of thymidine to thymine, which results in a measurable change in absorbance.

Materials and Reagents:
  • Recombinant Human Thymidine Phosphorylase (TP)

  • Thymidine

  • Potassium Phosphate Buffer (pH 7.4)

  • 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

  • 7-Deazaxanthine (7DX) (Positive Control)

  • Tipiracil (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 290 nm

Experimental Workflow:

The overall workflow for the TP inhibition assay is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - TP Enzyme Solution - Thymidine Substrate - Test Compound Dilutions - Control Inhibitor Dilutions prep_plate Prepare 96-well Plate: - Add Buffer - Add Test/Control Compounds prep_reagents->prep_plate Dispense pre_incubation Pre-incubation: Incubate Enzyme with Inhibitors prep_plate->pre_incubation Add Enzyme initiate_reaction Initiate Reaction: Add Thymidine Substrate pre_incubation->initiate_reaction Start Reaction kinetic_read Kinetic Measurement: Read Absorbance at 290 nm over time initiate_reaction->kinetic_read calc_rates Calculate Reaction Rates kinetic_read->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_dose_response Plot Dose-Response Curve calc_inhibition->plot_dose_response calc_ic50 Determine IC50 Value plot_dose_response->calc_ic50

Caption: Workflow for the Thymidine Phosphorylase Inhibition Assay.

Detailed Protocol:
  • Reagent Preparation:

    • TP Enzyme Solution: Prepare a working solution of recombinant human TP in potassium phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Thymidine Substrate Solution: Prepare a stock solution of thymidine in potassium phosphate buffer.

    • Test Compound and Control Dilutions: Prepare a stock solution of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in DMSO. Create a serial dilution series in potassium phosphate buffer to achieve a range of final assay concentrations. Prepare similar dilution series for 7-Deazaxanthine and Tipiracil. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Plate Setup:

    • In a 96-well UV-transparent microplate, add the following to the respective wells:

      • Blank wells: Potassium phosphate buffer.

      • Negative control wells (100% activity): Potassium phosphate buffer with the same final concentration of DMSO as the test wells.

      • Test compound wells: Serial dilutions of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

      • Positive control wells: Serial dilutions of 7-Deazaxanthine and Tipiracil.

  • Enzyme Addition and Pre-incubation:

    • Add the TP enzyme solution to all wells except the blank wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the thymidine substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer and measure the change in absorbance at 290 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and controls using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation).

Interpreting the Results: A Comparative Analysis

The calculated IC50 value for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one should be directly compared to the experimentally determined IC50 values for 7-Deazaxanthine and Tipiracil.

CompoundPredicted TargetExperimental IC50 (µM)
7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-oneThymidine PhosphorylaseTo be determined
7-Deazaxanthine (7DX)Thymidine PhosphorylaseTo be determined
TipiracilThymidine PhosphorylaseTo be determined

A potent inhibitory activity, ideally in the low micromolar to nanomolar range, would validate 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one as a promising lead compound for further development.

Mechanism of Inhibition Studies

To further characterize the inhibitory properties of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, it is recommended to perform kinetic studies to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

The following diagram illustrates the different types of enzyme inhibition that can be investigated:

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P + E EI->E - I E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 - S ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I P2 Product ES2->P2 + E EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S E3 Enzyme ES3 Enzyme-Substrate Complex E3->ES3 + S S3 Substrate I3 Inhibitor ES3->E3 - S ESI3 Enzyme-Substrate-Inhibitor Complex ES3->ESI3 + I P3 Product ES3->P3 + E ESI3->ES3 - I

Caption: Mechanisms of Enzyme Inhibition.

Conclusion

This guide provides a scientifically grounded and experimentally robust framework for the initial validation of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one as a potential inhibitor of thymidine phosphorylase. By following the detailed protocols and comparative analysis outlined herein, researchers can effectively assess the potency and potential of this novel compound, paving the way for further preclinical development as a potential anti-cancer agent.

References

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A Comparative Efficacy Analysis of Pyrazolo[1,5-a]triazine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]triazine scaffold, a notable purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comparative analysis of the efficacy of various pyrazolo[1,5-a]triazine analogs, with a primary focus on their anticancer properties. By synthesizing data from multiple studies, we aim to offer researchers and drug development professionals a clear perspective on the structure-activity relationships and therapeutic potential of this promising class of compounds.

Introduction: The Pyrazolo[1,5-a]triazine Scaffold as a Privileged Structure

The structural similarity of the pyrazolo[1,5-a]triazine core to endogenous purines allows these analogs to interact with biological targets that recognize purine-containing molecules, such as kinases.[3][4] This bioisosteric relationship has been a cornerstone in the design of numerous kinase inhibitors, a critical class of anticancer therapeutics.[1] Kinases play a pivotal role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[5] This guide will delve into the efficacy of pyrazolo[1,5-a]triazine analogs as inhibitors of key oncogenic kinases, particularly Cyclin-Dependent Kinases (CDKs).

Comparative Efficacy of Pyrazolo[1,5-a]triazine Analogs as CDK Inhibitors

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[6] Their aberrant activity in cancer cells leads to uncontrolled proliferation. Consequently, CDK inhibitors have emerged as a promising strategy for cancer therapy.[3]

Roscovitine and its Bioisosteric Analogs

(R)-roscovitine, a 2,6,9-trisubstituted purine, is a well-known CDK inhibitor that has undergone clinical trials.[3][4] However, researchers have sought to improve its potency and selectivity by synthesizing bioisosteric analogs. One such analog, the pyrazolo[1,5-a]-1,3,5-triazine derivative GP0210 , has demonstrated significantly higher potency compared to (R)-roscovitine.[3]

Table 1: Comparative Inhibitory Activity (IC50, µM) of (R)-Roscovitine and its Pyrazolo[1,5-a]triazine Analog GP0210 against Various CDKs

CompoundCDK1/cyclin BCDK2/cyclin ACDK5/p25CDK7/cyclin HCDK9/cyclin T
(R)-Roscovitine0.450.400.164.30.49
GP0210 0.13 0.11 0.05 1.3 0.12

Data sourced from Popowycz et al., 2009.[3]

The data clearly indicates that the pyrazolo[1,5-a]triazine scaffold in GP0210 leads to a marked increase in inhibitory activity across a panel of CDKs. This enhanced potency is attributed to the favorable physicochemical properties of the pyrazolo[1,5-a]triazine ring system, which can form key interactions within the ATP-binding pocket of the kinases.[3]

Novel Indolyl and 7-Aza-indolyl Pyrazolo[1,5-a]triazine Derivatives against Pancreatic Cancer

Recent research has focused on developing novel pyrazolo[1,5-a]triazine derivatives targeting Cyclin-Dependent Kinase 7 (CDK7) for the treatment of Pancreatic Ductal Adenocarcinoma (PDAC), a particularly aggressive malignancy.[6] A series of new indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazine derivatives were synthesized and evaluated for their antiproliferative activity against PDAC cell lines.[6][7]

Table 2: Cytotoxicity (IC50, µM) of Selected Pyrazolo[1,5-a]triazine Analogs in PDAC Cell Lines after 72h Treatment

CompoundSUIT 2.28PATU-TPANC-1
1b 0.230.761.10
1g 0.190.650.98

Data sourced from Carbone et al., 2025.[6]

Compounds 1b and 1g emerged as the most potent derivatives, exhibiting sub-micromolar to low micromolar IC50 values across the tested PDAC cell lines.[6] The SUIT 2.28 cell line was found to be the most sensitive to these compounds.[6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Disruption

The anticancer efficacy of these pyrazolo[1,5-a]triazine analogs is not solely due to their antiproliferative effects but also their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle.

CDK7 Inhibition and its Downstream Effects

CDK7 plays a dual role in both cell cycle progression and transcriptional regulation.[6][8] By inhibiting CDK7, the novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazine derivatives trigger a cascade of events leading to cancer cell death. These compounds were shown to induce apoptosis and upregulate the expression of apoptotic genes.[6][7] Furthermore, they cause a disruption in the cell cycle, arresting cancer cells and preventing their further division.[6]

Below is a simplified diagram illustrating the mechanism of action of CDK7-inhibiting pyrazolo[1,5-a]triazine analogs.

CDK7_Inhibition_Pathway Analog Pyrazolo[1,5-a]triazine Analog (e.g., 1g) CDK7 CDK7 Analog->CDK7 Transcription Transcription (RNA Polymerase II) CDK7->Transcription Promotes CellCycle Cell Cycle Progression CDK7->CellCycle Promotes Apoptosis Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Leads to MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with Pyrazolo[1,5-a]triazine Analogs (72h) Adhere->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate Incubate Add_MTT->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC50 Values Measure->Analyze End End Analyze->End

Caption: A stepwise workflow of the MTT assay for determining the cytotoxicity of pyrazolo[1,5-a]triazine analogs.

Kinase Inhibition Assay

These assays are performed to directly measure the inhibitory effect of the compounds on the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase (e.g., CDK7), a substrate peptide, and ATP.

  • Compound Addition: The pyrazolo[1,5-a]triazine analogs are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radiometric assays (using radiolabeled ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The kinase activity is measured, and the IC50 value is calculated to determine the potency of the inhibitor.

Structure-Activity Relationship (SAR) Insights

The efficacy of pyrazolo[1,5-a]triazine analogs is highly dependent on the nature and position of substituents on the core scaffold. For instance, in the case of the CDK7 inhibitors, the introduction of indolyl and 7-aza-indolyl moieties at the C7 position was found to be crucial for their potent antiproliferative activity. [6][9]Further optimization of these substituents can lead to the development of even more potent and selective inhibitors.

Conclusion and Future Directions

Pyrazolo[1,5-a]triazine analogs represent a highly promising class of compounds for the development of novel anticancer therapies. Their ability to potently inhibit key oncogenic kinases like CDKs, coupled with their capacity to induce apoptosis and disrupt the cell cycle, underscores their therapeutic potential. The comparative data presented in this guide highlights the superior efficacy of certain pyrazolo[1,5-a]triazine derivatives over existing inhibitors.

Future research should focus on:

  • Lead Optimization: Further diversifying the substituents on the pyrazolo[1,5-a]triazine scaffold to enhance potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the most promising analogs in preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetics. [10]* Combination Therapies: Investigating the synergistic effects of pyrazolo[1,5-a]triazine analogs with other established anticancer agents to overcome drug resistance.

By leveraging the insights gained from these comparative studies, the scientific community can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Carbone, D., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of medicinal chemistry, 52(3), 655-663. [Link]

  • Bettayeb, K., et al. (2009). Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. Bioorganic & medicinal chemistry, 17(9), 3471-3478. [Link]

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  • Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][3][6]riazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6653. [Link]

  • Carbone, D., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]

  • Ding, R., et al. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. Molecules, 15(12), 8723-8733. [Link]

  • Cerón-Carrasco, J. P., et al. (2018). Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents. Drug design, development and therapy, 12, 387-401. [Link]

  • Urakov, G. V., et al. (2015). Structure-based design, synthesis, and study of pyrazolo[1,5-a]t[4][6][11]riazine derivatives as potent inhibitors of protein kinase CK2. Journal of medicinal chemistry, 58(12), 5037-5049. [Link]

  • Mojzych, M., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][3][6]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International journal of molecular sciences, 21(18), 6835. [Link]

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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from discovery to clinical application is paved with rigorous validation. A critical, and often challenging, aspect of this process is understanding the inhibitor's selectivity. While high potency against the intended target is desirable, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] This guide provides an in-depth look at the methodologies used to assess the cross-reactivity of kinase inhibitors, using the pyrazolo[1,5-a]triazine scaffold as a central example.

The compound 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one belongs to the pyrazolo[1,5-a]triazine class of heterocyclic compounds. Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and the cell cycle.[4][5] Given the highly conserved nature of the ATP-binding pocket across the human kinome, a thorough investigation into the selectivity profile of any new pyrazolo[1,5-a]triazine derivative is not just a regulatory requirement, but a scientific necessity.[1]

This guide will not present pre-existing data for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, as comprehensive public data is not available. Instead, we will walk through the state-of-the-art experimental workflows for generating and interpreting a kinome-wide selectivity profile. We will use a hypothetical dataset for a representative pyrazolo[1,5-a]triazine compound to illustrate these principles in practice.

The Imperative of Kinome-Wide Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. The structural similarity of their ATP-binding sites makes achieving absolute inhibitor specificity a significant challenge.[1] Kinome profiling, the broad screening of an inhibitor against a large panel of kinases, serves several crucial functions:

  • Identification of Off-Targets: Unveiling unintended interactions that could lead to toxicity.

  • Mechanism Deconvolution: Ensuring that the observed cellular phenotype is a direct result of on-target inhibition.

  • Revealing Polypharmacology: Discovering additional targets that may contribute to the compound's efficacy, potentially opening new therapeutic avenues.[2]

  • Guiding Medicinal Chemistry: Providing structure-activity relationship (SAR) data to optimize for selectivity.[6][7]

Experimental Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is typically employed to build a comprehensive selectivity profile, combining direct biochemical assays with cell-based target engagement studies.

Biochemical Kinome Scanning

This is the most common initial approach for broad selectivity profiling. It involves testing the compound's ability to inhibit the enzymatic activity of a large number of purified recombinant kinases. Commercial services offer panels of over 300 kinases.[8]

This protocol describes a typical luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.

  • Compound Preparation: Serially dilute the test compound (e.g., 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one) in an appropriate buffer (e.g., DMSO) to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase buffer.

    • The specific recombinant kinase from the panel.

    • The corresponding peptide substrate and cofactors (e.g., MgCl₂).

    • The test compound at the desired concentration.

  • Initiation: Start the kinase reaction by adding ATP (typically at its Kₘ concentration for each kinase to ensure a sensitive measure of competitive inhibition).[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value for each interacting kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Pyrazolotriazine) Reaction Kinase Reaction (Incubate) Compound->Reaction KinasePanel Recombinant Kinase Panel KinasePanel->Reaction Reagents Substrate, ATP, Buffer Reagents->Reaction Stop Stop Reaction & Deplete ATP Reaction->Stop Add ADP-Glo™ Reagent Detect Luminescence Detection Stop->Detect Add Kinase Detection Reagent Inhibition Calculate % Inhibition Detect->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: Interaction map for the hypothetical inhibitor PZT-8.

Conclusion and Future Directions

The comprehensive profiling of kinase inhibitors is a cornerstone of modern drug discovery. While 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one serves as a relevant starting point from the promising pyrazolo[1,5-a]triazine class, its true potential can only be unlocked through rigorous cross-reactivity analysis. By employing a combination of broad biochemical screens and cell-based target engagement assays, researchers can build a detailed selectivity map.

This map is not merely a list of interactions but a critical tool for predicting potential toxicities, understanding the mechanism of action, and guiding the next generation of more selective and effective kinase inhibitors. The hypothetical case of PZT-8 illustrates that even a potent and relatively selective compound requires careful evaluation of its off-target profile to mitigate risks and ensure successful clinical translation.

References

  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • Comparative Guide to Kinase Inhibitor Cross-Reactivity: A Case Study Using a Represent
  • Minimizing the off-target reactivity of covalent kinase inhibitors by...
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  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PMC - PubMed Central.
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  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PubMed.
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  • Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. ScienceOpen.
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Unambiguous Structural Elucidation of 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one: A Comparative Guide to Modern Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. For researchers engaged with novel heterocyclic scaffolds such as pyrazolo[1,5-a]triazines, this analytical certainty underpins all subsequent biological and medicinal chemistry efforts. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography for the structural analysis of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one. Our focus is to move beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Central Role of NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution.[1][2] Its power lies in its ability to provide a detailed map of the atomic connectivity and spatial relationships within a molecule, offering insights into its dynamic solution-state conformation. Unlike other techniques that may require crystallization or provide only mass-to-charge information, NMR allows for a comprehensive structural narrative.

For a molecule like 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one, with its unique arrangement of aromatic and aliphatic protons and carbons, a multi-faceted NMR approach is essential. This typically involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

Predicted NMR Data for 7-Tert-butylpyrazolo[1,5-a]triazin-4(3H)-one

While specific experimental data for this exact molecule is not widely published, we can predict the expected chemical shifts based on extensive literature on analogous pyrazolo[1,5-a]triazine and pyrazolo[1,5-a]pyrimidine systems.[3][4] These predicted values serve as a robust framework for spectral interpretation.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
C(CH₃)₃ ~1.35 (s, 9H)~29.0C(CH₃)₃, C7
C(CH₃)₃ -~32.0H-C(CH₃)₃
H2 ~8.10 (s, 1H)~146.0C4, C8a, C2-N1
H5 ~6.50 (s, 1H)~98.0C4, C7, C8a
NH (3H) ~12.90 (br s, 1H)-C4, C2
C2 -~158.0H2, NH
C4 -~149.0H2, H5, NH
C7 -~165.0H5, H-C(CH₃)₃
C8a -~144.0H2, H5

Note: Chemical shifts are referenced to TMS and are solvent-dependent. Predicted values are for DMSO-d₆.

A Step-by-Step Experimental NMR Workflow

The following protocol outlines a logical sequence of NMR experiments designed for the complete structural assignment of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one.

1. Sample Preparation:

  • Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like N-H.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. Acquisition of 1D Spectra:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This initial spectrum provides crucial information on the number of distinct proton environments, their integration (ratio of protons), and their splitting patterns (J-coupling). For our target molecule, we expect to see a large singlet for the nine equivalent protons of the tert-butyl group, two singlets in the aromatic region for H2 and H5, and a broad singlet for the N-H proton.[3]

  • ¹³C NMR & DEPT-135: A carbon-13 spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is then run to differentiate between CH₃, CH₂, and CH carbons. In this case, it would confirm the presence of the methyl carbons of the tert-butyl group and the two CH carbons of the heterocyclic core.

3. Acquisition of 2D Correlation Spectra:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, with no adjacent protons, the COSY spectrum is expected to be simple, confirming the isolated nature of the H2 and H5 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton with the carbon atom to which it is directly attached.[5] It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. We would expect to see cross-peaks connecting the ¹H signals of the tert-butyl, H2, and H5 protons to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is pivotal for piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds away.[5] For instance, the protons of the tert-butyl group should show a correlation to the C7 carbon, definitively placing the bulky substituent on the pyrazole ring. Similarly, the H2 proton should show correlations to the C4 and C8a carbons, confirming the structure of the triazine ring.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Analysis H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Couplings) H1->COSY C13 ¹³C NMR & DEPT-135 (Carbon Environments & Types) HSQC HSQC (Direct ¹H-¹³C Correlations) C13->HSQC Skeleton Assemble Molecular Skeleton COSY->Skeleton Connectivity Establish C-H Connectivity HSQC->Connectivity HMBC HMBC (Long-Range ¹H-¹³C Correlations) HMBC->Skeleton Connectivity->HMBC Final Final Structure Confirmation Skeleton->Final

Comparative Analysis with Alternative Techniques

While NMR is exceptionally powerful, a truly rigorous structural elucidation often involves orthogonal techniques to validate the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a primary check for the molecular formula.[6] For 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one (C₉H₁₂N₄O), high-resolution mass spectrometry (HRMS) would confirm the molecular weight of 192.1011 g/mol .[7]

  • Strengths:

    • Extremely sensitive, requiring very little sample.

    • Provides a definitive molecular formula when using high-resolution instruments.

    • Fragmentation patterns can offer clues about the molecular structure.

  • Limitations:

    • Does not provide information about the specific arrangement of atoms or stereochemistry.

    • Isomers are often indistinguishable by MS alone.

G cluster_tech Analytical Techniques cluster_info Information Provided NMR NMR Spectroscopy Connectivity 3D Structure in Solution Connectivity Dynamics NMR->Connectivity MS Mass Spectrometry Formula Molecular Formula Fragmentation MS->Formula Xray X-ray Crystallography SolidState 3D Structure in Solid-State Absolute Stereochemistry Xray->SolidState

X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule in the solid state.[8][9] It provides precise bond lengths, bond angles, and absolute stereochemistry.

  • Strengths:

    • Provides an unambiguous, high-resolution 3D structure.[1]

    • The definitive method for determining absolute stereochemistry.

  • Limitations:

    • Requires a suitable single crystal, which can be challenging and time-consuming to grow.

    • The determined structure is of the molecule in a static, crystalline state, which may not fully represent its conformation in solution where biological activity occurs.[2]

    • Not suitable for non-crystalline or amorphous solids.

Conclusion: An Integrated Approach for Unquestionable Integrity

For the structural analysis of 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one, a hierarchical and integrated analytical approach is recommended for the highest level of scientific rigor.

  • Initial Confirmation: Begin with Mass Spectrometry to confirm the molecular weight and elemental composition.

  • Comprehensive Structural Elucidation: Employ a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) to determine the complete atomic connectivity and solution-state conformation.

  • Absolute Proof (if required): If the molecule is crystalline and absolute stereochemistry or a precise solid-state structure is needed, X-ray Crystallography provides the definitive answer.

By leveraging the complementary strengths of these techniques, researchers can build a self-validating dossier of structural information, ensuring the integrity of their findings and providing a solid foundation for further investigation into the biological potential of novel chemical entities.

References

  • W. W. Paudler, J. E. Kuder, and L. S. Helmick, "Mass spectra of substituted pyrazolo[1,5‐a]‐1,3,5‐triazines," Digital Commons @ Michigan Tech, 1975. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of the mass spectrometry analysis of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. We will explore the nuances of its analysis by mass spectrometry, compare this technique with viable alternatives, and provide the experimental data and protocols necessary for reproducible results. Our approach is grounded in years of field experience, ensuring that the insights provided are not just theoretically sound but also practically applicable.

Introduction to 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one is a nitrogen-rich heterocyclic compound with the molecular formula C9H12N4O and a monoisotopic mass of 192.1011 Da.[1] Its structure, featuring a fused pyrazolo-triazine core and a bulky tert-butyl substituent, presents unique analytical challenges and opportunities. Accurate determination of its structure and purity is a critical step in its development as a potential therapeutic agent.

Mass Spectrometry: The Gold Standard for Structural Elucidation

Mass spectrometry (MS) stands out as a primary tool for the analysis of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one due to its exceptional sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.

Ionization Techniques: Hard vs. Soft Ionization

The choice of ionization technique is critical. For novel compounds, obtaining both the molecular ion and informative fragments is ideal.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[2][3] This is invaluable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint. However, for some molecules, the molecular ion peak may be weak or absent.

  • Electrospray Ionization (ESI): A "soft" ionization technique, ESI is less likely to cause in-source fragmentation, typically yielding a prominent protonated molecule, [M+H]+. This is advantageous for confirming the molecular weight of the compound.

For a comprehensive analysis of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, a combination of both hard and soft ionization techniques is recommended.

Mass Analyzers: A Comparative Overview

The choice of mass analyzer dictates the resolution, mass accuracy, and speed of analysis.

Mass AnalyzerStrengthsWeaknessesBest Suited For
Quadrupole Cost-effective, robust, good for quantitative analysis.Lower resolution and mass accuracy.Routine targeted analysis and quantification.
Ion Trap Excellent for MSn fragmentation studies, good sensitivity.Lower resolution, potential for space-charge effects.In-depth structural elucidation through multi-stage fragmentation.
Time-of-Flight (TOF) High resolution, excellent mass accuracy, fast scan speed.Higher cost.Accurate mass measurements for formula determination.
Quadrupole Time-of-Flight (Q-TOF) Combines the quantitative capabilities of a quadrupole with the high resolution and mass accuracy of a TOF.Higher cost and complexity.Comprehensive qualitative and quantitative analysis.[4][5][6]

For the initial characterization of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, a high-resolution mass spectrometer such as a Q-TOF is ideal.

Experimental Protocol: LC-MS/MS Analysis of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curves and quality control samples.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (Q-TOF)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Desolvation gas at 600 L/hr.

  • Acquisition Mode: MS/MS with collision-induced dissociation (CID).

  • Collision Energy: Ramp from 10 to 40 eV to obtain a range of fragment ions.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (Q-TOF) stock 1 mg/mL Stock Solution working Working Solutions stock->working Serial Dilution injection Inject 5 µL working->injection column C18 Reverse-Phase Column injection->column separation Gradient Elution column->separation esi ESI+ Ionization separation->esi q1 Quadrupole (Precursor Selection) esi->q1 cid Collision Cell (CID) q1->cid tof TOF Analyzer (Fragment Detection) cid->tof

Caption: LC-MS/MS workflow for the analysis of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

Predicted Fragmentation Pattern

Based on the structure of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one and established fragmentation rules for similar heterocyclic compounds, we can predict the following fragmentation pathways under electron ionization or collision-induced dissociation.[7][8]

  • Loss of a Methyl Radical: The tert-butyl group is prone to the loss of a methyl radical (CH3•), resulting in a stable tertiary carbocation. This would produce a fragment ion at m/z 177.[1][9]

  • Loss of Isobutylene: A common fragmentation pathway for tert-butyl groups is the loss of isobutylene (C4H8) via a rearrangement, leading to a fragment at m/z 136.

  • Cleavage of the Triazine Ring: The triazine ring can undergo cleavage, potentially leading to the loss of N2 and CO, or other small neutral molecules.

  • Retro-Diels-Alder (RDA) Reaction: Fused heterocyclic systems can undergo RDA reactions, leading to the cleavage of the ring system into two smaller fragments.

Fragmentation Pathway Diagram

fragmentation_pathway M [M]+• m/z 192 F1 [M - CH3]+• m/z 177 M->F1 - CH3• F2 [M - C4H8]+• m/z 136 M->F2 - C4H8 F3 Further Fragments F1->F3 Ring Cleavage F2->F3 Ring Cleavage

Caption: Predicted fragmentation pathways for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications.

TechniquePrincipleAdvantagesDisadvantagesApplication for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one
HPLC-UV Separation by liquid chromatography and detection by UV-Vis absorbance.Robust, cost-effective, good for quantitative analysis.Lower sensitivity and specificity than MS, provides no structural information beyond retention time.Routine purity analysis and quantification in quality control settings.[10][11]
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides detailed structural information, including connectivity of atoms.Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.Unambiguous structure confirmation and elucidation of isomeric forms.[12][13][14]
GC-MS Separation by gas chromatography and detection by mass spectrometry.Excellent separation for volatile and thermally stable compounds, established libraries for identification.Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.Analysis of volatile impurities or degradation products.[15][16][17]

Trustworthiness and Method Validation

To ensure the reliability of the analytical data, the described LC-MS/MS method must be validated according to established guidelines.[18][19][20] Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a definite range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter of a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The mass spectrometric analysis of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for its characterization and quantification. The use of high-resolution mass spectrometry, such as Q-TOF, provides accurate mass measurements and detailed fragmentation information, which are crucial for structural confirmation. While other techniques like HPLC-UV and NMR provide valuable complementary information, LC-MS/MS remains the cornerstone for in-depth analysis in a drug development setting. The experimental protocol and predicted fragmentation patterns provided in this guide serve as a robust starting point for researchers working with this and similar pyrazolotriazine derivatives.

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Comparative In Vivo Efficacy of Pyrazolo[1,5-a]triazine-Based Compounds: A Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in oncology, the pyrazolo[1,5-a]triazine scaffold has emerged as a promising framework for the development of targeted cancer therapeutics. This guide provides a comparative analysis of the potential in vivo efficacy of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one , a representative member of this class. As direct in vivo studies on this specific molecule are not yet publicly available, this document synthesizes data from closely related analogs to project its therapeutic potential and contextualize its performance against other targeted agents. We will focus on the likely mechanism of action—inhibition of Cyclin-Dependent Kinase 7 (CDK7)—a master regulator of transcription and cell cycle progression, making it a compelling target in cancers like Pancreatic Ductal Adenocarcinoma (PDAC).[1][2]

The Central Role of CDK7 in Cancer Pathophysiology

Cyclin-Dependent Kinase 7 (CDK7) occupies a unique and critical position at the intersection of cell cycle control and gene transcription. It functions as a core component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a crucial step for the initiation and elongation of transcription.[3] Furthermore, as the CDK-activating kinase (CAK), CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell proliferation.[3][4][5]

In many cancers, including PDAC, there is a dependency on high levels of transcriptional activity to maintain the expression of oncogenes and survival factors.[6] This "transcriptional addiction" makes cancer cells particularly vulnerable to the inhibition of master regulators like CDK7.[6] By targeting CDK7, it is possible to simultaneously halt the transcription of key oncogenic drivers and arrest the cell cycle, leading to potent anti-tumor effects.[2][7][8]

cluster_0 CDK7 Dual Function cluster_1 Transcription Control cluster_2 Cell Cycle Control (CAK) cluster_3 Therapeutic Intervention cluster_4 Downstream Effects CDK7 CDK7 / Cyclin H / MAT1 TFIIH TFIIH Complex CDK7->TFIIH associates with CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7->CDK1_2_4_6 phosphorylates & activates Transcription_Inhibition Transcription Inhibition CellCycle_Arrest Cell Cycle Arrest RNAPII RNA Polymerase II TFIIH->RNAPII phosphorylates CTD Oncogenes Oncogene Transcription (e.g., MYC) RNAPII->Oncogenes initiates CellCycle Cell Cycle Progression (G1/S, G2/M Transitions) CDK1_2_4_6->CellCycle drives Inhibitor 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one (Hypothesized CDK7 Inhibitor) Inhibitor->CDK7 Inhibits Apoptosis Apoptosis Transcription_Inhibition->Apoptosis CellCycle_Arrest->Apoptosis A 1. Cell Culture Human PDAC cells (e.g., PANC-1, MiaPaCa-2) cultured to ~80% confluency. C 3. Cell Implantation Inject 1x10^6 cells in 20 µL PBS/Matrigel into the pancreas via ultrasound guidance. A->C B 2. Animal Acclimatization 6-8 week old female athymic nude mice acclimatized for 1 week. B->C D 4. Tumor Growth Monitoring Monitor tumor volume via ultrasound or bioluminescence imaging (if using luciferase-tagged cells). C->D E 5. Randomization When tumors reach ~100 mm³, randomize mice into treatment groups (n=8-10 per group). D->E F 6. Treatment Administration - Vehicle Control (e.g., 0.5% CMC) - Test Compound (e.g., 25, 50 mg/kg, PO, QD) - Positive Control (e.g., Gemcitabine) E->F G 7. Efficacy Endpoints - Tumor Volume (caliper/imaging 2x weekly) - Body Weight (2x weekly) - Overall Survival F->G H 8. Terminal Analysis - Excise tumors for weight, histology (IHC) - Western blot for p-RNAPII, c-Myc - Collect plasma for PK analysis G->H

Figure 2. Experimental workflow for an orthotopic xenograft study.
Detailed Step-by-Step Methodology
  • Cell Preparation:

    • Culture a human pancreatic cancer cell line (e.g., PANC-1) in the recommended medium until it reaches approximately 80% confluency.

    • Harvest the cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 107 cells/mL. Keep on ice to prevent Matrigel polymerization. [9][10]

  • Animal Handling and Surgical Procedure:

    • Anesthetize 6-8 week old female athymic nude mice. [1] * Using an ultrasound-guided injection system, carefully inject 20 µL of the cell suspension (containing 1 x 106 cells) directly into the pancreas. This minimally invasive technique improves reproducibility and animal welfare. [1] * Monitor the animals for post-operative recovery.

  • Tumor Growth and Randomization:

    • Beginning 7-10 days post-implantation, measure tumor growth twice weekly using ultrasound imaging.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, Test Compound at low and high doses, Positive Control).

  • Dosing and Monitoring:

    • Prepare the 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage (PO).

    • Administer the assigned treatments daily (QD) for a period of 21-28 days.

    • Record tumor volumes and body weights twice weekly as indicators of efficacy and toxicity, respectively.

  • Endpoint Analysis:

    • The primary endpoint is Tumor Growth Inhibition (TGI). A secondary endpoint can be an overall survival study.

    • At the end of the treatment period, euthanize the animals and excise the tumors. Record the final tumor weights.

    • Process a portion of each tumor for histopathology and immunohistochemistry (IHC) to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

    • Flash-freeze another portion for Western blot analysis to confirm target engagement (e.g., reduction in phosphorylated RNA Polymerase II).

Conclusion and Future Directions

While direct in vivo efficacy data for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one remains to be published, the collective evidence from related pyrazolo[1,5-a]triazine analogs and other CDK7 inhibitors provides a strong rationale for its investigation as an anti-cancer agent. The demonstrated in vivo activity and favorable pharmacokinetic profiles of compounds like Samuraciclib and LDC4297 suggest that the pyrazolo[1,5-a]triazine scaffold is a viable starting point for developing potent, selective, and orally bioavailable CDK7 inhibitors. [11][12]The proposed orthotopic pancreatic cancer xenograft model provides a robust and clinically relevant framework for definitively assessing its therapeutic potential. Future studies should focus on executing such efficacy trials, alongside detailed pharmacokinetic and pharmacodynamic analyses, to establish a clear path toward potential clinical development.

References

  • Molecules. (2022). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. National Institutes of Health. [Link]

  • JoVE. (2021). Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. Journal of Visualized Experiments. [Link]

  • Journal of Hematology & Oncology. (2022). CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer. Mayo Clinic. [Link]

  • Hirshberg Foundation for Pancreatic Cancer Research. (n.d.). Pancreatic Cancer Models. Hirshberg Foundation. [Link]

  • Universal Biologicals. (n.d.). LDC4297. Universal Biologicals. [Link]

  • Spandidos Publications. (2015). Construction of orthotopic xenograft mouse models for human pancreatic cancer. Spandidos Publications. [Link]

  • National Institutes of Health. (2015). Construction of orthotopic xenograft mouse models for human pancreatic cancer. National Library of Medicine. [Link]

  • National Institutes of Health. (2024). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. National Library of Medicine. [Link]

  • PubMed. (2024). Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model. National Library of Medicine. [Link]

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  • News-Medical.Net. (2023). New research sheds light on CDK7's role in cancer cell proliferation. News-Medical.Net. [Link]

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A Comparative Guide to Pyrazolo[1,5-a]triazine Derivatives as Thymidine Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer chemotherapy, targeting tumor angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a pivotal strategy. A key player in this process is thymidine phosphorylase (TP), an enzyme that is overexpressed in a multitude of solid tumors.[1] High levels of TP have been correlated with increased tumor growth, invasion, and metastasis, making it a compelling target for the development of novel anti-cancer agents.[1][2] Among the various classes of compounds investigated as TP inhibitors, pyrazolo[1,5-a]triazine derivatives have emerged as a particularly promising scaffold. This guide provides a comprehensive comparison of these derivatives, delving into their structure-activity relationships, inhibitory potency, and mechanistic insights, supported by experimental data.

The Rationale for Targeting Thymidine Phosphorylase

Thymidine phosphorylase, also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a crucial enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1] Its role in cancer progression is twofold. Firstly, it promotes angiogenesis, and secondly, it can metabolize and thereby inactivate certain nucleoside-based anticancer drugs.[3] Consequently, inhibiting TP activity presents a dual benefit: suppressing tumor-induced angiogenesis and enhancing the efficacy of co-administered chemotherapeutic agents.

The Emergence of Pyrazolo[1,5-a]triazines as Potent TP Inhibitors

The pyrazolo[1,5-a]triazine scaffold has proven to be a versatile template for the design of potent enzyme inhibitors.[4][5] This nitrogen-rich heterocyclic system serves as a bioisosteric mimic of naturally occurring purines, allowing for interactions with the active sites of various enzymes, including thymidine phosphorylase.[5] Research has led to the synthesis and evaluation of several series of pyrazolo[1,5-a]triazine derivatives, revealing critical structural features that govern their inhibitory activity against TP.

Comparative Analysis of Inhibitory Potency

Extensive structure-activity relationship (SAR) studies have been conducted on various pyrazolo[1,5-a]triazine derivatives. The data consistently highlights the superior potency of the 1,3-dihydro-pyrazolo[1,5-a][2][4][6]triazin-2-thioxo-4-one scaffold over its 2,4-dione counterpart.[2][3]

A key study synthesized and evaluated 52 compounds, leading to the identification of a particularly potent inhibitor, designated as 17p . This compound, bearing a para-substituted pentafluorosulfur group on a phenyl ring at position 8 of the pyrazolo[1,5-a][2][4][6]triazin-2-thioxo-4-one scaffold, exhibited an impressive IC50 value of 0.04 µM.[2] This represents an approximately 800-fold increase in potency compared to the well-known TP inhibitor, 7-deazaxanthine (7DX), which had an IC50 of 32 µM under the same assay conditions.[2]

The SAR studies further elucidated that substituents with positive sigma (σ) and pi (π) electronic effects at the para-position of the phenyl ring attached to position 8 of the scaffold are crucial for high inhibitory activity.[2]

CompoundScaffoldKey Substituent (at position 8)IC50 (µM)Fold-Potency vs. 7DXReference
17p 1,3-dihydro-pyrazolo[1,5-a][2][4][6]triazin-2-thioxo-4-onePhenyl with para-pentafluorosulfur group0.04~800x[2]
7-Deazaxanthine (7DX) 7-Deazaxanthine-321x[2]
1H,3H-pyrazolo[1,5-a]- 1,3,5-triazine-2,4-diones (general) 1,3-dihydro-pyrazolo[1,5-a][2][4][6]triazin-2,4-dioneVarious>150Inactive[3]
Pyrazolo[1,5-a]-1,3,5-triazine-2-thioxo-4(1H,3H)-ones (general) 1,3-dihydro-pyrazolo[1,5-a][2][4][6]triazin-2-thioxo-4-oneVariousActive-[3]

Mechanistic Insights: Understanding the Mode of Inhibition

Kinetic studies performed on the most potent compound, 17p , revealed a non-competitive mode of inhibition with respect to the thymidine substrate.[2] This finding is significant as it suggests that 17p binds to a site on the thymidine phosphorylase enzyme that is distinct from the substrate-binding site. This allosteric binding likely induces a conformational change in the enzyme, thereby reducing its catalytic efficiency.

In contrast, other studies on related triazolo[1,5-a][2][4][6]triazine derivatives have reported a mixed-type inhibition.[7][8] This suggests that the precise mechanism of inhibition can be modulated by subtle structural modifications to the pyrazolo[1,5-a]triazine scaffold.

Experimental Protocols

Thymidine Phosphorylase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of pyrazolo[1,5-a]triazine derivatives against thymidine phosphorylase.

Materials:

  • Recombinant human thymidine phosphorylase

  • Thymidine (substrate)

  • Potassium phosphate buffer

  • Xanthine oxidase

  • Thymine (product)

  • Test compounds (pyrazolo[1,5-a]triazine derivatives)

  • 96-well microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of thymidine phosphorylase and thymidine in potassium phosphate buffer.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Reaction:

    • To each well of a 96-well plate, add the enzyme solution.

    • Add the test compound solution at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

    • Initiate the reaction by adding the thymidine substrate.

  • Detection: The enzymatic conversion of thymidine to thymine is monitored by a coupled reaction with xanthine oxidase, which leads to the formation of uric acid. The increase in absorbance at a specific wavelength (e.g., 290 nm) due to uric acid formation is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Core Scaffold and Inhibition Mechanism

G cluster_scaffold Pyrazolo[1,5-a][1,3,5]triazine-2-thioxo-4-one Scaffold cluster_inhibition Non-Competitive Inhibition Mechanism Scaffold Core Ring Structure R1 Position 8 (e.g., Substituted Phenyl) Scaffold->R1 Substitution Site Thioxo 2-Thioxo Group (Crucial for Activity) Scaffold->Thioxo Key Functional Group Enzyme Thymidine Phosphorylase AllostericSite ActiveSite Substrate Thymidine Substrate->ActiveSite Binds to Inhibitor Pyrazolo[1,5-a]triazine Derivative (e.g., 17p) Inhibitor->AllostericSite Binds to AllostericSite->ActiveSite Induces Conformational Change

Caption: Core scaffold and non-competitive inhibition mechanism.

Future Directions and Conclusion

The pyrazolo[1,5-a]triazine scaffold has unequivocally demonstrated its value as a template for the design of highly potent thymidine phosphorylase inhibitors. The remarkable potency of compounds like 17p underscores the potential of this chemical class. Further optimization of this scaffold, guided by the established structure-activity relationships, could lead to the development of clinical candidates with enhanced anti-angiogenic and anti-tumor properties. The non-competitive inhibition mechanism observed for some of these derivatives offers a potential advantage in terms of overcoming substrate competition in the tumor microenvironment. Continued investigation into the in vivo efficacy and pharmacokinetic properties of these promising compounds is warranted to translate these preclinical findings into tangible therapeutic benefits for cancer patients.

References

  • Sun, L., & Chui, W. K. (2013). Synthesis of pyrazolo[1,5-a][2][4][6]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 479-490. [Link]

  • Sun, L., & Chui, W. K. (2011). Synthesis and Thymidine Phosphorylase Inhibition Evaluation of Pyrazolo[2,3-a]-1,3,5-triazines. Molecular Diversity Preservation International. [Link]

  • Request PDF. (2013). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][2][4][6]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. ResearchGate. [Link]

  • Bera, H., et al. (2013). Synthesis and in vitro evaluation of 1,2,4-triazolo[1,5-a][2][4][6]triazine derivatives as thymidine phosphorylase inhibitors. Chemical Biology & Drug Design, 82(3), 351-360. [Link]

  • Request PDF. (2017). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][4][6] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. ResearchGate. [Link]

  • Request PDF. (2019). Pyrazolo[1,5-a][2][4][6]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. [Link]

  • Bera, H., et al. (2013). Synthesis and in vitro evaluation of 1,2,4-triazolo[1,5-a][2][4][6]triazine derivatives as thymidine phosphorylase inhibitors. Chemical Biology & Drug Design, 82(3), 351-360. [Link]

  • Bera, H., et al. (2014). Discovery of mixed type thymidine phosphorylase inhibitors endowed with antiangiogenic properties: synthesis, pharmacological evaluation and molecular docking study of 2-thioxo-pyrazolo[1,5-a][2][4][6]triazin-4-ones. Part II. European Journal of Medicinal Chemistry, 78, 294-303. [Link]

  • Request PDF. (n.d.). thymidine phosphorylase inhibitor (120) mechanism in cancer. ResearchGate. [Link]

  • Mojzych, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][7]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(19), 6539. [Link]

  • Mojzych, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(11), 3169. [Link]

  • Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]

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Confirming the Binding Mode of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, elucidating the precise binding mode of a small molecule to its biological target is a cornerstone of rational drug design. This guide provides an in-depth, comparative analysis of key experimental techniques for confirming the binding mode of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, a potent kinase inhibitor. As a senior application scientist, this guide moves beyond a simple recitation of protocols to offer a strategic framework for selecting and integrating orthogonal experimental approaches to build a robust and validated model of protein-ligand interaction.

For the purpose of this guide, we will consider Cyclin-Dependent Kinase 7 (CDK7) as the putative target for 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one, based on the established activity of structurally related pyrazolotriazine and pyrazolopyrimidine derivatives as potent CDK7 inhibitors.[1][2][3] CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target in oncology.[4]

A Multi-Faceted Approach to Binding Mode Validation

Confirming a binding mode is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. A combination of structural, biophysical, and biochemical methods is essential to build a high-confidence model of how a ligand interacts with its target. Each technique offers a unique lens through which to view the interaction, providing complementary data that, when integrated, paint a comprehensive picture.

Workflow for Binding Mode Confirmation

Overall Workflow for Binding Mode Confirmation cluster_0 Initial Characterization cluster_1 Biophysical Characterization cluster_2 Structural Determination cluster_3 Validation and Refinement Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Initial_Binding_Assay Initial Binding Assay (e.g., DSF, FP) Biochemical_Assay->Initial_Binding_Assay Confirm Target Engagement SPR Surface Plasmon Resonance (SPR) Initial_Binding_Assay->SPR Quantify Affinity & Kinetics ITC Isothermal Titration Calorimetry (ITC) Initial_Binding_Assay->ITC Determine Thermodynamics X_ray_Crystallography X-ray Crystallography / Cryo-EM SPR->X_ray_Crystallography Guide Co-crystallization ITC->X_ray_Crystallography Confirm Stoichiometry SDM Site-Directed Mutagenesis X_ray_Crystallography->SDM Identify Key Residues SAR Structure-Activity Relationship (SAR) SDM->SAR Validate Interactions SAR->Biochemical_Assay Optimize Compound

Caption: A typical workflow for confirming the binding mode of a small molecule inhibitor.

Structural Elucidation: The Gold Standard

High-resolution structural data from X-ray crystallography or cryo-electron microscopy (cryo-EM) provides the most detailed and unambiguous view of a protein-ligand complex. These techniques allow for the direct visualization of the ligand's binding pose, its interactions with specific amino acid residues, and any conformational changes in the protein upon binding.

Recent studies have successfully determined the structures of CDK7 in complex with pyrazolopyrimidine and pyrazolotriazine inhibitors, providing a blueprint for understanding the binding mode of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one. For instance, the cryo-EM structure of CDK7 in complex with the pyrazolotriazine LDC4297 (PDB ID: 8P7L) and the crystal structure of the CDK7 kinase domain with the same inhibitor (PDB ID: 8P4Z) offer invaluable insights.[5][6]

Key Interactions in the CDK7 Active Site

Putative Interactions of a Pyrazolotriazine Inhibitor in the CDK7 ATP-binding Site Tert_butyl Tert-butyl Group Hydrophobic_Pocket Hydrophobic Pocket Tert_butyl->Hydrophobic_Pocket Hydrophobic Interaction Glu95 Glu95 (Hinge) Phe91 Phe91 (Gatekeeper) Asp155 Asp155 (DFG motif) Inhibitor Inhibitor Inhibitor->Glu95 H-bond

Caption: A simplified diagram of the putative key interactions of a pyrazolotriazine inhibitor within the CDK7 active site.

Experimental Protocol: X-ray Crystallography of CDK7-Inhibitor Complex
  • Protein Expression and Purification: Express recombinant human CDK7 (and its binding partners Cyclin H and MAT1 for the full complex) in a suitable expression system (e.g., insect cells). Purify the protein complex to homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified CDK7 complex with a molar excess of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one to ensure saturation of the binding site.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals of the CDK7-inhibitor complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known CDK7 structure as a search model. Refine the atomic coordinates against the experimental data to generate a high-resolution model of the CDK7-inhibitor complex.

Biophysical Characterization: Quantifying the Interaction

While structural methods provide a static snapshot, biophysical techniques are essential for characterizing the thermodynamics and kinetics of the binding event in solution. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful and widely used methods in this regard.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the protein) immobilized on a sensor surface in real-time.[7] This allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Experimental Protocol: SPR Analysis of Inhibitor Binding to CDK7

  • Protein Immobilization: Immobilize purified CDK7 onto a sensor chip (e.g., via amine coupling or capture of a tagged protein).

  • Analyte Preparation: Prepare a series of dilutions of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the inhibitor over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8] A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Experimental Protocol: ITC Analysis of Inhibitor Binding to CDK7

  • Sample Preparation: Prepare solutions of purified CDK7 and 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one in the same, well-dialyzed buffer to minimize heats of dilution.

  • Titration: Place the CDK7 solution in the sample cell of the calorimeter and the inhibitor solution in the injection syringe.

  • Data Acquisition: Inject small aliquots of the inhibitor into the protein solution and measure the resulting heat changes.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Comparative Analysis of Biophysical Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Data Binding kinetics (k_on, k_off), Affinity (K_D)Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)
Principle Change in refractive index upon bindingHeat change upon binding
Protein Requirement Lower (micrograms)Higher (milligrams)
Throughput HigherLower
Advantages Real-time kinetic information, higher throughputDirect measurement of thermodynamics, solution-based
Limitations Protein immobilization can affect activityLower throughput, sensitive to buffer mismatches

Biochemical Validation: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful biochemical technique to validate the functional importance of specific amino acid residues in the binding of a ligand.[9] By mutating key residues identified from structural or modeling studies and assessing the impact on inhibitor binding or activity, one can confirm their direct role in the interaction.

For CDK7, several residues in the ATP-binding site are critical for inhibitor binding. For ATP-competitive inhibitors like our hypothetical pyrazolotriazine, key interactions are expected with the hinge region (e.g., Met94, Glu95) and the gatekeeper residue (Phe91). For covalent inhibitors that target CDK7, the non-catalytic cysteine residue Cys312 is the key site of interaction.

Experimental Protocol: Site-Directed Mutagenesis of the CDK7 Active Site

  • Mutant Generation: Introduce point mutations into the CDK7 expression vector to change key residues (e.g., Met94Ala, Phe91Ala, Cys312Ser).

  • Protein Expression and Purification: Express and purify the mutant CDK7 proteins.

  • Binding Affinity Measurement: Determine the binding affinity (e.g., K_D or IC50) of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one to the wild-type and mutant CDK7 proteins using a suitable assay (e.g., SPR, ITC, or a kinase activity assay).

  • Data Comparison: Compare the binding affinities of the inhibitor for the wild-type and mutant proteins. A significant loss of affinity for a particular mutant indicates that the mutated residue is important for binding.

Expected Outcomes of Site-Directed Mutagenesis

CDK7 MutantExpected Impact on Binding of an ATP-Competitive InhibitorRationale
Met94Ala Significant loss of affinityDisruption of a key hydrogen bond with the hinge region.
Phe91Ala (Gatekeeper) Variable, may increase or decrease affinity depending on inhibitorAlters the size and shape of the hydrophobic pocket adjacent to the adenine-binding region.
Cys312Ser No significant change in affinity for a non-covalent inhibitorThis residue is outside the canonical ATP-binding site and is primarily involved in the binding of covalent inhibitors.

Conclusion

Confirming the binding mode of a novel inhibitor such as 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one to its target, CDK7, requires a multi-pronged approach that integrates structural, biophysical, and biochemical data. By combining the high-resolution structural insights from X-ray crystallography or cryo-EM with the quantitative kinetic and thermodynamic data from SPR and ITC, and validating these findings through site-directed mutagenesis, researchers can build a comprehensive and robust model of the protein-ligand interaction. This detailed understanding is paramount for guiding lead optimization efforts and ultimately developing safer and more effective therapeutics.

References

  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.
  • Olson, C. M., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology, 25(12), 1516-1527.e6.
  • Cushing, V. I., et al. (2024). High-resolution cryo-EM of the human CDK-activating kinase for structure-based drug design. RCSB PDB. [Link]

  • Laursen, M., et al. (2023). Crystal structure of the human CDK7 kinase domain in complex with LDC4297. RCSB PDB. [Link]

  • Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. (2014). PMC. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2020). PMC. [Link]

  • An Inhibitor's-Eye View of the ATP-Binding Site of CDKs in Different Regulatory States. (2014). ACS Publications. [Link]

  • Inhibitor selectivity for cyclin-dependent kinase 7: a structural, thermodynamic, and modelling study. (2017). SciSpace. [Link]

  • An Inhibitor's-Eye View of the ATP-Binding Site of CDKs in Different Regulatory States. (2014). NIH. [Link]

  • Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo. (2024). Clarivate. [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023). ScienceDirect. [Link]

  • Inhibitor selectivity for CDK7 - a structural, thermodynamic and modelling study. (2017). ResearchGate. [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023). PubMed. [Link]

  • A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations. (2015). American Society for Microbiology. [Link]

  • LDC4297. (n.d.). Universal Biologicals. [Link]

  • ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment. (2018). NIH. [Link]

  • ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment. (2018). American Association for Cancer Research. [Link]

  • 2.5 Å-resolution structure of human CDK-activating kinase bound to the clinical inhibitor ICEC0942. (2021). NIH. [Link]

  • ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment. (2018). ResearchGate. [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023). ResearchGate. [Link]

  • 2.5 Å-resolution structure of human CDK-activating kinase bound to the clinical inhibitor ICEC0942. (2021). eScholarship.org. [Link]

  • A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations. (2015). PubMed. [Link]

  • Assessing small molecule kinetics and affinity through SPR screening. (2023). News-Medical.Net. [Link]

  • CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer. (2020). PubMed Central. [Link]

  • ATP-site directed inhibitors of cyclin-dependent kinases. (2001). PubMed. [Link]

  • Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors. (2016). NIH. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Tert-butylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 7-tert-butylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (CAS No. 1286279-33-1), a specialized heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a cautious and informed approach, grounded in the known hazards of its structural parents and overarching regulatory frameworks, is paramount. This document is structured to provide clarity and ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: An Evidence-Based, Inferred Profile

Due to the novelty of 7-tert-butylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, a comprehensive, officially sanctioned hazard profile is not yet available. However, by examining the known hazards of its core structures, pyrazolo[1,5-a][1][2][3]triazine and 1,3,5-triazine, we can establish a highly probable hazard profile. The parent compound, pyrazolo(1,5-a)(1,3,5)triazine, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[4]. Similarly, 1,3,5-triazine is also designated as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation[5][6].

Therefore, it is scientifically prudent and ethically imperative to handle 7-tert-butylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one as a hazardous substance with the following inferred classifications:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 1/2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

This conservative classification mandates strict adherence to the safety and disposal protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, whether in pure form or in solution, the following PPE is mandatory. This is not merely a suggestion but a critical safety requirement to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye damage[5][6].
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation[4][5]. Gloves must be inspected before use and disposed of properly after handling[1][7].
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely and ventilation is inadequate, use a NIOSH-approved respirator.Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation[4][5].

The Disposal Protocol: A Step-by-Step, RCRA-Compliant Workflow

The disposal of 7-tert-butylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one must comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9][10]. These regulations ensure the "cradle-to-grave" management of hazardous waste.

Step 1: Waste Characterization and Segregation
  • Treat as Hazardous Waste: Given the inferred hazard profile, all waste containing 7-tert-butylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, including the pure compound, solutions, and contaminated materials (e.g., filter paper, gloves, and vials), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. Keep it separate to ensure proper disposal treatment.

Step 2: Containerization
  • Choose a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. For solid waste, a wide-mouthed, sealable container is appropriate. For liquid waste, use a screw-cap bottle.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste[8]. This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling
  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete and Accurate Information: The label must be clearly marked with the words "Hazardous Waste"[8]. It must also include the full chemical name: "7-tert-butylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant"). List all constituents of the waste, including solvents and their approximate percentages.

Step 4: Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA[11]. The SAA must be under the control of the laboratory personnel.

  • Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum time it can be stored in the SAA before being moved to a central accumulation area.

Step 5: Final Disposal
  • Engage a Licensed Disposal Company: The final disposal of the hazardous waste must be handled by a licensed and reputable hazardous waste disposal company[1][3]. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink[1][6][7]. This is illegal and environmentally irresponsible.

  • Consider Incineration: For organic compounds like this, a common and effective disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides[1].

Spill Management: Preparedness and Response

Accidents can happen, and a clear, actionable spill response plan is crucial.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container[1]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate cleaning agent. All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in the hazardous waste container.

  • Dispose of Cleanup Materials: The container with the spill cleanup materials must be sealed, labeled as hazardous waste, and disposed of according to the protocol in Section 3.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of 7-tert-butylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, the following workflow diagram provides a visual guide.

DisposalWorkflowcluster_prepPreparation & Hazard IDcluster_collectionWaste Collection & Labelingcluster_disposalStorage & Final DisposalstartStart: Generation of Wastehazard_idInferred Hazard Profile:- Acute Oral Toxicity- Skin/Eye Irritant- Respiratory Irritantstart->hazard_idCharacterizeppeDon Appropriate PPE:- Goggles/Face Shield- Nitrile Gloves- Lab Coathazard_id->ppeSelectcontainerSelect Compatible,Leak-Proof Containerppe->containerHandle WastespillSpill Occursppe->spilllabelingLabel Container:'Hazardous Waste'Full Chemical NameAssociated Hazardscontainer->labelingsegregateSegregate fromIncompatible Wastelabeling->segregatesaaStore in DesignatedSatellite Accumulation Area (SAA)segregate->saaStoreehsContact EnvironmentalHealth & Safety (EHS)saa->ehsdisposal_coArrange Pickup byLicensed Disposal Companyehs->disposal_coendEnd: Compliant Disposaldisposal_co->endcontain_spillContain & Absorb Spill(Use appropriate kit)spill->contain_spillRespondcleanupCollect Cleanup Debriscontain_spill->cleanupcleanup->labelingTreat asHazardous Waste

Caption: Disposal decision workflow for 7-tert-butylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.

By adhering to these detailed procedures, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment. The principles of chemical safety and regulatory compliance are integral to scientific excellence.

References

  • ChemicalBook. (2025). 1,3,5-Triazine - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Pyrazolo(1,5-a)(1,3,5)triazine. PubChem Compound Database.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
  • Sigma-Aldrich. (2020). 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione - Safety Data Sheet.
  • Synerzine. (2019). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET 1,3,5-Triazine.
  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety.
  • PubChemLite. (n.d.). 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3h)-one. Retrieved from PubChemLite.

  • Fisher Scientific. (2024). SAFETY DATA SHEET Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide.
  • Lab Manager. (2022). Hazardous Waste Management in the Laboratory.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • Echemi. (n.d.). 7-tert-butylpyrazolo[1,5-a][1][2][3]triazin-4(3h)-one. Retrieved from Echemi.

  • MilliporeSigma. (2024). SAFETY DATA SHEET.
  • NY.gov. (2020). Lab Waste Management and RCRA Updates for Colleges and Universities.

Navigating the Handling of 7-Tert-butylpyrazolo[1,5-A]triazin-4(3H)-one: A Guide to Personal Protective Equipment and Safe Disposal

Navigating the Handling of 7-Tert-butylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one: A Guide to Personal Protective Equipment and Safe Disposal

Understanding the Risks: A Profile of Pyrazolotriazines

The s-triazine scaffold, a key structural component of our target compound, is associated with a range of potential hazards. Based on data from structurally similar compounds, researchers should anticipate that 7-Tert-butylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][4][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For handling 7-Tert-butylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one, a multi-layered approach is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound, whether in solid or solution form. Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.[6]

  • Face Shield: When there is a heightened risk of splashes, such as during transfers of larger quantities or when reacting the compound under pressure, a face shield should be worn in conjunction with chemical splash goggles.[6] A face shield alone does not provide adequate eye protection.

Dermal Protection: A Barrier Against Irritation

To prevent skin irritation, appropriate gloves and laboratory coats are essential.

  • Gloves: Chemically resistant gloves are required. Disposable nitrile gloves are a suitable choice for incidental contact.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. For prolonged handling or in situations with a higher risk of immersion, consider consulting a glove manufacturer's chemical resistance guide for the most appropriate material.

  • Laboratory Coat: A long-sleeved laboratory coat should be worn and fully fastened to protect the skin and personal clothing from contamination.

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory irritation necessitates careful consideration of respiratory protection, particularly when handling the compound in its powdered form.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of powdered 7-Tert-butylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary. The type of respirator and cartridge should be selected based on a thorough risk assessment.

Procedural Guidance: From Gowning to Disposal

A systematic approach to the use and disposal of PPE is critical to preventing contamination and ensuring safety.

Donning and Doffing PPE: A Step-by-Step Protocol

The following sequence should be followed to minimize the risk of cross-contamination:

  • Donning (Putting On):

    • Put on your laboratory coat and fasten it completely.

    • Put on your chemical splash goggles.

    • Put on your face shield (if required).

    • Wash your hands thoroughly.

    • Put on your gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing (Taking Off):

    • Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

    • Remove your face shield (if worn).

    • Remove your laboratory coat, turning it inside out as you remove it.

    • Remove your chemical splash goggles.

    • Wash your hands thoroughly.

Waste Disposal: A Critical Final Step

Proper disposal of contaminated materials is essential to protect both personnel and the environment.

  • Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, should be placed in a designated, sealed waste container for hazardous chemical waste.

  • Chemical Waste: Unused 7-Tert-butylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one and any solutions containing the compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[3][8]

Visualizing the Workflow: PPE and Disposal Pathways

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for PPE usage and waste management.

PPE_Workflowcluster_donningDonning Sequencecluster_doffingDoffing SequenceDon11. Lab CoatDon22. GogglesDon1->Don2Don33. Face Shield (if needed)Don2->Don3Don44. Wash HandsDon3->Don4Don55. GlovesDon4->Don5Doff11. GlovesDoff22. Face ShieldDoff1->Doff2Doff33. Lab CoatDoff2->Doff3Doff44. GogglesDoff3->Doff4Doff55. Wash HandsDoff4->Doff5

Caption: Recommended sequence for donning and doffing PPE.

Disposal_PlanCompound7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-oneContaminated_PPEContaminated PPE(Gloves, wipes, etc.)Compound->Contaminated_PPEChemical_WasteUnused Compound &Contaminated SolutionsCompound->Chemical_WasteWaste_ContainerDesignated HazardousChemical Waste ContainerContaminated_PPE->Waste_ContainerChemical_Waste->Waste_ContainerDisposal_VendorLicensed WasteDisposal VendorWaste_Container->Disposal_Vendor

Caption: Logical flow for the disposal of chemical and contaminated waste.

Quantitative Data Summary

Hazard Classification (Anticipated)Recommended Personal Protective Equipment
Acute Oral Toxicity Standard laboratory PPE
Skin Irritation Chemically resistant gloves, Lab coat
Serious Eye Damage Chemical splash goggles, Face shield (as needed)
Respiratory Irritation Use in a chemical fume hood, Respirator (as needed)

By adhering to these rigorous safety protocols, researchers can confidently handle 7-Tert-butylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one, ensuring personal safety and the integrity of their valuable work. Remember, a culture of safety is paramount in the laboratory, and it begins with a thorough understanding of the potential risks and the implementation of appropriate protective measures.

References

  • European Food Safety Authority. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04699.
  • National Center for Biotechnology Information. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • Angene Chemical. (2023). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-tert-butyl-3H-pyrazolo[5,4-d]triazin-4-one. PubChem. Retrieved from [Link]

  • Muby Chemicals. (2020). TBHQ Tert Tertiary Butylhydroquinone, SDS MSDS. Retrieved from [Link]

  • ResearchGate. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
  • National Center for Biotechnology Information. (2009). In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][4][9]triazine (MRK-016), a GABAA receptor alpha5 subtype-selective inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 331(2), 470-484.

  • ResearchGate. (2009). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][4][9]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. Retrieved from [Link]

  • Grokipedia. (n.d.). PP2 (kinase inhibitor). Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. RSC Advances, 12(30), 19475-19491.
  • Synerzine. (2019). Safety Data Sheet: 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
  • Suvchem Laboratory Chemicals. (n.d.). tert-BUTYL HYDROQUINONE (TBHQ). Retrieved from [Link]

  • Rust-Oleum. (2020). Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.